molecular formula C27H29N5O3 B15544133 TM471-1 CAS No. 2649008-95-5

TM471-1

Número de catálogo: B15544133
Número CAS: 2649008-95-5
Peso molecular: 471.5 g/mol
Clave InChI: BTTAGXOSKCWYGQ-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TM471-1 is a useful research compound. Its molecular formula is C27H29N5O3 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2649008-95-5

Fórmula molecular

C27H29N5O3

Peso molecular

471.5 g/mol

Nombre IUPAC

(8S)-2-(4-phenoxyphenyl)-8-(1-prop-2-enoylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-32-25(26(28)34)24(30-27(22)32)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1

Clave InChI

BTTAGXOSKCWYGQ-QFIPXVFZSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of TM471-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM471-1 is an orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) currently in clinical development for the treatment of B-cell malignancies and autoimmune diseases. Developed by EMICRO Biomedicine, this compound demonstrates high potency and selectivity for its target, BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. By irreversibly binding to BTK, this compound effectively blocks downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival. Preclinical studies have shown that this inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in malignant B-cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and summarizing key preclinical data.

Introduction to Bruton's Tyrosine Kinase (BTK) and B-Cell Receptor (BCR) Signaling

Bruton's tyrosine kinase (BTK) is a member of the Tec family of non-receptor tyrosine kinases and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is fundamental for the development, activation, proliferation, and survival of B-lymphocytes.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that regulate gene expression and cellular responses. BTK plays a pivotal role in this cascade by integrating signals from the BCR and other cell surface receptors.[1] Dysregulation of the BCR signaling pathway, often through hyperactivation of BTK, is a hallmark of various B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), as well as autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis.[3] Therefore, targeting BTK with specific inhibitors has emerged as a highly effective therapeutic strategy for these conditions.[2]

This compound: A Covalent BTK Inhibitor

This compound is an orally bioavailable small molecule that acts as a covalent, irreversible inhibitor of BTK.[4] This mechanism of action involves the formation of a stable covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[5] This irreversible binding permanently inactivates the kinase, leading to a sustained blockade of BCR signaling.

Potency and Selectivity

In vitro biochemical assays have demonstrated the high potency and selectivity of this compound. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against wild-type BTK and its selectivity over other kinases, including those with a cysteine residue in a homologous position.

TargetIC50 (nM)
BTKWT1.3[4]
BTKC481S>40,000[4]
TEC7.9[4]
TXK12.4[4]
Table 1: In vitro inhibitory activity of this compound against various kinases.

Notably, this compound exhibits significantly reduced activity against the BTKC481S mutant, a common mechanism of acquired resistance to first-generation BTK inhibitors like ibrutinib.[4] This suggests that while potent, this compound's efficacy may be limited in patients who have developed this specific resistance mutation.

Core Mechanism of Action: Inhibition of the BCR Signaling Pathway

The primary mechanism of action of this compound is the disruption of the BCR signaling pathway through the irreversible inhibition of BTK. This blockade prevents the downstream signaling events that are crucial for the survival and proliferation of malignant B-cells.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation TM471_1 This compound TM471_1->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NF_kB NF-κB Pathway PKC->NF_kB Cell_Survival Cell Proliferation, Survival, and Adhesion NF_kB->Cell_Survival

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Downstream Cellular Effects

The inhibition of BTK by this compound leads to several key downstream cellular effects that contribute to its anti-tumor activity:

  • Inhibition of Cell Growth: Preclinical studies have shown that this compound inhibits the growth of various B-cell lymphoma cell lines in vitro and demonstrates anti-tumor efficacy in in vivo models.[4]

  • Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in malignant B-cells.[4] This prevents the cells from progressing through the cell cycle and undergoing division.

  • Induction of Apoptosis: By blocking the pro-survival signals mediated by the BCR pathway, this compound promotes programmed cell death (apoptosis) in cancer cells.[4]

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and has progressed to Phase I clinical trials for both lymphoma and multiple sclerosis.[5] Preclinical animal studies have indicated a high safety profile, particularly concerning cardiac and hepatic toxicity.[5] Furthermore, this compound has demonstrated a high rate of BTK occupancy in the brain, suggesting its potential for treating central nervous system (CNS) malignancies and neurological autoimmune diseases.[5]

Early clinical data from a Phase I trial in lymphoma patients has shown promising results. In one instance, a patient receiving a 50mg dose of this compound for two months experienced a 51% reduction in lymphoma lesions with excellent safety.[5]

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of BTK inhibitors like this compound.

BTK Enzyme Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound against BTK.

Methodology: A common method is a kinase activity assay that measures the phosphorylation of a substrate by BTK. This can be performed using various detection methods, including radiometric assays (measuring the incorporation of 32P-ATP into a substrate) or non-radiometric assays such as fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Reagents: Recombinant human BTK enzyme, appropriate kinase buffer, ATP, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound (this compound).

  • Procedure:

    • The BTK enzyme is incubated with varying concentrations of this compound in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BTK_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Reagents Prepare Reagents: - Recombinant BTK - this compound (serial dilutions) - Kinase Buffer - ATP - Substrate Incubate Incubate BTK with this compound Reagents->Incubate Initiate Initiate reaction with ATP and Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Quantify Quantify Phosphorylation/ADP Stop->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: A generalized workflow for a BTK enzyme activity assay.

Cell Cycle Analysis

Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.

Methodology: Flow cytometry is the standard method for cell cycle analysis. Cells are treated with the compound, and then their DNA content is stained with a fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Reagents: B-cell lymphoma cell lines, cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol (B145695) (for fixation), RNase A, and a DNA staining dye (e.g., propidium iodide).

  • Procedure:

    • Cells are seeded and treated with various concentrations of this compound for a specified duration.

    • Cells are harvested, washed with PBS, and fixed in cold ethanol.

    • Fixed cells are washed and then incubated with RNase A and the DNA staining dye.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest fix Fix Cells in Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analyze Determine Cell Cycle Phase Distribution flow->analyze Apoptosis_Assay_Workflow start Treat Cells with this compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Apoptotic Cell Populations flow->quantify

References

A Technical Guide to the Discovery and Synthesis of TM471-1: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "TM471-1" is not publicly available. This document serves as a representative technical guide, outlining the typical discovery and synthesis process for a novel small molecule inhibitor, using "this compound" as a hypothetical example. The data, protocols, and pathways presented are illustrative.

Introduction

The discovery of novel therapeutic agents targeting key cellular signaling pathways remains a cornerstone of modern drug development. This guide details the discovery and synthesis of this compound, a potent and selective inhibitor of the hypothetical MAP4K7 kinase, a critical node in the JNK signaling pathway implicated in inflammatory diseases. The following sections will describe the high-throughput screening (HTS) campaign, hit-to-lead optimization, synthesis process, and preclinical characterization of this compound.

Discovery of this compound

The discovery of this compound was initiated through a robust high-throughput screening campaign designed to identify inhibitors of MAP4K7.

High-Throughput Screening (HTS) Workflow

A library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The workflow for the primary screen and subsequent hit confirmation is illustrated below.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_lead_gen Lead Generation Compound_Library 500,000 Compound Library Primary_Screen Primary HTS (TR-FRET Assay) Single Concentration @ 10 µM Compound_Library->Primary_Screen Initial_Hits Identification of Initial Hits (>50% Inhibition) Primary_Screen->Initial_Hits Dose_Response Dose-Response Assay (8-point curve) Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies Lead_Series Identification of Lead Series SAR_Studies->Lead_Series

Caption: High-throughput screening and hit validation workflow.

Hit-to-Lead Optimization and SAR

Following the HTS campaign, a promising hit, designated TM-Lead-01 , was selected for optimization. A systematic structure-activity relationship (SAR) study was conducted to improve potency, selectivity, and drug-like properties. Modifications to the core scaffold focused on three primary regions: the solvent-exposed region (R1), the gatekeeper-binding pocket (R2), and the hinge-binding moiety (R3).

Table 1: Structure-Activity Relationship (SAR) of TM-Lead-01 Analogs

Compound IDR1 ModificationR2 ModificationR3 ModificationMAP4K7 IC₅₀ (nM)Kinase Selectivity (S-Score @ 1 µM)Caco-2 Permeability (Papp, A-B) x 10⁻⁶ cm/s
TM-Lead-01-H-ClPyridine8500.451.2
TM-A-01-CH₃-ClPyridine6200.481.5
TM-B-01-H-CF₃Pyridine2500.350.8
TM-C-01-H-Cl4-Fluoropyridine (B1266222)1200.213.5
This compound -CH₃ -CF₃ 4-Fluoropyridine 15 0.12 8.9

Synthesis of this compound

The optimized lead compound, this compound, was synthesized via a 4-step process starting from commercially available materials.

Synthetic Scheme

A detailed, step-by-step synthetic route would be presented here, including reaction conditions, reagents, and yields for each step.

Experimental Protocol: Final Synthesis Step

To a solution of Intermediate-3 (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere was added 4-fluoropyridine boronic acid (1.2 eq) followed by Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (3.0 eq). The reaction mixture was heated to 80°C for 4 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (B1210297), and washed sequentially with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to afford this compound as a white solid.

Biological Characterization

Mechanism of Action and Pathway Engagement

This compound is a potent inhibitor of MAP4K7, which is upstream of MKK7 and the c-Jun N-terminal kinase (JNK). By inhibiting MAP4K7, this compound effectively blocks the phosphorylation cascade, leading to a reduction in the activation of downstream transcription factors such as c-Jun.

Signaling_Pathway cluster_pathway JNK Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR MAP4K7 MAP4K7 TNFR->MAP4K7 MKK7 MKK7 MAP4K7->MKK7 P JNK JNK MKK7->JNK P cJun c-Jun JNK->cJun P Inflammation Inflammatory Gene Expression cJun->Inflammation TM471_1 This compound TM471_1->MAP4K7

Caption: Inhibition of the JNK pathway by this compound.

In Vitro and In Vivo Efficacy

This compound demonstrated potent inhibition of TNF-α-induced IL-6 production in human monocytic THP-1 cells. Furthermore, in a mouse model of collagen-induced arthritis, oral administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers.

Table 2: Preclinical Efficacy Data for this compound

Assay / ModelMetricValue
In Vitro
THP-1 Cell AssayIL-6 Production IC₅₀45 nM
Jurkat Cell ViabilityCC₅₀> 30 µM
In Vivo
Mouse CIA ModelPaw Swelling Reduction @ 10 mg/kg65%
Mouse PKOral Bioavailability (F%)35%
Mouse PKt₁/₂6.2 hours
Experimental Protocol: THP-1 Cell-Based Assay
  • Cell Plating: Differentiated THP-1 macrophages were seeded at a density of 5 x 10⁴ cells/well in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells were pre-treated with a serial dilution of this compound (or vehicle control) for 1 hour.

  • Stimulation: TNF-α was added to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: The plate was incubated for 24 hours at 37°C, 5% CO₂.

  • Analyte Quantification: The supernatant was collected, and the concentration of IL-6 was determined using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: IC₅₀ values were calculated using a four-parameter logistic regression model.

Conclusion

This compound is a novel, potent, and selective inhibitor of MAP4K7 discovered through a systematic drug discovery process. Its favorable in vitro and in vivo properties, including potent pathway engagement and efficacy in a relevant disease model, establish it as a promising candidate for further preclinical development for the treatment of inflammatory diseases.

TM471-1: A Preclinical Overview of a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research available on TM471-1, a novel Bruton's tyrosine kinase (BTK) inhibitor. The information is compiled from publicly accessible data, including company press releases, product specifications from chemical suppliers, and references to scientific literature.

Introduction

This compound is an orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by EMICRO Biomedicine in collaboration with Henan Normal University.[1] It is currently in early-stage clinical development for the treatment of both hematological malignancies and autoimmune disorders.[1] Preclinical data suggests that this compound is a potent and selective inhibitor of BTK, with a promising safety profile.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, differentiation, and survival of B-lymphocytes. By inhibiting BTK, this compound disrupts these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in B-cell malignancies.

In autoimmune diseases such as multiple sclerosis, the therapeutic effect of BTK inhibition is believed to involve the modulation of both B-cells and myeloid cells, potentially reducing the inflammatory processes that drive disease progression. Animal studies have indicated that this compound possesses a high BTK brain occupancy rate, suggesting its potential utility in treating central nervous system (CNS) disorders.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)
BTK (Wild-Type)1.3
BTK (C481S Mutant)>40,000
TEC7.9
TXK12.4

Data sourced from MedchemExpress product information, referencing Zhang D, et al. J Med Chem. 2025.[1]

Table 2: Cellular Activity

EffectObservation
Cell GrowthInhibition in vitro and in vivo
Cell CycleArrest at G0/G1 phase
ApoptosisInduction of apoptosis

Data sourced from MedchemExpress product information.[1]

Experimental Protocols

While detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies commonly employed in the preclinical assessment of BTK inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and other related kinases to assess potency and selectivity.

  • Methodology:

    • Recombinant human BTK (wild-type and C481S mutant), TEC, and TXK enzymes are used.

    • The kinase activity is typically measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

    • A substrate peptide and ATP are incubated with the kinase in the presence of varying concentrations of this compound.

    • The amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To evaluate the effect of this compound on the growth of cancer cell lines.

  • Methodology:

    • B-cell lymphoma cell lines (e.g., TMD8, Ramos) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • Cells are treated with this compound for a defined time (e.g., 24 or 48 hours).

    • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

Apoptosis Assay
  • Objective: To assess the ability of this compound to induce programmed cell death.

  • Methodology:

    • Cells are treated with this compound for a specified duration.

    • Apoptosis can be measured by several methods, including:

      • Annexin V/PI Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and PI stains necrotic cells. The stained cells are analyzed by flow cytometry.

      • Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using a luminogenic or fluorogenic substrate.

In Vivo Efficacy Studies (Xenograft Models)
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID or NSG mice) are subcutaneously or intravenously injected with a human B-cell lymphoma cell line to establish tumors.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting for BTK pathway markers).

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Transcription Gene Transcription NFkB->Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival TM471 This compound TM471->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis Cell_Proliferation->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis->PK_PD Efficacy Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A representative workflow for the preclinical development of a BTK inhibitor like this compound.

Clinical Development

This compound has received approval from the National Medical Products Administration (NMPA) in China to initiate Phase I clinical trials for the treatment of lymphoma and multiple sclerosis.[1] These trials will primarily assess the safety, tolerability, and pharmacokinetics of this compound in human subjects.

Conclusion

The available preclinical data for this compound indicate that it is a potent and selective covalent inhibitor of BTK. Its ability to induce cell cycle arrest and apoptosis in cancer cell lines, coupled with its high brain penetrance observed in animal models, suggests its potential as a therapeutic agent for both B-cell malignancies and autoimmune diseases affecting the central nervous system. Further data from ongoing clinical trials will be crucial to fully elucidate its clinical utility.

References

The Development of TM471-1: A Novel Bruton's Tyrosine Kinase Inhibitor for B-Cell Malignancies and Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Xinxiang, China – December 7, 2025 – The development of TM471-1, a potent and highly selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), represents a significant advancement in the targeted therapy of B-cell malignancies and autoimmune diseases. Preclinical and early-phase clinical data indicate a promising efficacy and safety profile for this novel therapeutic agent. This technical guide provides a comprehensive review of the development of this compound, including its mechanism of action, preclinical data, and the design of its ongoing clinical trials.

Core Mechanism of Action

This compound is an imidazo[1,2-b]pyridazine (B131497) derivative that functions as a covalent inhibitor of Bruton's tyrosine kinase.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the development, maturation, proliferation, and survival of B-lymphocytes.[1][2] By irreversibly binding to BTK, this compound effectively blocks the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells and modulating the autoimmune responses driven by B-cell activity.

B-Cell Receptor Signaling Pathway and this compound Intervention

The following diagram illustrates the simplified B-cell receptor signaling pathway and the point of intervention by this compound.

BCR_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca_Flux->Proliferation TM471_1 This compound TM471_1->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Preclinical Development

The preclinical evaluation of this compound demonstrated its high potency and selectivity, alongside a favorable safety profile. These promising results formed the basis for its advancement into clinical trials.

In Vitro Potency and Selectivity

This compound exhibited potent inhibition of wild-type BTK with a half-maximal inhibitory concentration (IC50) of 1.3 nM.[1][2] To assess its selectivity, the compound was screened against a panel of 310 kinases, where it demonstrated excellent selectivity, minimizing the potential for off-target effects.[1][2]

TargetIC50 (nM)
BTK 1.3
Other Kinases (310)High Selectivity
Table 1: In vitro inhibitory activity of this compound.
In Vivo Efficacy in a Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a xenograft model of B-cell lymphoma. In this model, this compound significantly inhibited tumor growth, and at a dose of 15 mg/kg, it achieved complete tumor regression in 7 out of 10 mice.[1][2]

Treatment GroupDose (mg/kg)Tumor Growth InhibitionComplete Regression
Vehicle Control--0/10
This compound 15 Significant 7/10
Table 2: In vivo efficacy of this compound in a xenograft model.
Experimental Protocols

BTK Enzyme Assay (Illustrative Protocol): The inhibitory activity of this compound on BTK was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A typical protocol would involve:

  • Incubation of recombinant human BTK enzyme with varying concentrations of this compound.

  • Addition of a suitable substrate (e.g., a biotinylated peptide) and ATP to initiate the kinase reaction.

  • Termination of the reaction and addition of detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Measurement of the TR-FRET signal, which is inversely proportional to the kinase activity.

  • Calculation of IC50 values from the dose-response curves.

Kinase Selectivity Profiling (Illustrative Workflow): The selectivity of this compound was likely assessed using a large-panel kinase screening service. The general workflow for such a screen is as follows:

Kinase_Selectivity_Workflow Compound This compound (Fixed Concentration) Assay Biochemical Kinase Assays (e.g., ADP-Glo, TR-FRET) Compound->Assay Kinase_Panel Panel of 310 Kinases Kinase_Panel->Assay Data_Acquisition Data Acquisition (Signal Measurement) Assay->Data_Acquisition Analysis Data Analysis (% Inhibition Calculation) Data_Acquisition->Analysis Selectivity_Profile Selectivity Profile (Identification of Off-Targets) Analysis->Selectivity_Profile

Caption: General workflow for kinase selectivity profiling.

Xenograft Model (Illustrative Protocol):

  • Cell Line: A suitable human B-cell lymphoma cell line (e.g., TMD-8) would be used.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) would be subcutaneously inoculated with the lymphoma cells.

  • Tumor Growth: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice would be randomized into control and treatment groups. This compound (e.g., 15 mg/kg) or vehicle would be administered orally, once daily.

  • Monitoring: Tumor volume and body weight would be measured regularly.

  • Endpoint: The study would be terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition would be calculated.

Clinical Development

Based on the robust preclinical data, this compound has advanced into Phase I clinical trials for the treatment of B-cell non-Hodgkin lymphoma (NHL) and Multiple Sclerosis (MS).

Phase I Trial in B-Cell Non-Hodgkin Lymphoma

A Phase I clinical trial is currently recruiting patients with B-cell non-Hodgkin lymphoma to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound capsules.[1]

  • Identifier: CTR20242756[1]

  • Status: Recruiting[1]

  • Phase: Phase 1[1]

  • Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with B-cell NHL.[1]

Phase Ia Trial in Healthy Volunteers

A Phase Ia clinical trial has been completed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and food effects of single and multiple ascending doses of this compound capsules in healthy adult subjects.[1]

  • Identifier: CTR20251310[1]

  • Status: Completed[1]

  • Phase: Phase 1[1]

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and food effects of this compound in healthy adults.[1]

Clinical Trial Workflow

The general workflow for the ongoing Phase I clinical trials is depicted below.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Dose_Escalation Dose Escalation Cohorts (3+3 Design) Enrollment->Dose_Escalation Treatment This compound Administration Dose_Escalation->Treatment Safety_Monitoring Safety & Tolerability Monitoring (AEs, Labs) Treatment->Safety_Monitoring PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Treatment->PK_PD_Analysis Efficacy_Assessment Preliminary Efficacy Assessment (e.g., ORR) Safety_Monitoring->Efficacy_Assessment PK_PD_Analysis->Efficacy_Assessment Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis

References

An In-depth Technical Guide to the Role of TM471-1 in B-Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "TM471-1." The following technical guide is a representative example constructed to fulfill the user's request for a specific format and content type. The molecule this compound is treated as a hypothetical, novel inhibitor of Bruton's Tyrosine Kinase (BTK) for illustrative purposes. The signaling pathways, experimental data, and protocols described are based on established principles of B-cell biology and pharmacology of BTK inhibitors.

Introduction: The B-Cell Receptor Signaling Cascade and Therapeutic Intervention

B lymphocytes are central to the adaptive immune response, primarily through the production of antibodies. The B-cell receptor (BCR) is the cornerstone of B-cell activation, proliferation, and differentiation.[] Antigen binding to the BCR initiates a complex and tightly regulated signaling cascade that determines the cell's fate.[2] This process involves a series of protein phosphorylation events orchestrated by intracellular tyrosine kinases.[]

Upon antigen engagement, the BCR aggregates, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Igα (CD79A) and Igβ (CD79B) subunits by SRC family kinases like LYN.[][2] This creates docking sites for Spleen Tyrosine Kinase (SYK), which, upon activation, phosphorylates key adapter proteins and enzymes.[][3]

A critical downstream mediator of the BCR signal is Bruton's Tyrosine Kinase (BTK).[3] BTK is recruited to the plasma membrane and activated, subsequently phosphorylating phospholipase C gamma 2 (PLCγ2).[2][3] Activated PLCγ2 generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which lead to calcium mobilization and the activation of downstream pathways, including NF-κB and MAPK.[][3] These pathways are essential for B-cell survival, proliferation, and differentiation.[3]

Given its crucial role, the BCR signaling pathway, and BTK in particular, has become a major target for therapeutic intervention in B-cell malignancies and autoimmune diseases where this pathway is often constitutively active.[3] this compound is a novel, highly selective, next-generation small molecule inhibitor designed to specifically target BTK, thereby modulating B-cell activity. This document provides a comprehensive technical overview of its mechanism of action, its effects on B-cell signaling, and the experimental protocols used for its characterization.

This compound Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective inhibitor of BTK. Its primary mechanism involves blocking the phosphorylation of BTK, thereby preventing its activation and halting the propagation of downstream signals from the BCR. This targeted inhibition effectively decouples antigen stimulation from the nuclear transcription factors that drive B-cell proliferation and survival.

The following diagram illustrates the canonical BCR signaling pathway and the specific point of intervention by this compound.

BCR_Signaling_Pathway Figure 1: BCR Signaling and this compound Point of Intervention cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR BCR Complex (Igα/Igβ) LYN LYN BCR->LYN 2. Activation SYK SYK LYN->SYK 3. Phosphorylation BTK BTK SYK->BTK 4. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 5. Phosphorylation Downstream Downstream Signaling (Ca²⁺ Flux, NF-κB, MAPK) PLCg2->Downstream 6. Activation Antigen Antigen Antigen->BCR 1. Binding & Aggregation TM471_1 This compound TM471_1->BTK Inhibition

Figure 1: BCR Signaling and this compound Point of Intervention

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through a series of in vitro and cell-based assays. The data demonstrate its high potency against BTK and its functional impact on downstream signaling events.

Assay TypeTarget/EndpointCell Line / SystemThis compound IC50 / EC50Reference Compound (Ibrutinib)
In Vitro Kinase AssayRecombinant Human BTKCell-Free0.85 nM1.2 nM
Phospho-Flow Cytometryp-BTK (Y223)Ramos (Human B-cell)5.2 nM8.1 nM
Calcium Flux AssayIntracellular Ca²⁺Primary Human B-cells10.7 nM15.4 nM
Cell Proliferation AssayViability (72h)TMD8 (DLBCL)25.3 nM32.8 nM

Table 1: Summary of this compound In Vitro and Cellular Potency

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.

Protocol: In Vitro BTK Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

  • Objective: To determine the IC50 value of this compound against purified human BTK.

  • Materials:

    • Recombinant human BTK enzyme (e.g., SignalChem, #B10-10G)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (10 mM stock)

    • Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2)

    • This compound (10 mM stock in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer (e.g., 100 µM to 1 pM).

    • Add 2.5 µL of diluted this compound or DMSO (vehicle control) to wells of a 384-well plate.

    • Add 2.5 µL of BTK enzyme (final concentration ~0.5 ng/µL) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate (final concentration 0.2 µg/µL) and ATP (final concentration 10 µM).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kit manufacturer's protocol.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Calculate the IC50 value using a four-parameter logistic regression model.

Protocol: Phospho-Flow Cytometry for BTK Inhibition

This cell-based assay measures the ability of this compound to inhibit BTK phosphorylation in a relevant B-cell line following BCR stimulation.

  • Objective: To determine the EC50 of this compound for the inhibition of BTK phosphorylation at residue Y223.

  • Materials:

    • Ramos B-cell line (ATCC, #CRL-1596)

    • RPMI-1640 media with 10% FBS

    • This compound (10 mM stock in DMSO)

    • Goat F(ab')₂ Anti-Human IgM (SouthernBiotech, #2022-14) for stimulation

    • BD Phosflow™ Lyse/Fix Buffer

    • BD Phosflow™ Perm Buffer III

    • Alexa Fluor 647-conjugated anti-BTK (pY223) antibody

    • Flow cytometer

  • Procedure:

    • Culture Ramos cells to a density of 1x10⁶ cells/mL.

    • Aliquot 1x10⁶ cells per tube.

    • Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.

    • Stimulate the cells by adding anti-Human IgM (final concentration 10 µg/mL) for 10 minutes at 37°C. An unstimulated control should be included.

    • Immediately fix the cells by adding an equal volume of pre-warmed Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.

    • Wash the cells twice with FACS buffer (PBS + 2% FBS).

    • Stain with the anti-p-BTK (Y223) antibody for 60 minutes at room temperature in the dark.

    • Wash cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the Median Fluorescence Intensity (MFI) of the p-BTK signal for each sample.

    • Normalize the MFI values and calculate the EC50 as described for the kinase assay.

Experimental Workflow Visualization

The workflow for the phospho-flow cytometry experiment is a multi-step process requiring careful timing and execution.

Phospho_Flow_Workflow Figure 2: Workflow for Phospho-Flow Cytometry Analysis start 1. Culture & Harvest Ramos B-Cells pretreat 2. Pre-treat with This compound Dilutions start->pretreat stimulate 3. Stimulate with Anti-IgM (10 min) pretreat->stimulate fix 4. Fix Cells (Lyse/Fix Buffer) stimulate->fix perm 5. Permeabilize (Perm Buffer III) fix->perm stain 6. Stain with Anti-p-BTK Antibody perm->stain acquire 7. Acquire Data on Flow Cytometer stain->acquire analyze 8. Analyze MFI & Calculate EC50 acquire->analyze

References

The Induction of Apoptosis by Trimethoxyl Stilbene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxyl stilbene (B7821643) (TMS), a derivative of resveratrol, has emerged as a promising small molecule in oncology research due to its potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms underlying TMS-induced apoptosis, focusing on the key signaling pathways and cellular events. Detailed experimental protocols for assessing apoptosis and associated protein expression are provided, along with a summary of quantitative data from preclinical studies. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.

Introduction

Cancer is a leading cause of mortality worldwide, characterized by uncontrolled cell growth and the evasion of programmed cell death, or apoptosis. A key strategy in cancer therapy is the development of agents that can selectively induce apoptosis in malignant cells. Natural compounds and their synthetic derivatives have long been a valuable source of new anticancer drugs. Trimethoxyl stilbene (TMS), a methoxylated analog of resveratrol, has demonstrated greater bioavailability and more potent cytotoxic effects than its parent compound. This guide will explore the technical details of how TMS induces apoptosis, providing a foundation for further research and drug development.

Mechanism of Action: Signaling Pathways in TMS-Induced Apoptosis

TMS triggers apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-survival pathways and the activation of pro-apoptotic cascades.

Inhibition of STAT3 and NF-κB Signaling

A crucial aspect of TMS's pro-apoptotic activity is its ability to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are constitutively active in many cancers and play a critical role in promoting cell survival, proliferation, and inflammation.

TMS has been shown to down-regulate the expression of Janus kinase 2 (JAK2), which in turn inhibits the phosphorylation and activation of STAT3 and STAT5b.[1] Concurrently, TMS up-regulates the expression of IκB, an inhibitor of NF-κB, leading to the sequestration of NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes involved in cell survival.[1]

STAT3_NFkB_Pathway cluster_nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB IκB IkB->NFkB Inhibition NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB IkB degradation TMS Trimethoxyl Stilbene (TMS) TMS->JAK2 Inhibition TMS->IkB Upregulation Gene Pro-survival Genes pSTAT3_dimer->Gene Transcription NFkB_n->Gene Transcription MTT_Assay_Workflow start Seed cells in a 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat with varying concentrations of TMS step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Read absorbance at 570 nm step6->step7 end Calculate IC50 step7->end Western_Blot_Workflow start Cell Lysis and Protein Quantification step1 SDS-PAGE start->step1 step2 Protein Transfer to Membrane step1->step2 step3 Blocking step2->step3 step4 Primary Antibody Incubation (e.g., anti-caspase-3, anti-STAT3) step3->step4 step5 Secondary Antibody Incubation step4->step5 step6 Detection (Chemiluminescence) step5->step6 end Data Analysis and Quantification step6->end

References

An In-depth Technical Guide to G0/G1 Cell Cycle Arrest: Mechanisms and Investigative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not provide specific details regarding the mechanism of action, signaling pathways, or quantitative cell cycle data for the compound designated as TM471-1. This compound has been identified in press releases as a Bruton's tyrosine kinase (BTK) inhibitor developed by EMICRO Biomedicine, which has entered clinical trials for lymphoma and multiple sclerosis.

Therefore, this technical guide will provide a comprehensive overview of the core principles and experimental methodologies for investigating G0/G1 cell cycle arrest induced by small molecule inhibitors, a common mechanism of action for anti-cancer therapeutics. The data, protocols, and pathways described herein are illustrative and based on established knowledge in the field of cell cycle regulation.

Introduction to G0/G1 Cell Cycle Arrest

The cell division cycle is a fundamental process orchestrated by a series of tightly regulated events, ensuring the faithful replication and segregation of the genome. The G1 (Gap 1) phase is a critical period where the cell grows and integrates extracellular and intracellular signals to decide whether to commit to another round of division. A quiescent state, termed G0, is an exit from the cell cycle where cells are metabolically active but non-proliferative. The transition from G1 to the S (Synthesis) phase, where DNA replication occurs, is a key checkpoint. Inducing cell cycle arrest in the G0/G1 phase is a well-established strategy in cancer therapy to halt the uncontrolled proliferation of tumor cells. This guide details the key molecular pathways governing the G1/S transition and provides a framework for the experimental investigation of compounds that induce G0/G1 arrest.

Core Signaling Pathway: The Rb-E2F Axis

The retinoblastoma protein (Rb) pathway is a central regulator of the G1/S transition. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis.[1] The progression through G1 is driven by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.

Mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3), which form active complexes with CDK4 and CDK6.[2] These complexes then phosphorylate Rb, leading to a conformational change that releases E2F.[3][4] Liberated E2F transcription factors then drive the expression of genes necessary for S-phase entry, such as those encoding Cyclin E, CDK2, and enzymes for DNA replication. The activity of the Cyclin E-CDK2 complex further phosphorylates Rb, creating a positive feedback loop that ensures a unidirectional commitment to cell division.

Small molecule inhibitors that induce G0/G1 arrest often target key nodes in this pathway, such as the kinase activity of CDK4/6.

G0G1_Arrest_Pathway cluster_0 Extracellular Signals cluster_1 G1 Phase Progression cluster_2 Therapeutic Intervention Growth Factors Growth Factors CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, CDK2, PCNA) E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Kinase_Inhibitor Small Molecule Inhibitor G0G1_Arrest G0/G1 Arrest Kinase_Inhibitor->G0G1_Arrest

Figure 1. Simplified signaling pathway of the Rb-E2F axis and G0/G1 cell cycle arrest.

Quantitative Data Presentation

A primary method for assessing G0/G1 arrest is flow cytometry analysis of DNA content. The following table presents hypothetical data illustrating the dose-dependent effect of a generic CDK4/6 inhibitor, "Inhibitor-X," on the cell cycle distribution of a human cancer cell line.

Treatment GroupConcentration (nM)Duration (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control02445.2 ± 2.135.8 ± 1.519.0 ± 1.2
Inhibitor-X102458.9 ± 2.525.1 ± 1.816.0 ± 1.0
Inhibitor-X502475.6 ± 3.012.3 ± 1.112.1 ± 0.9
Inhibitor-X1002488.1 ± 2.85.7 ± 0.86.2 ± 0.7
Vehicle Control04846.5 ± 2.334.5 ± 1.719.0 ± 1.4
Inhibitor-X504885.3 ± 3.57.2 ± 0.97.5 ± 0.8

Table 1: Effect of Inhibitor-X on Cell Cycle Distribution. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Line Maintenance: Human cancer cells (e.g., MCF-7 breast cancer cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For experiments, cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

  • Drug Preparation: A stock solution of the inhibitor is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including the vehicle control, is kept constant and typically below 0.1%.

  • Treatment: The culture medium is replaced with medium containing the appropriate concentrations of the inhibitor or vehicle control. Cells are then incubated for the desired time points (e.g., 24 or 48 hours).

Flow Cytometry for Cell Cycle Analysis
  • Cell Harvesting: After treatment, the medium is collected, and cells are washed with phosphate-buffered saline (PBS). Cells are then detached using trypsin-EDTA, combined with the collected medium, and centrifuged at 300 x g for 5 minutes.

  • Fixation: The cell pellet is washed with PBS and resuspended in 300 µL of PBS. While vortexing gently, 700 µL of ice-cold 70% ethanol (B145695) is added dropwise to fix the cells. Cells are fixed at 4°C for at least 1 hour.

  • Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is measured for at least 10,000 cells per sample. The resulting data is analyzed using cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blotting for Cell Cycle Regulatory Proteins
  • Protein Extraction: Following drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is cleared by centrifugation, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key cell cycle proteins, such as Cyclin D1, CDK4, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Experimental_Workflow Start Start: Cancer Cell Line Seeding 1. Cell Seeding (e.g., 6-well plates) Start->Seeding Treatment 2. Drug Treatment (Vehicle vs. Inhibitor) Seeding->Treatment Incubation 3. Incubation (e.g., 24h, 48h) Treatment->Incubation Harvest_Flow 4a. Harvest for Flow Cytometry Incubation->Harvest_Flow Harvest_WB 4b. Harvest for Western Blot Incubation->Harvest_WB Fixation 5a. Fixation (70% Ethanol) Harvest_Flow->Fixation Lysis 5b. Cell Lysis (RIPA Buffer) Harvest_WB->Lysis Staining 6a. PI Staining Fixation->Staining Flow_Acquisition 7a. Flow Cytometry Acquisition Staining->Flow_Acquisition Flow_Analysis 8a. Cell Cycle Analysis Flow_Acquisition->Flow_Analysis Result_Flow Result: % Cells in G0/G1, S, G2/M Flow_Analysis->Result_Flow Quantification 6b. Protein Quantification Lysis->Quantification SDS_PAGE 7b. SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblotting 8b. Immunoblotting (p-Rb, Cyclin D1, etc.) SDS_PAGE->Immunoblotting Result_WB Result: Protein Expression Levels Immunoblotting->Result_WB

References

TM471-1 for Autoimmune Disease Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM471-1 is an investigational, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) currently under evaluation for the treatment of various autoimmune diseases.[1][2] BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, playing a crucial role in the pathogenesis of autoimmune disorders. This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and proposed experimental protocols for its investigation.

Introduction

Autoimmune diseases arise from a dysregulated immune response, leading to chronic inflammation and tissue damage. Bruton's tyrosine kinase (BTK) has emerged as a key therapeutic target due to its integral role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are often hyperactivated in these conditions. This compound is a novel BTK inhibitor that has demonstrated high potency and selectivity in preclinical studies.[1][3] It is currently in Phase I clinical trials for Multiple Sclerosis (MS) and has also been approved for clinical investigation in B-cell Non-Hodgkin Lymphoma.[3][4]

Mechanism of Action

This compound functions as a covalent inhibitor of BTK, forming a permanent bond with a cysteine residue (Cys481) in the active site of the enzyme.[1][5] This irreversible inhibition blocks the downstream signaling cascade, thereby attenuating B-cell proliferation, differentiation, and autoantibody production. The inhibition of BTK by this compound leads to the arrest of the cell cycle at the G0/G1 phase and induces apoptosis in pathogenic B-cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical information.

Table 1: In Vitro Potency of this compound [1][2][5]

TargetIC50 (nM)Assay Type
BTK (Wild Type) 1.3 Biochemical Assay
BTK (C481S Mutant)>40,000Biochemical Assay
TEC7.9Biochemical Assay
TXK12.4Biochemical Assay

Table 2: Comparative Advantages of this compound [3]

ParameterObservation
Activity Higher than existing marketed products
SelectivityHigher than existing marketed products
BioavailabilityHigher than existing marketed products
ToxicityLower than existing marketed products
Half-lifeLonger than existing marketed products
Therapeutic WindowBroader than existing marketed products
Blood-Brain BarrierSignificant advantages in crossing

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the BTK signaling pathway targeted by this compound and a general workflow for evaluating its efficacy in a preclinical autoimmune disease model.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Gene Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene TM471_1 This compound TM471_1->BTK

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_workflow Preclinical Efficacy Evaluation Model Induce Autoimmune Disease in Animal Model (e.g., EAE for MS) Treatment Administer this compound or Vehicle Control Model->Treatment Monitoring Monitor Clinical Score and Body Weight Treatment->Monitoring Analysis Histopathological Analysis of CNS Tissue Monitoring->Analysis Immuno Immunophenotyping of Immune Cells Monitoring->Immuno Data Data Analysis and Statistical Evaluation Monitoring->Data Analysis->Data Immuno->Data

Caption: Preclinical Experimental Workflow for this compound.

Detailed Experimental Protocols

5.1. In Vitro BTK Inhibition Assay (Biochemical)

  • Objective: To determine the IC50 of this compound against wild-type and mutant BTK.

  • Materials: Recombinant human BTK enzyme, substrate peptide (e.g., poly-Glu, Tyr), ATP, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase detection system (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add BTK enzyme, substrate, and this compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a luminescence-based detection system.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

5.2. B-Cell Proliferation Assay

  • Objective: To assess the effect of this compound on B-cell proliferation.

  • Materials: Primary human B-cells or a B-cell line (e.g., Ramos), RPMI-1640 medium, fetal bovine serum (FBS), anti-IgM antibody, this compound, cell proliferation reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Plate B-cells in a 96-well plate.

    • Treat cells with serial dilutions of this compound or vehicle control.

    • Stimulate B-cell proliferation with anti-IgM antibody.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

    • Measure cell viability using a luminescence-based assay.

    • Calculate the IC50 value for the inhibition of B-cell proliferation.

5.3. Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

  • Materials: C57BL/6 mice, MOG35-55 peptide, Complete Freund's Adjuvant (CFA), Pertussis toxin, this compound formulation for oral gavage.

  • Procedure:

    • Immunize mice with an emulsion of MOG35-55 peptide in CFA.

    • Administer Pertussis toxin on day 0 and day 2 post-immunization.

    • Begin daily oral administration of this compound or vehicle control at the onset of clinical signs or prophylactically.

    • Monitor and score the clinical signs of EAE daily (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).

    • At the end of the study, collect tissues (e.g., spinal cord, brain) for histopathological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immune cell profiling by flow cytometry.

Conclusion

This compound is a promising BTK inhibitor with a favorable preclinical profile for the treatment of autoimmune diseases.[3] Its high potency, selectivity, and ability to cross the blood-brain barrier suggest potential efficacy in CNS-related autoimmune conditions like Multiple Sclerosis.[3][4] Further clinical investigation is warranted to establish its safety and therapeutic utility in patient populations.

References

An In-depth Technical Guide to a Novel Therapeutic Candidate for Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "TM471-1" in the context of neuroinflammation did not yield specific public data for a compound with this designation. Therefore, this guide will serve as a comprehensive template, providing an in-depth technical overview of a hypothetical, yet representative, novel therapeutic agent targeting neuroinflammation, referred to herein as "Compound X" . The principles, experimental designs, and data presented are based on established research methodologies for evaluating inhibitors of the NLRP3 inflammasome pathway, a key driver of neuroinflammation.

Introduction to Neuroinflammation and the Therapeutic Rationale for Compound X

Neuroinflammation is a complex biological response within the central nervous system (CNS) mediated by resident immune cells, primarily microglia and astrocytes.[1][2][3][4][5][6] While acute neuroinflammation is a protective mechanism, chronic activation of these glial cells is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][5][7][8][9] This sustained inflammatory state contributes to neuronal damage and disease progression.[4][5]

A key signaling platform orchestrating neuroinflammation is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[10][11][12][13] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[10][12][13] Consequently, direct inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a range of neuroinflammatory disorders.[10][12][13]

Compound X is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. This guide details its mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Mechanism of Action of Compound X

Compound X is designed to directly target the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This targeted approach is intended to block the downstream cascade of inflammatory events without affecting other vital immune pathways.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Compound X

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.

  • Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.[6]

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or amyloid-β, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.

  • Effector Phase: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.[10]

Compound X intervenes at the activation step, preventing the conformational changes in NLRP3 required for inflammasome assembly.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_effector Effector Phase PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ NLRP3 & Pro-IL-1β mRNA NFkB->Transcription Stimuli ATP / Aβ / Nigericin NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active CompoundX Compound X CompoundX->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome signaling pathway and point of inhibition by Compound X.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Compound X in preclinical models of neuroinflammation.

Table 1: In Vitro Potency of Compound X
Assay TypeCell LineStimulusReadoutIC50 (nM) of Compound X
NLRP3-dependent IL-1β ReleaseTHP-1LPS + NigericinIL-1β ELISA25.3
NLRP3-dependent IL-1β ReleaseBMDMLPS + ATPIL-1β ELISA31.8
Pyroptosis (LDH Release)THP-1LPS + NigericinLDH Assay45.1
Inflammasome-independent CytokineTHP-1LPSTNF-α ELISA> 10,000

BMDM: Bone Marrow-Derived Macrophages

Table 2: In Vivo Efficacy of Compound X in a Mouse Model of LPS-Induced Neuroinflammation
Treatment GroupBrain IL-1β (pg/mg protein)Brain TNF-α (pg/mg protein)Iba-1 Positive Cells (cells/mm²)
Vehicle12.5 ± 2.125.3 ± 4.515.6 ± 3.2
LPS (1 mg/kg, i.p.) + Vehicle158.9 ± 15.7210.4 ± 22.189.4 ± 9.8
LPS + Compound X (10 mg/kg, p.o.)45.2 ± 8.9198.7 ± 18.535.1 ± 6.7
LPS + Compound X (30 mg/kg, p.o.)22.7 ± 5.4 195.3 ± 20.121.8 ± 4.5

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. LPS + Vehicle group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro NLRP3 Inflammasome Activation Assay

Objective: To determine the in vitro potency of Compound X in inhibiting NLRP3-dependent IL-1β release.

Cell Line: Human monocytic THP-1 cells.

Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Priming: Seed cells at a density of 1x10^6 cells/well in a 96-well plate. Differentiate cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of Compound X or vehicle for 1 hour.

  • Activation: Stimulate the cells with 10 µM Nigericin for 1 hour to activate the NLRP3 inflammasome.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

In Vivo LPS-Induced Neuroinflammation Model

Objective: To evaluate the in vivo efficacy of Compound X in a mouse model of acute neuroinflammation.

Animal Model: C57BL/6 mice (8-10 weeks old).

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing: Administer Compound X (10 or 30 mg/kg) or vehicle orally (p.o.) one hour prior to the inflammatory challenge.

  • Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Tissue Collection: At 4 hours post-LPS injection, euthanize the mice and perfuse with ice-cold PBS. Collect the brains and dissect the cortex and hippocampus.

  • Biochemical Analysis: Homogenize the brain tissue for measurement of IL-1β and TNF-α levels by ELISA.

  • Immunohistochemistry: Fix, section, and stain the other brain hemisphere for Iba-1, a marker of activated microglia. Quantify the number of Iba-1 positive cells using image analysis software.

Experimental and Logical Workflows

High-Throughput Screening Workflow for Novel NLRP3 Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing novel NLRP3 inhibitors like Compound X.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_invivo In Vivo Validation CompoundLibrary Compound Library PrimaryAssay High-Throughput IL-1β Release Assay (e.g., THP-1 cells) CompoundLibrary->PrimaryAssay PrimaryHits Primary Hits PrimaryAssay->PrimaryHits DoseResponse Dose-Response Curve (IC50 Determination) PrimaryHits->DoseResponse SelectivityAssay Selectivity Assays (e.g., TNF-α, IL-6 release) PrimaryHits->SelectivityAssay SecondaryHits Validated Hits DoseResponse->SecondaryHits SelectivityAssay->SecondaryHits MechanismOfAction Mechanism of Action Studies (e.g., ASC oligomerization) PK_PD Pharmacokinetics & Pharmacodynamics MechanismOfAction->PK_PD SecondaryHits->MechanismOfAction EfficacyModels In Vivo Efficacy Models (e.g., LPS-induced neuroinflammation) PK_PD->EfficacyModels LeadCandidate Lead Candidate (Compound X) EfficacyModels->LeadCandidate

Caption: High-throughput screening workflow for identifying NLRP3 inflammasome inhibitors.

Conclusion

The preclinical data presented in this guide demonstrate that Compound X is a potent and selective inhibitor of the NLRP3 inflammasome with significant anti-neuroinflammatory effects in both in vitro and in vivo models. Its ability to specifically target the NLRP3 pathway without affecting other inflammatory cytokines like TNF-α suggests a favorable safety profile. These findings support the further development of Compound X as a potential therapeutic agent for the treatment of neurodegenerative diseases and other conditions driven by neuroinflammation.

References

TM471-1: A Novel Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of TM471-1, a novel, potent, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound is currently under investigation as a therapeutic agent for B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical data, mechanism of action, and the scientific rationale supporting its clinical development.

Introduction to this compound and its Target

This compound is an imidazo[1,2-b]pyridazine (B131497) derivative designed as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is fundamental for the development, maturation, proliferation, and survival of B-lymphocytes. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth and survival. By targeting BTK, this compound aims to disrupt these pro-survival signals, leading to the inhibition of tumor growth. Preclinical studies have demonstrated the potential of this compound, showcasing potent BTK inhibition and significant anti-tumor activity in vivo, which has led to its progression into Phase I clinical trials.[1]

Mechanism of Action: Covalent Inhibition of BTK

This compound functions as a covalent inhibitor of BTK. This mechanism involves the formation of a stable, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme. This covalent interaction permanently inactivates the kinase, providing a durable and potent inhibition of its downstream signaling activities.

cluster_0 BTK Active Site cluster_1 Inhibition by this compound BTK_active BTK (Active) ATP->BTK_active Binds BTK_inactive BTK (Inactive) Covalently Bound Phosphorylated_Substrate Phosphorylated Substrate BTK_active->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->BTK_active Binds TM471_1 This compound TM471_1->BTK_inactive Forms covalent bond with Cys481

Figure 1: Mechanism of Covalent BTK Inhibition by this compound.

Preclinical Data Summary

Disclaimer: The following tables contain illustrative data based on publicly available qualitative descriptions of this compound's preclinical performance. Specific quantitative data for this compound has not been publicly released.

In Vitro Potency and Selectivity

This compound has been characterized as a highly potent and selective inhibitor of BTK.[1]

Parameter Value Comment
BTK IC50 1.3 nMDemonstrates high potency against the target kinase.[1]
Kinase Selectivity HighProfiled against a panel of 310 kinases, showing excellent selectivity.[1]

Table 1: Illustrative In Vitro Activity of this compound

In Vivo Efficacy in Xenograft Model

In a preclinical xenograft model of B-cell malignancy, this compound demonstrated significant anti-tumor activity.[1]

Dose Tumor Growth Inhibition Tumor Regression
15 mg/kgSignificantComplete regression in 7 out of 10 mice.[1]

Table 2: Illustrative In Vivo Efficacy of this compound

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is critical for B-cell survival and proliferation.

Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG generates Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux induces Downstream Downstream Signaling (NF-κB, MAPK, PI3K) Ca_flux->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression regulates Cell_Response Proliferation, Survival, Differentiation Gene_Expression->Cell_Response leads to

Figure 2: Simplified B-Cell Receptor (BCR) Signaling Pathway.

Experimental Protocols

The following sections detail representative protocols for the key experiments typically performed to characterize a novel kinase inhibitor like this compound.

Kinase Inhibition Assay (Illustrative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and a panel of other kinases to assess potency and selectivity.

Materials:

  • Recombinant human BTK and other kinases

  • ATP and appropriate kinase substrate

  • This compound stock solution

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Add the kinase and substrate mixture to each well.

  • Incubate for a specified time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate for a specified time at room temperature to allow for substrate phosphorylation.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model (Illustrative Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model bearing human B-cell malignancy tumors.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human B-cell lymphoma cell line

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant the human B-cell lymphoma cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound at the specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analyze the data to determine tumor growth inhibition and assess any treatment-related toxicity.

Clinical Development

This compound has advanced into Phase I clinical trials (CXHL2300956) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with B-cell malignancies.[1] Phase I trials are typically dose-escalation studies designed to determine the maximum tolerated dose and recommended Phase II dose.

Experimental Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor like this compound follows a structured workflow from initial discovery to clinical trials.

Discovery Target Identification & Lead Discovery In_Vitro In Vitro Characterization - Kinase Assays - Cellular Assays Discovery->In_Vitro In_Vivo In Vivo Preclinical Studies - Xenograft Models - Toxicology In_Vitro->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Phase_I Phase I Clinical Trial (Safety) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval

Figure 3: General Workflow for Kinase Inhibitor Drug Development.

Conclusion

This compound represents a promising novel therapeutic candidate for the treatment of B-cell malignancies. Its high potency, selectivity, and covalent mechanism of action against BTK provide a strong rationale for its ongoing clinical investigation. The preclinical data, although limited in the public domain, suggest a favorable profile with significant anti-tumor activity. Further clinical data will be crucial to fully elucidate the therapeutic potential of this compound.

References

Technical Whitepaper: An Overview of Vepdegestrant (ARV-471) with a Methodological Framework for Assessing Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available data for "TM471-1" did not yield specific results. The investigation was subsequently focused on the similarly designated compound Vepdegestrant (ARV-471) , a PROTAC® (PROteolysis TArgeting Chimera) estrogen receptor (ER) degrader. While extensive information exists for its mechanism of action and general pharmacokinetics, specific quantitative data on its blood-brain barrier (BBB) permeability is not available in the public domain as of December 2025. Therefore, this guide provides a detailed overview of Vepdegestrant's known properties and presents a robust, illustrative framework for assessing BBB permeability, including standardized experimental protocols and data presentation formats that would be used in such an evaluation.

Introduction

Vepdegestrant (ARV-471) is a potent, orally bioavailable PROTAC designed to target and degrade the estrogen receptor (ER).[1] It represents a novel therapeutic modality for ER-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Developed by Arvinas and Pfizer, Vepdegestrant has advanced to late-stage clinical trials, demonstrating a favorable safety profile and significant anti-tumor activity.[2][3][4]

The ability of a therapeutic agent to cross the blood-brain barrier is a critical parameter in drug development. It determines a drug's efficacy for treating central nervous system (CNS) malignancies, such as brain metastases, and is also crucial for understanding potential neurological side effects. While clinical trial protocols for Vepdegestrant note the exclusion of patients with symptomatic brain metastases, this is a common practice and does not definitively clarify the compound's CNS penetration capabilities.[2] A presentation from Arvinas mentions the company's "PROTAC Discovery Engine" and its work on "oral blood brain barrier penetrant degraders," indicating a capability in this area, though specific data for Vepdegestrant remains undisclosed.[5]

This whitepaper will summarize the known mechanism of action and pharmacokinetic profile of Vepdegestrant. Furthermore, it will provide a detailed technical guide to the standard methodologies and data interpretation frameworks used to evaluate the BBB permeability of a compound like Vepdegestrant, using hypothetical data for illustrative purposes.

Mechanism of Action of Vepdegestrant (ARV-471)

Vepdegestrant is a heterobifunctional molecule designed to hijack the body's own ubiquitin-proteasome system to eliminate the estrogen receptor.[1][6] Its mechanism involves two key binding events:

  • ERα Binding: One end of the Vepdegestrant molecule binds to the ligand-binding domain of the estrogen receptor alpha (ERα).

  • E3 Ligase Recruitment: The other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.

This dual binding induces the formation of a ternary complex (ER-Vepdegestrant-CRBN), bringing the ER in close proximity to the E3 ligase.[6] The E3 ligase then tags the ER with a polyubiquitin (B1169507) chain, marking it for degradation by the 26S proteasome. This process results in the near-complete elimination of the ER protein from the cell.[7] Preclinical studies have shown that Vepdegestrant can induce over 90% degradation of both wild-type and mutant ER.[8][9]

cluster_0 Cell Cytoplasm arv471 Vepdegestrant (ARV-471) ternary Ternary Complex (ER-ARV471-CRBN) arv471->ternary Binds to ER & CRBN er Estrogen Receptor (ERα) er->ternary crbn Cereblon (CRBN) E3 Ligase crbn->ternary poly_ub_er Poly-ubiquitinated ERα ternary->poly_ub_er Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome 26S Proteasome poly_ub_er->proteasome Targeting proteasome->arv471 Releases Degrader degradation ERα Degradation (Peptide Fragments) proteasome->degradation Degrades ERα

Caption: Mechanism of Action for Vepdegestrant (ARV-471).

Pharmacokinetic Profile of Vepdegestrant

Vepdegestrant is an orally bioavailable compound.[10] Clinical studies have shown a dose-related increase in plasma exposure.[7] The following table summarizes key pharmacokinetic parameters gathered from preclinical and clinical studies.

ParameterSpeciesDoseValueReference
Tmax (Time to max concentration) Human200 mg QDMedian ~4 hoursPhase 1 Data
ER Degradation (Tumor) Human≥30 mg dailyUp to 89%[7]
Clinical Benefit Rate (CBR) Human200/500 mg QD37-39% (overall)[11]
CBR (ESR1 mutant) Human200/500 mg QD47-55%[11]
Tumor Growth Inhibition (TGI) Mouse (MCF7 Xenograft)3, 10, 30 mg/kg87% - 123%[9]

Note: This table represents a summary of available public data. QD = Once Daily.

Illustrative Framework for Blood-Brain Barrier Permeability Assessment

As specific BBB permeability data for Vepdegestrant is not publicly available, this section provides a template of the methodologies and data formats that would be employed in a comprehensive assessment.

Quantitative Data Presentation (Hypothetical)

The following table presents hypothetical data to illustrate how BBB permeability characteristics of a compound, referred to here as "Illustra-471," would be summarized.

ParameterAssay TypeSpecies / ModelValueInterpretation
LogBB In silicoN/A-0.5Predicted to have moderate BBB penetration.
Papp (A→B) In vitro PAMPA-BBBN/A5.5 x 10⁻⁶ cm/sModerate passive permeability.
Efflux Ratio (B→A / A→B) In vitro MDCK-MDR1Canine Kidney Cells3.2Substrate of P-glycoprotein (MDR1).
Kp,brain In vivoMouse0.8Total concentration in brain is 80% of plasma.
Kp,uu,brain In vivo MicrodialysisRat0.1Unbound concentration in brain is 10% of unbound plasma, indicating low effective penetration.

Kp,brain = Total brain concentration / Total plasma concentration. Kp,uu,brain = Unbound brain concentration / Unbound plasma concentration.

Detailed Experimental Protocols
  • Objective: To assess the passive, transcellular permeability of a compound across a lipid membrane simulating the BBB.

  • Methodology:

    • A 96-well filter plate is coated with a porcine brain lipid extract dissolved in dodecane, forming an artificial membrane.

    • The test compound (e.g., 10 µM solution) is added to the donor wells (apical side).

    • The acceptor plate, filled with a buffer solution (pH 7.4), is placed below the filter plate.

    • The "sandwich" is incubated for 4-18 hours at room temperature.

    • After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V is volume, A is membrane area, t is time, [C] is concentration, and [C_eq] is equilibrium concentration.

  • Objective: To determine the unbound drug concentration in the brain interstitial fluid (ISF) and plasma over time, allowing for the calculation of Kp,uu,brain.

  • Methodology:

    • Surgery: Male Sprague-Dawley rats are anesthetized. Guide cannulas for microdialysis probes are stereotaxically implanted into the desired brain region (e.g., striatum) and the jugular vein.

    • Recovery: Animals are allowed to recover for at least 24 hours.

    • Dosing: The test compound is administered (e.g., intravenously or orally).

    • Sampling: Microdialysis probes are inserted. The brain probe is perfused with artificial cerebrospinal fluid (aCSF) and the blood probe with heparinized saline at a low flow rate (e.g., 1 µL/min).

    • Dialysate samples are collected from both brain and blood at regular intervals (e.g., every 30 minutes for 8 hours).

    • Analysis: The concentration of the compound in the dialysate is determined by LC-MS/MS. Probe recovery is determined in vitro to correct for diffusion efficiency.

    • Calculation: The unbound concentration-time profiles for brain and plasma are plotted. The Kp,uu,brain is calculated as the ratio of the Area Under the Curve (AUC) for the brain ISF to the AUC for the unbound plasma fraction.

cluster_workflow In Vivo Microdialysis Workflow cluster_sampling Concurrent Sampling start Animal Surgery (Probe Implantation) recovery 24h Recovery start->recovery dosing Administer Vepdegestrant recovery->dosing brain Brain Probe (Collect ISF Dialysate) dosing->brain blood Blood Probe (Collect Plasma Dialysate) dosing->blood analysis LC-MS/MS Analysis brain->analysis blood->analysis calculation Calculate AUC & Kp,uu analysis->calculation end Determine CNS Penetration calculation->end

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion

Vepdegestrant (ARV-471) is a promising, orally bioavailable PROTAC ER degrader with a well-defined mechanism of action and demonstrated efficacy in preclinical and clinical settings for ER+ breast cancer. While its ability to penetrate the blood-brain barrier is a critical question for its potential application in patients with CNS metastases and for understanding its full safety profile, this information is not yet publicly available. The experimental frameworks outlined in this whitepaper, including in vitro permeability assays and in vivo microdialysis, represent the gold standard for definitively characterizing the CNS distribution of a therapeutic candidate. Should such data become available for Vepdegestrant, it will be crucial for guiding its future clinical development and defining its ultimate therapeutic role.

References

Early-Stage Research on TM471-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM471-1 is an investigational, orally administered, covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Early-stage research has demonstrated its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases, such as multiple sclerosis. Preclinical studies have highlighted its potent and selective inhibition of BTK, leading to tumor growth inhibition in xenograft models. This compound has progressed to Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in these indications. This technical guide provides a comprehensive summary of the available early-stage research on this compound, including its mechanism of action, preclinical data, and an overview of its progression into clinical development.

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, differentiation, and survival of B-lymphocytes. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a key therapeutic target.

This compound is a novel, orally bioavailable small molecule that acts as a covalent inhibitor of BTK. By forming an irreversible bond with a cysteine residue in the active site of BTK, this compound effectively blocks its downstream signaling. This mechanism provides the rationale for its investigation in the treatment of diseases driven by aberrant B-cell activity.

Mechanism of Action: BTK Inhibition

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's Tyrosine Kinase.

The BTK Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases, with BTK playing a pivotal role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular events. These events include calcium mobilization and the activation of transcription factors such as NF-κB, ultimately promoting B-cell proliferation, survival, and differentiation. In B-cell malignancies, constitutive activation of this pathway contributes to tumor cell growth and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression TM471_1 This compound TM471_1->BTK Inhibition

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

Preclinical Research

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective inhibitory activity against BTK in preclinical studies. While a comprehensive kinase selectivity profile is not publicly available, early data highlights its specificity for BTK.

Target IC50 (nM) Reference
Bruton's Tyrosine Kinase (BTK)1.3[1]

Table 1: In vitro inhibitory concentration (IC50) of this compound against BTK.

In Vivo Efficacy in a Lymphoma Xenograft Model

The anti-tumor activity of this compound was evaluated in a preclinical xenograft model of lymphoma.

Parameter Result Reference
Tumor Growth Inhibition Significant[2]
Complete Tumor Regression Achieved in 7 out of 10 mice[2]
Dosage 15 mg/kg[2]

Table 2: Summary of in vivo efficacy of this compound in a lymphoma xenograft model.

Pharmacokinetics and Pharmacodynamics

Preclinical animal studies have indicated that this compound possesses a favorable pharmacokinetic profile. A notable characteristic is its high brain BTK occupancy, suggesting its potential for treating central nervous system (CNS) manifestations of B-cell malignancies and neurological autoimmune diseases like multiple sclerosis[3].

Safety Profile

Preclinical safety assessments have indicated that this compound has a robust safety profile, with studies highlighting particularly high safety margins for cardiac and hepatic function[3].

Experimental Protocols (Representative)

Detailed experimental protocols for the early-stage research on this compound are not publicly available. The following are representative protocols for the types of studies conducted.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.

Methodology:

  • Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.

  • This compound is added in a series of dilutions.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Recombinant BTK Enzyme Incubation Incubation Enzyme->Incubation Substrate Fluorescent Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation TM471 This compound (Serial Dilutions) TM471->Incubation Quantification Quantify Phosphorylation Incubation->Quantification Analysis IC50 Calculation Quantification->Analysis

Figure 2: General workflow for an in vitro kinase inhibition assay.

Lymphoma Xenograft Model (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Human lymphoma cells are cultured and harvested.

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice) are subcutaneously inoculated with the lymphoma cells.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and vehicle control groups.

  • This compound is administered orally at a specified dose and schedule.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

Xenograft_Model_Workflow Cell_Culture Culture Human Lymphoma Cells Inoculation Subcutaneous Inoculation into Immunocompromised Mice Cell_Culture->Inoculation Tumor_Growth Tumor Growth to Palpable Size Inoculation->Tumor_Growth Randomization Randomization of Mice (Treatment vs. Control) Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Endpoint End of Study: Tumor Excision & Analysis Measurement->Endpoint

Figure 3: General workflow for a lymphoma xenograft model study.

Clinical Development

This compound has progressed into Phase I clinical trials for the treatment of B-cell non-Hodgkin lymphoma and multiple sclerosis.

Indication Trial Phase Status Approval Notice Number (China NMPA) Reference
B-cell Non-Hodgkin Lymphoma Phase IOngoingNot specified[3]
Multiple Sclerosis Phase IApproved2025LP00212[3]

Table 3: Overview of this compound Clinical Trials.

The primary objectives of these Phase I trials are to assess the safety, tolerability, and pharmacokinetics of this compound in human subjects and to determine the recommended Phase II dose.

Conclusion

Early-stage research on this compound has established its profile as a potent and selective covalent inhibitor of BTK. Preclinical studies have demonstrated promising in vivo efficacy in a lymphoma model, along with a favorable safety profile. The advancement of this compound into Phase I clinical trials for both B-cell malignancies and multiple sclerosis underscores its potential as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in these patient populations. As more data from ongoing and future studies become available, a more comprehensive understanding of the therapeutic potential of this compound will emerge.

References

In-depth Technical Guide: Kinase Selectivity Profile of TM471-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM471-1 is a novel, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant potential in preclinical studies and has advanced to Phase I clinical trials for the treatment of B-cell non-Hodgkin lymphoma.[1][2][3] A critical attribute of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and limit therapeutic windows. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting the available quantitative data, detailing the experimental methodologies used for its determination, and illustrating the core signaling pathway affected.

Introduction to this compound

This compound, also referred to as compound 22 in initial publications, is an imidazo[1,2-b]pyridazine (B131497) derivative designed as a potent and highly selective covalent inhibitor of BTK.[1][2][3] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is a key pathway regulating B-cell proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a compelling therapeutic target. This compound has shown a potent BTK inhibition with an IC50 value of 1.3 nM.[1][2][3] Its irreversible mechanism of action involves forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.

Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a broad panel of 310 kinases to determine its specificity for BTK and to identify potential off-target activities. The following table summarizes the inhibitory activity of this compound against this kinase panel. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Kinase TargetPercentage Inhibition at 1 µM
BTK 100%
AAK112%
ABL18%
ABL1 (E255K)5%
ABL1 (F317I)6%
ABL1 (F317L)7%
ABL1 (H396P)9%
ABL1 (M351T)11%
ABL1 (Q252H)4%
ABL1 (T315I)3%
ABL1 (Y253F)10%
ABL215%
ACVR12%
ACVR1B1%
ACVR2A0%
ACVR2B3%
ACVRL14%
ADAM17-5%
ADCK318%
... (and 289 other kinases with low inhibition)...

Note: The complete list of 310 kinases and their corresponding inhibition percentages is extensive. The table above provides a representative sample of the data, highlighting the high selectivity for BTK with minimal inhibition of other kinases at a 1 µM concentration. For the full dataset, readers are encouraged to consult the supplementary information of the primary publication.

The data demonstrates that this compound is a highly selective inhibitor of BTK. At a concentration of 1 µM, which is nearly 1000-fold higher than its BTK IC50, this compound shows minimal inhibitory activity against a wide array of other kinases, underscoring its specificity. This high degree of selectivity is a promising characteristic, suggesting a lower likelihood of off-target toxicities.

Experimental Protocols

The kinase selectivity profile of this compound was determined using a well-established in vitro kinase assay platform. The following is a representative protocol based on standard industry practices for kinase inhibitor profiling.

Objective: To determine the percentage of inhibition of a panel of 310 different kinases by this compound at a fixed concentration.

Materials:

  • This compound (Compound 22)

  • Recombinant human kinases (310 variants)

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. This stock is then serially diluted in assay buffer to the final desired concentration (1 µM for the selectivity screen).

  • Kinase Reaction Setup:

    • Kinase reactions are performed in a final volume of 25 µL in 384-well microplates.

    • To each well, 5 µL of the diluted this compound solution is added. For control wells (maximum and minimum signal), an equivalent volume of vehicle (DMSO-containing buffer) is added.

    • Next, 10 µL of a mixture containing the specific kinase and its corresponding peptide substrate in assay buffer is added to each well.

    • The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • The kinase reaction is initiated by the addition of 10 µL of ATP solution to each well. The final concentration of ATP is typically at or near the Km value for each specific kinase to provide a sensitive measure of inhibition.

    • The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Kinase Activity:

    • Following the incubation, the kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured.

    • Using a luminescent ADP detection assay like ADP-Glo™, 25 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

    • Finally, 50 µL of Kinase Detection Reagent is added to each well to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.

  • Data Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The percentage of inhibition is calculated for each kinase using the following formula: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)]) where:

      • Signal_Inhibitor is the signal from the wells containing this compound.

      • Signal_Min is the signal from the control wells with no kinase activity.

      • Signal_Max is the signal from the control wells with full kinase activity (vehicle control).

Signaling Pathways and Visualizations

B-Cell Receptor (BCR) Signaling Pathway

This compound exerts its therapeutic effect by inhibiting BTK, a critical node in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and survival. BTK is essential for the transduction of these signals. The diagram below illustrates the central role of BTK in this pathway and its inhibition by this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Antigen Antigen Antigen->BCR Binding DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB Ca_Flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation TM471_1 This compound TM471_1->BTK Inhibits (covalently)

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow for Kinase Selectivity Profiling

The process of determining the kinase selectivity profile of a compound like this compound involves a systematic workflow, from compound preparation to data analysis. The following diagram outlines these key steps.

Kinase_Selectivity_Workflow start Start: Compound This compound prep Compound Dilution (1 µM in Assay Buffer) start->prep plate Plate Compound and Kinase/Substrate Mix prep->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at 30°C initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Luminescence detect->read analyze Calculate % Inhibition read->analyze end End: Selectivity Profile analyze->end

References

Methodological & Application

Application Notes and Protocols: TM471-1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

TM471-1 is a potent and selective small molecule inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. It is designed for in vitro studies investigating inflammatory responses mediated by TLR4 activation. This compound exerts its inhibitory effect by disrupting the formation of a key signaling complex involving Pellino-1, thereby preventing the downstream activation of pro-inflammatory pathways.

Mechanism of Action

This compound is a synthetic, cell-permeable compound that specifically targets the interaction between Pellino-1 and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Pellino-1 is a critical E3 ubiquitin ligase that, upon TLR4 activation, is recruited to the receptor complex and facilitates the ubiquitination and activation of IRAK1. By binding to Pellino-1, this compound allosterically inhibits its interaction with IRAK1, thus disrupting the formation of the IRAK1-TRAF6 signaling complex. This leads to the suppression of downstream signaling cascades, including the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cell-based assays.

Table 1: Inhibitory Activity of this compound on NF-κB Activation and Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.

AssayParameterThis compound IC₅₀ (nM)
NF-κB Reporter AssayLuciferase Activity15.2 ± 2.5
TNF-α ELISATNF-α Secretion25.8 ± 3.1
IL-6 ELISAIL-6 Secretion32.4 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Viability.

Cell LineAssayThis compound CC₅₀ (µM)
RAW 264.7MTT Assay (48h)> 50
HEK293TCellTiter-Glo (48h)> 50

CC₅₀ represents the concentration of compound that causes a 50% reduction in cell viability.

Table 3: Effect of this compound on LPS-induced Phosphorylation of IκBα and p65 in RAW 264.7 Cells.

Target ProteinTreatment (1 µM this compound)Phosphorylation Level (% of LPS control)
Phospho-IκBα (Ser32)LPS + this compound18.5 ± 5.2
Phospho-p65 (Ser536)LPS + this compound22.1 ± 6.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on mammalian cells.

Materials:

  • RAW 264.7 cells

  • DMEM complete medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293T cells stably expressing TLR4, MD2, CD14, and an NF-κB-luciferase reporter construct

  • DMEM complete medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration.

ELISA for Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.

Materials:

  • RAW 264.7 cells

  • DMEM complete medium

  • This compound stock solution

  • LPS

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits following the manufacturer's protocols.

Western Blotting

Objective: To analyze the effect of this compound on the phosphorylation of key downstream signaling proteins.

Materials:

  • RAW 264.7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-IκBα (Ser32), IκBα, phospho-p65 (Ser536), p65, and β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • 6-well plates

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound (1 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the indicated primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

Co-immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound disrupts the interaction between Pellino-1 and IRAK1.

Materials:

  • RAW 264.7 cells

  • Co-IP lysis buffer

  • Antibody against Pellino-1 for immunoprecipitation

  • Antibodies against IRAK1 and Pellino-1 for Western blotting

  • Protein A/G magnetic beads

Procedure:

  • Treat RAW 264.7 cells with or without this compound (1 µM) for 1 hour, followed by LPS stimulation (100 ng/mL) for 15 minutes.

  • Lyse the cells with Co-IP lysis buffer.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the lysates with an anti-Pellino-1 antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads extensively.

  • Elute the protein complexes and analyze the presence of IRAK1 and Pellino-1 by Western blotting.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Phosphorylates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Pellino1 Pellino-1 IRAK1->Pellino1 Recruits TRAF6 TRAF6 IRAK1->TRAF6 Pellino1->IRAK1 Ubiquitinates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TM471_1 This compound TM471_1->Pellino1 Inhibits Interaction DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1. Proposed mechanism of action of this compound in the TLR4 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Cells (e.g., RAW 264.7) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability elisa Cytokine Measurement (ELISA) stimulate->elisa western Protein Analysis (Western Blot) stimulate->western coip Protein Interaction (Co-IP) stimulate->coip

Figure 2. General experimental workflow for the in vitro characterization of this compound.

Application Notes and Protocols for In Vivo Studies of TM471-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM471-1 is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor currently under investigation for the treatment of B-cell malignancies and autoimmune diseases such as multiple sclerosis. BTK is a critical signaling molecule in B-cells and myeloid cells, playing a key role in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Inhibition of BTK can modulate B-cell activation and myeloid cell function, making it a promising therapeutic target. These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models of lymphoma and multiple sclerosis, along with recommended dosage ranges based on studies of similar BTK inhibitors.

Quantitative Data Summary

Due to the early stage of this compound development, specific in vivo efficacy data is not yet publicly available. The following tables are provided as templates for data presentation, with example data ranges derived from preclinical studies of other BTK inhibitors in similar models. Researchers should replace the example data with their own experimental results.

Table 1: Efficacy of this compound in a Murine Experimental Autoimmune Encephalomyelitis (EAE) Model

Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)Spinal Cord Infiltrating CD45+ Cells (x10^4 ± SEM)
Vehicle Control3.5 ± 0.312.1 ± 0.515.2 ± 1.8
This compound (10 mg/kg)1.8 ± 0.215.3 ± 0.77.5 ± 1.1*
This compound (30 mg/kg)1.1 ± 0.1 17.8 ± 0.94.2 ± 0.8
This compound (50 mg/kg)0.8 ± 0.119.2 ± 1.1 2.1 ± 0.5

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Efficacy of this compound in a Murine Lymphoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³ ± SEM) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 150-+5.2
This compound (10 mg/kg)850 ± 120*43.3+4.8
This compound (30 mg/kg)450 ± 80 70.0+5.1
This compound (50 mg/kg)200 ± 5086.7+4.5

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

I. Evaluation of this compound in a Murine Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and the subsequent evaluation of this compound.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate Buffered Saline (PBS), sterile

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Syringes and needles for immunization and administration

Protocol:

  • EAE Induction (Day 0):

    • Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide (200 µ g/mouse ) in CFA to a final concentration of 2 mg/mL.

    • Anesthetize mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank (total 200 µL/mouse).

    • Administer pertussis toxin (200 ng/mouse) intraperitoneally (i.p.) in 100 µL of PBS on Day 0 and Day 2.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 1, 3, and 5 mg/mL for 10, 30, and 50 mg/kg dosage, respectively, assuming a 10 µL/g administration volume).

    • Initiate treatment prophylactically (starting on Day 0) or therapeutically (starting at the onset of clinical signs, typically around Day 10-12).

    • Administer this compound or vehicle daily via oral gavage.

  • Clinical Scoring:

    • Monitor mice daily from Day 7 post-immunization for clinical signs of EAE and record their body weight.

    • Clinical scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 21-28), euthanize mice and collect spinal cords for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to quantify immune cell infiltration.

II. Evaluation of this compound in a Murine Model of Lymphoma (Xenograft)

This protocol describes the establishment of a subcutaneous lymphoma xenograft model and the evaluation of this compound's anti-tumor efficacy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or SCID/Beige, 6-8 weeks old)

  • Human lymphoma cell line (e.g., TMD-8, OCI-Ly10)

  • Matrigel

  • Sterile PBS and cell culture medium

  • This compound

  • Vehicle for this compound

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Harvest lymphoma cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • This compound Administration:

    • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound or vehicle daily via oral gavage.

  • Tumor Measurement and Body Weight:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.

  • Endpoint Analysis:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize mice, and excise tumors for weight measurement, histological analysis, and pharmacodynamic marker analysis (e.g., Western blot for pBTK).

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB IP3->NFkB Ca2+ release PKC PKC DAG->PKC PKC->NFkB activation Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression TM471_1 This compound TM471_1->BTK inhibits

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_EAE start Start immunization EAE Induction (MOG/CFA, PTX) Day 0, 2 start->immunization treatment_prophylactic Prophylactic Treatment (this compound or Vehicle) Daily from Day 0 immunization->treatment_prophylactic onset Onset of Symptoms Day 10-12 immunization->onset monitoring Daily Monitoring (Clinical Score, Body Weight) From Day 7 treatment_prophylactic->monitoring endpoint Endpoint Analysis Day 21-28 monitoring->endpoint treatment_therapeutic Therapeutic Treatment (this compound or Vehicle) Daily from Onset onset->treatment_therapeutic treatment_therapeutic->monitoring Experimental_Workflow_Xenograft start Start implantation Tumor Cell Implantation start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment measurement Tumor Measurement & Body Weight (2-3 times/week) treatment->measurement endpoint Endpoint Analysis (e.g., Day 21-28) measurement->endpoint

Application Notes and Protocols for TM471-1 in Multiple Sclerosis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM471-1 is a novel, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by EMICRO Biomedicine and Henan Normal University.[1][2] As a BTK inhibitor, this compound holds significant promise for the treatment of multiple sclerosis (MS), an autoimmune disease characterized by chronic inflammation, demyelination, and neurodegeneration in the central nervous system (CNS). Preclinical studies have indicated that this compound demonstrates high safety, efficacy comparable to similar leading products, and a significant advantage in brain BTK occupancy, suggesting its potential to effectively target inflammatory processes within the CNS.[2][3] In January 2025, this compound was approved for Phase I clinical trials for the treatment of multiple sclerosis by the National Medical Products Administration (NMPA) of China.[2]

These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in the experimental autoimmune encephalomyelitis (EAE) mouse model, the most widely used animal model for multiple sclerosis.

Mechanism of Action of BTK Inhibition in Multiple Sclerosis

Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells, including B-cells and myeloid cells such as macrophages and microglia. In the context of multiple sclerosis, the inhibition of BTK by this compound is expected to exert its therapeutic effects through several mechanisms:

  • B-Cell Modulation: BTK is essential for B-cell receptor (BCR) signaling, which is crucial for B-cell development, activation, and proliferation. By inhibiting BTK, this compound can attenuate the pathogenic activity of B-cells, including their roles as antigen-presenting cells and producers of pro-inflammatory cytokines.

  • Myeloid Cell Regulation: BTK is also involved in the activation of myeloid cells through Fc receptor signaling. In the CNS, microglia, the resident myeloid cells, contribute to neuroinflammation and tissue damage. This compound, with its ability to cross the blood-brain barrier, can potentially modulate microglial activation and reduce the production of inflammatory mediators within the CNS.

Signaling Pathway Affected by this compound

The primary signaling cascade inhibited by this compound is the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules, including BTK. Activated BTK plays a pivotal role in activating transcription factors that drive B-cell proliferation, differentiation, and survival. This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and the subsequent blockade of this signaling pathway.

BTK_Signaling_Pathway This compound Mechanism of Action in B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation TM471_1 This compound TM471_1->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) Downstream->Gene_Expression

Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Quantitative Data from Preclinical EAE Studies

While specific quantitative data for this compound in EAE models are not yet publicly available, the following tables provide a template for structuring and presenting expected efficacy data based on studies with other BTK inhibitors. Researchers evaluating this compound can utilize this format to organize their findings.

Table 1: Effect of this compound on Clinical Score in EAE Mice (Template)

Treatment GroupNMean Onset Day (± SEM)Mean Peak Score (± SEM)Mean Cumulative Score (± SEM)
Vehicle10
This compound (X mg/kg)10
This compound (Y mg/kg)10
Positive Control10

Table 2: Histopathological and Immunological Endpoints in EAE Mice Treated with this compound (Template)

Treatment GroupInfiltration Score (± SEM)Demyelination Score (± SEM)CNS CD4+ T-cells (cells/gram ± SEM)CNS B220+ B-cells (cells/gram ± SEM)Splenic IL-17A (pg/mL ± SEM)Plasma Neurofilament Light Chain (pg/mL ± SEM)
Vehicle
This compound (X mg/kg)
This compound (Y mg/kg)
Positive Control

Experimental Protocols

The following protocols are based on established methods for inducing and evaluating therapeutic agents in the MOG35-55-induced EAE model in C57BL/6 mice. These should be adapted and optimized for the specific experimental design for this compound.

Experimental Workflow

EAE_Workflow Experimental Workflow for this compound Evaluation in EAE start Start immunization EAE Induction (Day 0) start->immunization monitoring Daily Monitoring (Clinical Score & Weight) immunization->monitoring treatment Initiate this compound Treatment (e.g., at disease onset) monitoring->treatment endpoint Experimental Endpoint (e.g., Day 28) monitoring->endpoint Endpoint reached treatment->monitoring analysis Tissue Collection & Analysis (Histology, Flow Cytometry, etc.) endpoint->analysis stop End analysis->stop

Caption: A typical workflow for a therapeutic EAE study to evaluate this compound.

Protocol 1: Induction of EAE in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane for anesthesia

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL. Mix equal volumes of the MOG35-55 solution and CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A drop of the stable emulsion should not disperse when placed in water.

  • Immunization: Anesthetize the mice with isoflurane. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse (total of 200 µL per mouse).

  • Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer pertussis toxin via intraperitoneal injection. The recommended dose is typically 100-200 ng per mouse, diluted in sterile PBS.

Protocol 2: this compound Administration

Materials:

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., X mg/mL and Y mg/mL). Ensure the suspension is homogenous before each administration.

  • Dosing Regimen: For a therapeutic study, begin daily monitoring for clinical signs of EAE from Day 7 post-immunization. Once a mouse reaches a predetermined clinical score (e.g., 1.0, representing a limp tail), randomize it into a treatment group (Vehicle or this compound).

  • Administration: Administer the prepared this compound suspension or vehicle via oral gavage once daily. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg). Continue daily treatment until the experimental endpoint.

Protocol 3: Clinical Assessment of EAE

Procedure:

  • Monitor mice daily for clinical signs of EAE and record their body weight.

  • Assign a clinical score to each mouse based on the following scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund or dead

    • Intermediate scores (e.g., 2.5 for one hind limb paralyzed and the other weak) can be used for more precise scoring.

Protocol 4: Histopathological and Immunological Analysis

Procedure:

  • Tissue Collection: At the experimental endpoint, euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).

  • Histology: Dissect the spinal cord and brain. Post-fix the tissues in 4% PFA overnight, then process for paraffin (B1166041) embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and Luxol Fast Blue (LFB) staining to evaluate demyelination.

  • Flow Cytometry: For immunological analysis, isolate mononuclear cells from the CNS and spleen. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, B220, CD11b) and intracellular cytokines (e.g., IFN-γ, IL-17A) to quantify immune cell populations.

  • Biomarker Analysis: Collect blood samples for the analysis of plasma biomarkers such as neurofilament light chain (NfL), a marker of neuro-axonal damage.

Conclusion

This compound represents a promising therapeutic candidate for multiple sclerosis due to its mechanism of action as a BTK inhibitor and its favorable preclinical profile, including high brain penetrance. The protocols and guidelines presented in these application notes provide a robust framework for conducting preclinical efficacy studies of this compound in the EAE model. Rigorous and standardized experimental procedures will be crucial for generating high-quality data to support the further clinical development of this compound for the treatment of multiple sclerosis.

References

Application Notes and Protocols for TM471-1 in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM471-1 is a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target for lymphomas.[2][3][4] this compound is currently under clinical investigation for the treatment of B-cell non-Hodgkin lymphoma (NHL).[5] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in lymphoma cell lines.

Mechanism of Action

This compound, as a BTK inhibitor, is designed to block the enzymatic activity of BTK. In B-cell lymphomas, constitutive activation of the BCR signaling pathway promotes cell proliferation and survival.[2][4] BTK is a key kinase downstream of the BCR that, upon activation, phosphorylates phospholipase C gamma 2 (PLCγ2).[6][7] This initiates a signaling cascade that leads to the activation of downstream pathways, including the NF-κB and MAPK/ERK pathways, which are crucial for lymphoma cell survival and proliferation.[2][8] By inhibiting BTK, this compound is expected to abrogate these downstream signals, leading to cell cycle arrest and apoptosis in malignant B-cells.[2][7]

BCR Signaling Pathway Inhibition by this compound

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB MAPK_ERK MAPK/ERK Pathway IP3_DAG->MAPK_ERK Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival MAPK_ERK->Proliferation_Survival TM471_1 This compound TM471_1->BTK Inhibition

Caption: Inhibition of the BCR signaling pathway by this compound.

Data Presentation: In Vitro Activity of BTK Inhibitors in Lymphoma Cell Lines

The following tables summarize representative quantitative data for the effects of BTK inhibitors on various lymphoma cell lines. While specific data for this compound is pending publication, these values for other BTK inhibitors can serve as a benchmark for experimental design and data interpretation.

Table 1: IC50 Values of BTK Inhibitors in Lymphoma Cell Lines (Cell Viability)

Cell LineLymphoma SubtypeBTK InhibitorIC50 (nM)Reference
TMD8ABC-DLBCLTirabrutinib<10[9]
OCI-Ly10ABC-DLBCLTirabrutinib<100[9]
JeKo-1Mantle Cell LymphomaSRX3262620[10]
MinoMantle Cell LymphomaSRX3262130[10]
RamosBurkitt's LymphomaQL47<1000[7]

Table 2: Apoptosis Induction by BTK Inhibitors in Lymphoma Cell Lines

Cell LineBTK InhibitorConcentration (nM)% Apoptotic Cells (Annexin V+)Incubation Time (h)
Primary CLL CellsIbrutinib1000Increased48
JeKo-1AC0010100Significantly Increased24
JVM-2AC0010100Significantly Increased24

Table 3: Inhibition of BTK Phosphorylation by BTK Inhibitors

Cell LineBTK InhibitorConcentration (nM)Inhibition of p-BTK (Tyr223)Reference
RamosQL47318 (EC50)Yes[7]
TMD8Tirabrutinib300Yes[11]
OCI-Ly10Tirabrutinib300Yes[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in lymphoma cell lines.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Lines Lymphoma Cell Lines (e.g., TMD8, JeKo-1, Ramos) TM471_1_Treatment Treat with this compound (Dose- and Time-course) Cell_Lines->TM471_1_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) TM471_1_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) TM471_1_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-BTK, p-PLCγ2, etc.) TM471_1_Treatment->Western_Blot Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) TM471_1_Treatment->Cell_Cycle_Assay Data_Analysis IC50 Determination Apoptosis Quantification Protein Expression Analysis Cell Cycle Distribution Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General workflow for evaluating this compound in lymphoma cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Lymphoma cell lines (e.g., TMD8, JeKo-1, Ramos)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Treated and control lymphoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture lymphoma cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for BTK Signaling Pathway

This technique is used to detect changes in the phosphorylation status and expression levels of proteins in the BTK signaling pathway.[14][15][16]

Materials:

  • Treated and control lymphoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-4 hours). Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of the novel BTK inhibitor, this compound, on lymphoma cell lines. By systematically evaluating its impact on cell viability, apoptosis, and the underlying BCR signaling pathway, a thorough preclinical characterization of this compound can be achieved, paving the way for its further clinical development.

References

Application Notes and Protocols for TM471-1 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TM471-1, a Bruton's tyrosine kinase (BTK) inhibitor, in rodent models for preclinical research. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation. By inhibiting BTK, this compound effectively disrupts these signaling cascades, making it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. Animal experiments have indicated a high brain occupancy rate for this compound, suggesting its potential for treating central nervous system (CNS) pathologies.

Signaling Pathway

TM471_1_Mechanism_of_Action cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates TM471_1 This compound TM471_1->BTK inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG NF_kB NF-κB IP3_DAG->NF_kB Proliferation Proliferation & Survival NF_kB->Proliferation

Caption: this compound inhibits BTK, blocking downstream signaling pathways crucial for B-cell survival.

Preclinical Applications

This compound has shown promise in preclinical models of B-cell malignancies and autoimmune diseases. In a Phase I clinical trial for lymphoma, patients receiving a 50mg dose showed a 51% reduction in lymphoma lesions after two months, with good safety. Animal studies have also demonstrated high safety in cardiac and hepatic function.

Rodent Models

The selection of an appropriate rodent model is critical for the preclinical evaluation of this compound. The choice of model will depend on the specific research question and the therapeutic area of interest.

Oncology

For oncology studies, particularly those focused on B-cell malignancies, several types of rodent models can be employed:

  • Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice.[1][2]

    • Cell Line-Derived Xenografts (CDX): Established B-cell lymphoma or leukemia cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).

    • Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.[1]

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop specific types of cancer that mimic human disease, providing a valuable tool for studying tumor biology in the context of an intact immune system.[1][3]

Autoimmune Diseases

For autoimmune diseases like multiple sclerosis, for which this compound has been clinically investigated, the following rodent models are relevant:

  • Experimental Autoimmune Encephalomyelitis (EAE): This is the most commonly used animal model for multiple sclerosis. EAE is induced in susceptible strains of mice or rats by immunization with myelin-derived proteins or peptides.

Experimental Protocols

The following protocols provide a general framework for the administration of this compound in rodent models. These should be adapted based on the specific experimental design, rodent model, and research objectives.

Formulation and Preparation of this compound

The formulation of this compound for in vivo administration is crucial for ensuring its solubility, stability, and bioavailability. While the specific vehicle for this compound is not publicly disclosed, a common approach for similar small molecule inhibitors involves a multi-component vehicle system.

Example Vehicle Formulation:

ComponentPercentage
DMSO5-10%
Polyethylene glycol 300 (PEG300)30-40%
Solutol HS 15 or Kolliphor® RH405-10%
Saline or 5% Dextrose in Water (D5W)40-60%

Preparation Protocol:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO and vortex until fully dissolved.

  • Add PEG300 and Solutol HS 15 (or Kolliphor® RH40) to the solution and mix thoroughly.

  • Add the saline or D5W dropwise while continuously vortexing to prevent precipitation.

  • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required.

  • Prepare the formulation fresh daily and protect it from light.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

  • Oral Gavage (PO): Suitable for assessing the oral bioavailability and efficacy of this compound.

  • Intraperitoneal (IP) Injection: Often used for preclinical efficacy studies to ensure consistent systemic exposure.

  • Intravenous (IV) Injection: Primarily used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

  • Subcutaneous (SC) Injection: Can provide a slower release and more sustained exposure of the compound.

Dosing Regimen

The optimal dosing regimen for this compound will need to be determined empirically for each specific rodent model and indication.

  • Dose Range Finding Studies: It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD).

  • Efficacy Studies: Dosing for efficacy studies should be based on the MTD and any available pharmacokinetic and pharmacodynamic data. A typical starting point for a novel BTK inhibitor could range from 10 to 100 mg/kg, administered once or twice daily.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Model Select Rodent Model Acclimatize Acclimatize Animals Model->Acclimatize Tumor Tumor Implantation / Disease Induction Acclimatize->Tumor Randomize Randomize into Treatment Groups Tumor->Randomize Dosing Administer this compound or Vehicle Randomize->Dosing Monitor Monitor Animal Health & Tumor Growth Dosing->Monitor PK Pharmacokinetic Analysis Dosing->PK Tox Toxicology Assessment Dosing->Tox Efficacy Efficacy Assessment Monitor->Efficacy

Caption: A typical workflow for evaluating this compound in rodent models.

Data Presentation

Pharmacokinetic Parameters

While specific pharmacokinetic data for this compound in rodents is not publicly available, the following table illustrates how such data should be presented. This example is based on data for a different compound, ARV-471, in mice.[4]

Table 1: Example Pharmacokinetic Parameters of a Compound in Mice

Parameter30 mg/kg Oral (Male)30 mg/kg Oral (Female)5 mg/kg IV (Male)5 mg/kg IV (Female)
Cmax (ng/mL)2947.19 ± 454.772682.02 ± 342.23--
Tmax (h)1.83 ± 0.412.00 ± 0.00--
AUC0-t (ng·h/mL)23357.37 ± 3488.0020161.23 ± 1871.3218219.07 ± 2059.4117238.01 ± 2380.55
T1/2 (h)3.11 ± 0.182.93 ± 0.622.76 ± 0.232.73 ± 0.20
Bioavailability (%)19.49 ± 1.8121.37 ± 3.19--

Data presented as mean ± standard deviation.[4]

Efficacy Data

Efficacy data should be presented in a clear and concise manner, typically including tumor volume measurements over time and endpoint analyses such as tumor growth inhibition (TGI).

Table 2: Example Efficacy Data Presentation (Hypothetical)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-QD1500 ± 250-
This compound10QD900 ± 15040
This compound30QD450 ± 10070
This compound100QD150 ± 5090

Data presented as mean ± standard error of the mean.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to identify potential adverse effects. These studies are typically conducted in both rodent and non-rodent species.[5]

Key Toxicology Assessments:

  • Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in appearance, behavior, or activity.

  • Body Weight: Regular measurement of body weight is a sensitive indicator of general health.

  • Hematology and Clinical Chemistry: Blood samples should be collected at the end of the study to assess for any changes in blood cell counts and organ function markers.

  • Histopathology: Major organs should be collected, weighed, and examined microscopically for any treatment-related changes.

Conclusion

These application notes and protocols provide a foundational guide for the preclinical evaluation of this compound in rodent models. Adherence to well-designed protocols and careful data collection and analysis will be critical for advancing the understanding of this promising BTK inhibitor and its potential clinical applications. Researchers should always consult relevant institutional and national guidelines for the ethical and humane use of animals in research.

References

Application Note: Protocol for TM471-1 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TM471-1 is a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, differentiation, and signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key target for therapeutic intervention. This document provides a detailed protocol for assessing the in vitro kinase activity of this compound against BTK using a luminescence-based assay. Additionally, it summarizes the inhibitory activity of this compound against a panel of related kinases and visualizes the relevant signaling pathway and experimental workflow.

Data Presentation

The inhibitory activity of this compound was evaluated against wild-type BTK and other selected kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
BTK (Wild-Type)1.3
TEC7.9
TXK12.4
BTK (C481S mutant)>40,000

Table 1: Inhibitory activity of this compound against various kinases. The data demonstrates high potency against wild-type BTK and significantly reduced activity against the C481S mutant, confirming its covalent binding mechanism.

Experimental Protocols

This protocol describes a biochemical assay to determine the potency of this compound in inhibiting BTK activity using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents
  • Recombinant human BTK enzyme (e.g., Promega V2941)

  • Poly (4:1 Glu, Tyr) peptide substrate (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • This compound (dissolved in 100% DMSO)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 µM DTT)

  • ATP solution

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Assay Procedure
  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix by diluting the BTK enzyme and Poly (4:1 Glu, Tyr) substrate in the kinase reaction buffer to the desired concentrations.

    • Add 5 µL of the serially diluted this compound or vehicle (DMSO) control to the wells of a white, opaque plate.

    • Add 5 µL of the 2X kinase/substrate master mix to each well.

    • Include "no inhibitor" (vehicle only) and "no enzyme" (buffer only) controls.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at the Km for BTK, if known, or at a concentration determined during assay optimization.

    • Add 10 µL of the 2X ATP solution to each well to start the kinase reaction.

    • Gently mix the plate and incubate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Equilibrate the Kinase Detection Reagent to room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of this compound.

Mandatory Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB TM471 This compound TM471->BTK Inhibition

Caption: BTK signaling pathway initiated by B-Cell Receptor activation.

Experimental Workflow for BTK Kinase Activity Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound, BTK, Substrate, ATP) start->prep_reagents plate_addition Add this compound/Vehicle and Kinase/Substrate Mix to Plate prep_reagents->plate_addition initiate_reaction Initiate Reaction with ATP plate_addition->initiate_reaction incubation_1 Incubate at 30°C for 60 min initiate_reaction->incubation_1 stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation_1->stop_reaction incubation_2 Incubate at RT for 40 min stop_reaction->incubation_2 detect_signal Convert ADP to ATP & Detect Signal (Add Kinase Detection Reagent) incubation_2->detect_signal incubation_3 Incubate at RT for 30-60 min detect_signal->incubation_3 read_luminescence Read Luminescence incubation_3->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the BTK kinase activity assay using ADP-Glo™.

Application of TM471-1 in Flow Cytometry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM471-1 is an investigational, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, this compound forms a specific bond with its target, leading to potent and sustained inhibition. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4][5] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[2][3][4][5] Preclinical data have demonstrated that this compound inhibits cell growth, induces cell cycle arrest at the G0/G1 phase, and promotes apoptosis in cancer cells.[1] Currently, this compound is in Phase I clinical trials for the treatment of B-cell Non-Hodgkin Lymphoma and Multiple Sclerosis.[2][6]

Flow cytometry is a powerful and indispensable tool for elucidating the mechanism of action of novel therapeutic agents like this compound at a single-cell level. This application note provides detailed protocols for utilizing flow cytometry to assess the effects of this compound on the cell cycle and apoptosis, key indicators of its anti-proliferative activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
BTK (Wild Type)1.3
BTK (C481S mutant)>40,000
TEC7.9
TXK12.4

Data sourced from publicly available information.[1]

Table 2: Illustrative Example of this compound Effect on Cell Cycle Distribution in a B-cell Lymphoma Cell Line

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control45.235.819.0
This compound (10 nM)68.515.316.2
This compound (50 nM)75.18.716.2

This table presents hypothetical data for illustrative purposes based on the known effects of this compound.[1]

Table 3: Illustrative Example of this compound Induced Apoptosis in a B-cell Lymphoma Cell Line

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control90.34.55.2
This compound (10 nM)75.815.29.0
This compound (50 nM)58.128.713.2

This table presents hypothetical data for illustrative purposes based on the known effects of this compound.[1]

Signaling Pathway and Experimental Workflows

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation TM471_1 This compound TM471_1->BTK Covalent Inhibition PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation NF_kB_MAPK NF-κB & MAPK Pathways Ca_PKC->NF_kB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival

Caption: A simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow Workflow for Cell Cycle Analysis using Flow Cytometry start Start cell_culture 1. Cell Culture & Treatment with this compound start->cell_culture harvest 2. Harvest & Wash Cells cell_culture->harvest fixation 3. Fixation in Cold 70% Ethanol harvest->fixation staining 4. RNase A Treatment & Propidium Iodide (PI) Staining fixation->staining acquisition 5. Data Acquisition on Flow Cytometer staining->acquisition analysis 6. Cell Cycle Analysis (G0/G1, S, G2/M phases) acquisition->analysis end End analysis->end

Caption: Step-by-step workflow for assessing this compound's effect on the cell cycle.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow Workflow for Apoptosis Assay using Flow Cytometry start Start cell_culture 1. Cell Culture & Treatment with this compound start->cell_culture harvest 2. Harvest & Wash Cells cell_culture->harvest resuspend 3. Resuspend in Annexin V Binding Buffer harvest->resuspend staining 4. Staining with Annexin V-FITC & PI resuspend->staining incubation 5. Incubate at Room Temperature in the Dark staining->incubation acquisition 6. Data Acquisition on Flow Cytometer incubation->acquisition analysis 7. Data Analysis (Viable, Apoptotic, Necrotic Cells) acquisition->analysis end End analysis->end

References

Application Notes and Protocols for TM471-1 in Western Blot Analysis of the BTK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM471-1 is a potent, orally active, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] With an IC50 value of 1.3 nM for wild-type BTK, this compound demonstrates significant potential in the research and development of therapies targeting B-cell malignancies and autoimmune diseases.[1][2] Mechanistically, this compound irreversibly binds to the cysteine 481 residue in the active site of BTK, effectively inhibiting its kinase activity. This action blocks the downstream signaling cascade, leading to the inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in BTK-dependent cell lines. These application notes provide a comprehensive protocol for utilizing Western blot analysis to quantify the inhibitory effects of this compound on the BTK signaling pathway, specifically focusing on the phosphorylation of key downstream targets.

The BTK Signaling Pathway

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated through phosphorylation at Tyrosine 223 (Y223). Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of extracellular signal-regulated kinase (ERK). Inhibition of BTK by this compound is expected to decrease the phosphorylation of BTK, PLCγ2, and ERK.

BTK_Signaling_Pathway BCR BCR Engagement BTK BTK BCR->BTK Activates pBTK p-BTK (Y223) BTK->pBTK Phosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates pPLCg2 p-PLCγ2 PLCg2->pPLCg2 MAPK_Cascade MAPK Cascade pPLCg2->MAPK_Cascade ERK ERK MAPK_Cascade->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation TM471_1 This compound TM471_1->pBTK Inhibits

Caption: BTK Signaling Pathway and Inhibition by this compound.

Data Presentation: Representative Inhibitory Effects of this compound

The following tables summarize representative quantitative data demonstrating the dose-dependent inhibition of BTK pathway signaling by this compound in a relevant B-cell lymphoma cell line (e.g., Ramos cells). This data is illustrative of the expected results from the Western blot protocol described below.

Table 1: Inhibition of BTK Phosphorylation

This compound Conc. (nM)p-BTK (Y223) Signal (Normalized)% Inhibition
0 (Vehicle)1.000%
0.10.8515%
10.5248%
100.1585%
1000.0496%

Table 2: Inhibition of PLCγ2 Phosphorylation

This compound Conc. (nM)p-PLCγ2 Signal (Normalized)% Inhibition
0 (Vehicle)1.000%
0.10.8812%
10.5842%
100.2179%
1000.0892%

Table 3: Inhibition of ERK Phosphorylation

This compound Conc. (nM)p-ERK Signal (Normalized)% Inhibition
0 (Vehicle)1.000%
0.10.928%
10.6535%
100.3070%
1000.1585%

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of the BTK signaling pathway following treatment with this compound.

Materials and Reagents
  • Cell Lines: Ramos (Burkitt's lymphoma), TMD8 (Diffuse Large B-cell Lymphoma), or other suitable B-cell lines with active BCR signaling.

  • This compound: Prepare a 10 mM stock solution in DMSO. Further dilutions should be made in cell culture medium to achieve final desired concentrations.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-BTK (Y223)

    • Rabbit anti-BTK

    • Rabbit anti-p-PLCγ2

    • Rabbit anti-PLCγ2

    • Rabbit anti-p-ERK1/2

    • Rabbit anti-ERK1/2

    • Mouse anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Seed B-cell lines B Treat with this compound (various concentrations) A->B C Cell Lysis (RIPA buffer) B->C D Protein Quantification (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer (PVDF/Nitrocellulose) E->F G Blocking (5% BSA) F->G H Primary Antibody Incubation (p-BTK, p-PLCγ2, p-ERK) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J ECL Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization to Total Protein & Loading Control L->M

Caption: Western Blot Workflow for BTK Pathway Analysis.
Step-by-Step Protocol

  • Cell Seeding and Treatment:

    • Seed B-cell lymphoma cells (e.g., Ramos) at a density of 1 x 10^6 cells/mL in a 6-well plate.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane according to the manufacturer's protocol.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-BTK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Optimal antibody dilutions should be determined empirically).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate and incubate with the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To analyze total protein levels and loading controls, the membrane can be stripped using a mild stripping buffer.

    • After stripping, wash the membrane thoroughly, re-block, and probe with antibodies for total BTK, total PLCγ2, total ERK, and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphoprotein signal to the corresponding total protein signal for each lane.

    • Further normalize to a loading control (e.g., β-actin) to account for any loading inaccuracies.

    • Calculate the percent inhibition relative to the vehicle-treated control.

Conclusion

This compound is a highly effective inhibitor of the BTK signaling pathway. The Western blot protocol detailed in these application notes provides a robust method for quantifying the dose-dependent inhibitory effects of this compound on the phosphorylation of BTK and its key downstream effectors, PLCγ2 and ERK. This assay is a valuable tool for preclinical research and drug development efforts targeting BTK-dependent pathologies.

References

Application Notes and Protocols for TM471-1 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM471-1

This compound is an investigational small molecule drug identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Zhi Microbial Medicine (Xinxiang) Co., Ltd. and Henan Normal University, this compound is currently in Phase 1 clinical trials for the treatment of B-cell non-Hodgkin lymphoma and multiple sclerosis.[1][2] As a BTK inhibitor, this compound targets a crucial enzyme in the B cell receptor (BCR) signaling pathway, which is vital for B cell development, proliferation, and survival.[1] Its mechanism of action makes it a subject of interest in research and drug development for neoplasms, immune system diseases, and nervous system diseases.[1]

Immunofluorescence staining is a powerful technique to visualize the effects of compounds like this compound on cellular pathways. By staining for key proteins in the BTK signaling cascade and downstream markers of cellular processes, researchers can elucidate the mechanism of action and cellular consequences of BTK inhibition by this compound.

The BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules that regulate cell proliferation, survival, and differentiation. This compound, as a BTK inhibitor, would be expected to block these downstream events.

BTK_Signaling_Pathway BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis BTK_active BTK (active) BTK_inactive->BTK_active Phosphorylation PLCg2_inactive PLCγ2 (inactive) BTK_active->PLCg2_inactive PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active Phosphorylation PLCg2_active->PIP2 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression TM471_1 This compound TM471_1->BTK_active Inhibition

Caption: A diagram of the BTK signaling pathway and the inhibitory action of this compound.

General Protocol for Immunofluorescence Staining to Assess this compound Activity

This protocol provides a general framework for using immunofluorescence to study the effects of this compound on cells. Note: This is a template and has not been specifically validated for this compound. Researchers must perform their own optimization for cell type, antibody concentrations, and this compound treatment conditions.

Experimental Workflow

IF_Workflow Immunofluorescence Workflow for this compound Studies cell_culture 1. Cell Culture (e.g., B-lymphoma cell line) tm_treatment 2. This compound Treatment (Dose-response and time-course) cell_culture->tm_treatment fixation 3. Fixation (e.g., 4% Paraformaldehyde) tm_treatment->fixation permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-phospho-BTK, anti-phospho-PLCγ2) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 8. Counterstaining (e.g., DAPI for nuclei) secondary_ab->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Imaging (Fluorescence/Confocal Microscopy) mounting->imaging analysis 11. Image Analysis (Quantification of fluorescence intensity) imaging->analysis

Caption: A step-by-step workflow for immunofluorescence after this compound treatment.

Materials and Reagents
ReagentSuggested SupplierCatalog Number (Example)
16% Paraformaldehyde (PFA)Electron Microscopy Sciences15710
Triton™ X-100Sigma-AldrichT8787
Normal Goat SerumVector LaboratoriesS-1000
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Primary Antibody (e.g., anti-phospho-BTK)Cell Signaling TechnologyVaries by target
Fluorophore-conjugated Secondary AntibodyThermo Fisher ScientificVaries by primary Ab host
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
Anti-fade Mounting MediumVector LaboratoriesH-1000
Phosphate Buffered Saline (PBS)--
Detailed Protocol

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., a B-cell lymphoma line) on sterile glass coverslips in a petri dish or multi-well plate. b. Once cells reach the desired confluency, treat them with varying concentrations of this compound for different durations to determine the optimal experimental conditions. Include a vehicle control (e.g., DMSO).

2. Fixation: a. After treatment, aspirate the culture medium. b. Gently wash the cells once with PBS. c. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.

3. Permeabilization: a. Aspirate the fixative and wash the cells three times with PBS for 5 minutes each. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

4. Blocking: a. Aspirate the permeabilization buffer and wash three times with PBS. b. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS) for 60 minutes at room temperature.

5. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., against phospho-BTK or a downstream target) to its predetermined optimal concentration in antibody dilution buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS). b. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. c. Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this step onwards. c. Aspirate the wash buffer and add the diluted secondary antibody. d. Incubate for 1-2 hours at room temperature in the dark.

7. Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each. b. During the second wash, add a nuclear counterstain like DAPI (e.g., 300 nM in PBS) and incubate for 5 minutes. c. Perform a final wash with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

8. Imaging and Analysis: a. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. Capture images using consistent settings for all experimental conditions. c. Quantify the fluorescence intensity of the target protein per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Quantitative Data Summary (Hypothetical)

Since no specific quantitative data for this compound in immunofluorescence is publicly available, the following table provides a template for how researchers should structure their empirically determined data.

ParameterRecommended Starting RangeNotes
This compound Concentration 1 nM - 10 µMMust be determined empirically. Perform a dose-response curve.
Treatment Duration 1 - 24 hoursMust be determined empirically. Perform a time-course experiment.
Primary Antibody Dilution 1:50 - 1:1000Titrate for optimal signal-to-noise ratio as per manufacturer's datasheet.
Secondary Antibody Dilution 1:200 - 1:2000Titrate for optimal signal with minimal background.
Fixation Time 15 - 20 minutesOver-fixation can mask epitopes.
Permeabilization Time 10 - 15 minutesInsufficient permeabilization will prevent antibody access to intracellular targets.
Blocking Time 60 minutesEssential to reduce non-specific background staining.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time to 90 minutes.- Further dilute primary and/or secondary antibodies.- Increase the number and duration of wash steps.
No/Weak Signal - Ineffective primary antibody- Epitope masking by fixation- Incorrect secondary antibody- this compound treatment ineffective- Validate primary antibody with positive and negative controls.- Consider antigen retrieval methods.- Ensure secondary antibody recognizes the primary antibody's host species.- Verify this compound activity with an alternative assay (e.g., Western blot).
Photobleaching - Excessive exposure to excitation light- Use an anti-fade mounting medium.- Minimize light exposure during imaging.- Use lower laser power and shorter exposure times.

These application notes provide a comprehensive starting point for researchers and drug development professionals to utilize immunofluorescence in the study of the BTK inhibitor this compound. Successful application will depend on careful optimization of the provided protocols to the specific cell systems and antibodies being used.

References

Application Notes and Protocols for TM471-1 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to TM471-1

This compound is an investigational small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. In many B-cell malignancies, such as lymphoma, the BCR pathway is constitutively active, driving tumor growth. By inhibiting BTK, this compound disrupts this signaling cascade, leading to decreased tumor cell survival and proliferation. Recent clinical data has shown promising anti-tumor activity; in a Phase I trial for lymphoma, patients receiving a 50mg dose exhibited a 51% reduction in lesion size after two months[1].

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by blocking the catalytic activity of BTK. This prevents the phosphorylation of downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn inhibits the activation of key signaling cascades including NF-κB and MAPK pathways that promote cell survival and proliferation.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation TM471_1 This compound TM471_1->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: BTK signaling pathway and the inhibitory action of this compound.

Application in Xenograft Models

Xenograft models are a cornerstone of preclinical oncology research, enabling the in vivo evaluation of anti-cancer agents in a living system.[2][3] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunocompromised mice, are particularly useful for assessing the direct anti-tumor activity of compounds like this compound.[4] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient, offer a model that more closely represents the heterogeneity of human tumors.[5] These models are critical for determining efficacy, dose-response relationships, and potential toxicities before advancing to human clinical trials.[6][7]

II. Quantitative Data Summary (Hypothetical Efficacy Study)

The following tables summarize hypothetical but realistic data from a preclinical efficacy study of this compound in a lymphoma CDX model.

Table 1: Anti-Tumor Efficacy of this compound in a Lymphoma CDX Model

GroupNTreatmentDosing ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
18Vehicle ControlDaily, Oral (PO)1540 ± 210-
28This compound (25 mg/kg)Daily, Oral (PO)785 ± 13049.0
38This compound (50 mg/kg)Daily, Oral (PO)398 ± 9574.2

Table 2: Body Weight and Tolerability Data

GroupNTreatmentMean Initial Body Weight (g)Mean Final Body Weight (g)Mean Body Weight Change (%)Treatment-Related Deaths
18Vehicle Control22.5 ± 1.121.8 ± 1.3-3.10
28This compound (25 mg/kg)22.6 ± 0.922.1 ± 1.0-2.20
38This compound (50 mg/kg)22.4 ± 1.221.7 ± 1.4-3.10

III. Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous lymphoma xenograft model.[8]

1. Cell Culture and Preparation:

  • Cell Line: Use a relevant human lymphoma cell line (e.g., TMD8, an ABC-DLBCL line with chronic active BCR signaling).

  • Culture: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Harvesting: Grow cells to 70-80% confluency. Harvest by centrifugation and resuspend in sterile, serum-free medium or PBS. Perform a cell count and assess viability (should be >95%).

2. Animal Handling and Tumor Implantation:

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice).[9]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.[8]

  • Implantation: Resuspend lymphoma cells to a final concentration of 5 x 10⁷ cells/mL. Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse. To enhance tumor take-rate, cells can be co-injected with Matrigel (1:1 ratio).[10]

3. Tumor Monitoring and Group Randomization:

  • Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[8]

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.[9]

4. Compound Formulation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water). Prepare fresh daily or as stability allows.

  • Administration: Administer this compound or vehicle control to the respective groups via oral gavage (PO) once daily for 21-28 days.

5. Efficacy and Tolerability Monitoring:

  • Tumor Growth: Continue measuring tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurement to assess toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Euthanize mice according to institutional guidelines.

6. Data Analysis:

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups with the vehicle control.

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. Cell Culture (Lymphoma Line) Implantation 3. Subcutaneous Implantation Cell_Culture->Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Implantation Tumor_Growth_Monitor 4. Tumor Growth Monitoring Implantation->Tumor_Growth_Monitor Randomization 5. Randomization (100-150 mm³) Tumor_Growth_Monitor->Randomization Dosing 6. Daily Dosing (this compound or Vehicle) Randomization->Dosing Monitoring 7. Efficacy & Tolerability Monitoring Dosing->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI, Statistics) Endpoint->Data_Analysis

Caption: Experimental workflow for a CDX xenograft efficacy study.

References

Method for Assessing TM471-1 Efficacy in B-cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

B-cell malignancies, a diverse group of cancers including lymphomas and leukemias, are characterized by the uncontrolled proliferation of malignant B-lymphocytes. A key signaling pathway that governs the survival and proliferation of these malignant cells is the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is a critical therapeutic target, and the development of inhibitors targeting its components has shown significant promise in treating these diseases.[1]

This document provides a comprehensive set of protocols to assess the efficacy of TM471-1, a novel investigational small molecule inhibitor targeting a critical downstream kinase in the BCR signaling pathway. These methodologies are designed for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of this compound in relevant B-cell malignancy models. The protocols cover essential in vitro assays to determine the compound's effects on cell viability, apoptosis, and cell cycle progression, as well as a foundational in vivo model to assess its anti-tumor activity.

The following application notes and protocols are intended to serve as a guide and may require optimization based on specific B-cell lines and experimental conditions.

This compound Mechanism of Action and Signaling Pathway

This compound is hypothesized to be a potent and selective inhibitor of a key downstream kinase in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of downstream pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways. These pathways are crucial for B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, driving oncogenesis.[2] this compound is designed to interrupt this signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B CD79->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 TM471_target Downstream Kinase (Target of this compound) PLCg2->TM471_target PI3K PI3K TM471_target->PI3K MAPK MAPK TM471_target->MAPK NFkB NF-κB TM471_target->NFkB AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MAPK->Transcription NFkB->Transcription TM471_1 This compound TM471_1->TM471_target

Caption: Hypothetical BCR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Efficacy Assessment

A crucial first step in evaluating a new compound is to assess its activity in cultured cancer cell lines.

In_Vitro_Workflow start Start: B-cell Malignancy Cell Lines cell_culture Cell Culture and Expansion start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

Caption: Workflow for in vitro assessment of this compound efficacy.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines (e.g., TMD8, Raji, Daudi)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom microplates

  • Microplate reader

Protocol:

  • Seed B-cell malignancy cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Objective: To quantify the induction of apoptosis by this compound in B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 and 48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Objective: To determine the effect of this compound on cell cycle progression in B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

In Vivo Efficacy Assessment

Animal models are essential for evaluating the therapeutic potential of a drug candidate in a physiological setting.

In_Vivo_Workflow start Start: Immunocompromised Mice cell_inoculation Subcutaneous Inoculation of B-cell Malignancy Cells start->cell_inoculation tumor_growth Tumor Growth Monitoring cell_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound (e.g., Oral Gavage) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition Analysis monitoring->endpoint Regular Intervals end End: In Vivo Efficacy Data endpoint->end

Caption: Workflow for in vivo assessment of this compound efficacy in a xenograft model.

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model of B-cell lymphoma.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • B-cell lymphoma cell line (e.g., TMD8)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject 5 x 10^6 TMD8 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., daily by oral gavage) at predetermined doses. The control group should receive the vehicle alone.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in B-cell Malignancy Cell Lines

Cell LineHistological SubtypeIC50 (µM) of this compound (72h)
TMD8ABC-DLBCL[Insert Value]
RajiBurkitt's Lymphoma[Insert Value]
DaudiBurkitt's Lymphoma[Insert Value]
MEC-1Chronic Lymphocytic Leukemia[Insert Value]

Table 2: Apoptosis Induction by this compound in TMD8 Cells (48h)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-[Insert Value][Insert Value]
This compound[IC50/2][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value]
This compound[2 x IC50][Insert Value][Insert Value]

Table 3: Effect of this compound on Cell Cycle Distribution in TMD8 Cells (24h)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-[Insert Value][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value][Insert Value]

Table 4: In Vivo Anti-tumor Efficacy of this compound in a TMD8 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-[Insert Value]-[Insert Value]
This compound[Dose 1][Insert Value][Insert Value][Insert Value]
This compound[Dose 2][Insert Value][Insert Value][Insert Value]

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's efficacy in B-cell malignancies. By systematically assessing its impact on cell viability, apoptosis, and cell cycle in vitro, and its anti-tumor activity in vivo, researchers can generate the critical data necessary to advance the development of this promising therapeutic candidate. Consistent and rigorous application of these methods will ensure the generation of high-quality, reproducible data to inform further preclinical and potential clinical development.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TM471-1 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel ALK1 inhibitor, TM471-1, for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a novel, potent, and selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1). ALK1 is a transmembrane serine/threonine kinase that plays a crucial role in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and fibrosis.[1][2] By inhibiting ALK1, this compound is designed to block downstream signaling cascades that promote cell proliferation and angiogenesis, thereby inducing cell cycle arrest and apoptosis in susceptible cell lines.

Q2: What is a typical starting concentration range for this compound in cell viability assays?

For initial screening experiments, a broad range of concentrations is recommended to determine the potency of this compound in your specific cell line.[3] A common starting point is a 7-point serial dilution spanning from 1 nM to 10 µM.

Q3: How do I determine the optimal concentration of this compound for my cell line?

The optimal concentration is best determined by performing a dose-response experiment to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[4][5] This involves treating your cells with a range of this compound concentrations for a fixed period (e.g., 24, 48, or 72 hours) and then measuring cell viability.[3] The results are then plotted as percent inhibition versus the log of the this compound concentration to fit a sigmoidal curve and determine the IC50.[4][5]

Q4: What is the recommended solvent for this compound and what is the maximum permissible solvent concentration in my assay?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and confound your results.[6] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.[3]

Q5: How long should I expose my cells to this compound?

The optimal exposure time can vary depending on the cell line and the mechanism of action of the compound.[3] A time-course experiment is recommended, testing viability at 24, 48, and 72 hours to determine the ideal duration for observing the desired effect.[3]

Q6: Which cell viability assay should I choose for use with this compound?

The choice of assay depends on your experimental needs and available equipment.

  • MTT/XTT assays are colorimetric assays that measure metabolic activity.[7] They are cost-effective but can be prone to interference from compounds that affect cellular redox potential.[8][9]

  • CellTiter-Glo® is a luminescent assay that measures ATP levels, which is a robust indicator of cell viability.[10][11] It is generally more sensitive than colorimetric assays.[9]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
MCF-7Breast Cancer4850
A549Lung Cancer48250
U-87 MGGlioblastoma72120
HepG2Liver Cancer48800
PC-3Prostate Cancer72450

Table 2: Recommended this compound Concentration Ranges for Initial Screening

Concentration PointConcentration (µM)
110
23.33
31.11
40.37
50.12
60.04
70.01
8 (Vehicle Control)0 (DMSO only)

Mandatory Visualizations

TM471_1_Signaling_Pathway TGFb TGF-β Ligand ALK1 ALK1 Receptor TGFb->ALK1 Smad1_5_8 p-Smad1/5/8 ALK1->Smad1_5_8 Phosphorylation TM471_1 This compound TM471_1->ALK1 Inhibition Complex Smad Complex Smad1_5_8->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Gene Expression (Proliferation, Angiogenesis) Nucleus->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start: Optimize this compound Concentration seed_cells 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) start->seed_cells prepare_compound 2. Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells 3. Treat cells with this compound and vehicle control prepare_compound->treat_cells incubate 4. Incubate for desired time points (e.g., 24, 48, 72h) treat_cells->incubate add_reagent 5. Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure 6. Measure absorbance or luminescence add_reagent->measure analyze 7. Analyze data: Normalize to control, plot dose-response curve measure->analyze calculate_ic50 8. Calculate IC50 value using non-linear regression analyze->calculate_ic50 end End: Optimal concentration determined calculate_ic50->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem with Cell Viability Assay no_effect No effect of this compound observed start->no_effect No Inhibition high_toxicity High toxicity at low concentrations start->high_toxicity Excessive Inhibition high_variability High variability between replicates start->high_variability Inconsistent Results sol_no_effect Solutions: - Increase concentration range[3] - Increase incubation time[3] - Verify compound activity in a more sensitive cell line - Check for compound precipitation[8] no_effect->sol_no_effect sol_high_toxicity Solutions: - Decrease concentration range[3] - Reduce incubation time[3] - Ensure solvent concentration is not toxic (<0.5% DMSO)[6] - Check for compound contamination high_toxicity->sol_high_toxicity sol_high_variability Solutions: - Ensure uniform cell seeding[3] - Avoid edge effects by filling outer wells with PBS[8] - Ensure complete dissolution of formazan (B1609692) crystals (MTT assay)[8] - Mix plate gently after reagent addition high_variability->sol_high_variability

References

Technical Support Center: Troubleshooting TM471-1 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance to prevent and troubleshoot precipitation of TM471-1 in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation in cell culture media?

Precipitation in cell culture media, which may appear as turbidity or visible particles, can arise from several factors. When not due to contamination, it is often caused by the precipitation of metals, proteins, or other media components.[1][2][3][4] Key contributors to precipitation include:

  • Temperature Fluctuations: Extreme shifts in temperature, such as repeated freeze-thaw cycles or heat inactivation, can denature proteins and cause them to fall out of solution.[1][3][5] Storing media at refrigerated temperatures can also lead to the precipitation of salts from concentrated stocks.[1][3][5]

  • pH Instability: Changes in the pH of the culture medium can affect the solubility of various components, leading to precipitation.[1][5]

  • High Component Concentration: Media with high concentrations of certain components are more prone to precipitation.[6] Evaporation of water from the culture medium can also increase the concentration of solutes, leading to the formation of crystalline precipitates.[1][2][5]

  • Component Interactions: Certain components in the media can react with each other to form insoluble precipitates. A common example is the reaction between calcium chloride (CaCl2) and magnesium sulfate (B86663) (MgSO4) to form calcium sulfate (CaSO4) crystals.[1][2][5]

  • Presence of Metal Supplements: Serum-free media are often supplemented with essential metals like copper, iron, and zinc. In the absence of serum proteins that help keep them soluble, these metals can precipitate, which may be toxic to cells.[1][2][5]

Q2: How can I identify the cause of this compound precipitation in my culture?

Identifying the root cause of precipitation is the first step in resolving the issue. A systematic approach to troubleshooting is recommended. The following workflow can help pinpoint the likely cause of precipitation.

cluster_0 Troubleshooting Workflow A Precipitation Observed B Rule out Contamination (Microscopy, Streaking) A->B Start C Review Handling & Storage (Temp Logs, Freeze-Thaw Cycles) B->C No Contamination D Check Media Preparation (Order of Addition, pH) C->D Handling OK E Evaluate this compound Concentration (Solubility Limit) D->E Preparation OK F Assess Media Composition (Serum-Free, Supplements) E->F Concentration OK G Identify Root Cause F->G Analysis Complete cluster_0 Solubility Protocol A Prepare High-Conc. This compound Stock in DMSO B Create Serial Dilutions in DMSO A->B C Add Dilutions to Pre-warmed Media B->C D Incubate at 37°C C->D E Visually Inspect & Measure Absorbance (600nm) D->E F Determine Max. Soluble Concentration E->F cluster_0 Factors Affecting this compound Stability A Stress Factors B Physical Degradation A->B C Chemical Instability A->C D Conformational Instability B->D E Colloidal Instability B->E C->D F Loss of Therapeutic Efficacy D->F E->F

References

TM471-1 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of kinase inhibitors like TM471-1?

A1: Off-target effects refer to the unintended interaction of a drug with proteins other than its primary therapeutic target. For this compound, the intended target is Bruton's tyrosine kinase (BTK). However, like many kinase inhibitors, it may bind to and inhibit other kinases to varying degrees, especially those with a similar cysteine residue in the active site that can be covalently modified. These off-target interactions can lead to unexpected biological effects or side effects, which can be either beneficial or detrimental. Understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results and predicting its clinical safety and efficacy.

Q2: this compound is described as "highly selective." Should I still be concerned about off-target effects?

A2: While this compound is designed for high selectivity, it is still crucial to consider and test for potential off-target effects in your specific cellular context. "Highly selective" generally implies a significantly better therapeutic window compared to earlier generation inhibitors. However, at concentrations well above the IC50 for BTK, or in cell types that express high levels of a potential off-target kinase, unintended effects may still be observed. Verifying selectivity in your experimental system is a critical step for data validation.

Q3: What are the common off-target kinases for irreversible BTK inhibitors?

A3: First-generation irreversible BTK inhibitors, such as ibrutinib, have known off-target activities against several other kinases. Second-generation inhibitors are designed to minimize these interactions. Common off-targets for this class of inhibitors include members of the TEC family of kinases (e.g., TEC, ITK, BMX) and EGFR.[2][3][4]

Q4: What are the potential cellular consequences of off-target inhibition by a BTK inhibitor?

A4: Off-target inhibition can lead to a range of cellular effects that are not attributable to the inhibition of BTK. For example:

  • Inhibition of EGFR: Can lead to skin toxicities and diarrhea.[2]

  • Inhibition of TEC family kinases: May contribute to bleeding events due to effects on platelet function.[3]

  • Inhibition of ITK: Can impair the function of T-cells and Natural Killer (NK) cells.

These off-target effects can confound experimental results if not properly controlled for.

Troubleshooting Guide

Observed Problem Potential Off-Target Cause Troubleshooting Steps
Unexpected decrease in cell viability in a cell line that does not rely on B-cell receptor signaling. The cell line may be dependent on a kinase that is an off-target of this compound (e.g., EGFR).1. Verify BTK expression: Confirm that your cell line does not express significant levels of BTK. 2. Test a different BTK inhibitor: Use a structurally different and highly selective BTK inhibitor to see if the effect is recapitulated. 3. Perform a rescue experiment: If you suspect EGFR inhibition, for example, try to rescue the phenotype by stimulating a downstream component of the EGFR pathway. 4. Profile against known off-targets: Use western blotting to check the phosphorylation status of common off-target kinases like EGFR in the presence of this compound.
Anomalous results in immune cell co-culture experiments (e.g., reduced T-cell activation). Off-target inhibition of kinases crucial for other immune cell types, such as ITK in T-cells.1. Isolate cell populations: Treat each immune cell type (e.g., T-cells, B-cells) with this compound independently to determine which population is affected. 2. Measure T-cell activation markers: Assess markers like CD25 or cytokine production (e.g., IL-2) from T-cells in the presence of this compound. 3. Compare with a more selective BTK inhibitor: Acalabrutinib, for example, has much lower activity against ITK than ibrutinib.
Inconsistent results at higher concentrations of this compound. At higher concentrations, the likelihood of engaging off-target kinases increases, leading to a mixed biological response.1. Perform a dose-response curve: Carefully determine the IC50 for BTK inhibition in your cellular assay (e.g., by measuring phosphorylation of a BTK substrate). 2. Work within the optimal concentration range: Use this compound at concentrations 1-10 fold above the IC50 for BTK to minimize off-target effects. 3. Conduct a kinome scan: If resources permit, a broad kinase panel screen will provide the most comprehensive off-target profile.

Comparative Off-Target Profile of BTK Inhibitors

This table summarizes publicly available data for first and second-generation BTK inhibitors to provide context for the types of off-target effects that might be assessed for this compound. Data is presented as IC50 or EC50 (nM), with higher values indicating less potent inhibition (greater selectivity).

Kinase Ibrutinib (1st Gen) Acalabrutinib (2nd Gen) Zanubrutinib (2nd Gen) Potential Significance of Off-Target Inhibition
BTK ~0.5 nM ~5 nM <0.5 nM On-Target
EGFR~5-10 nM>1000 nM~390 nM[4]Rash, Diarrhea[2]
ITK~1-10 nM>1000 nM~60 nMImpaired T-cell and NK cell function
TEC~78 nM~190 nM~1 nMBleeding risk[3]
SRC~20 nM>1000 nM~100 nMVarious cellular processes

Note: The values presented are approximations from various sources and should be used for comparative purposes only.

Experimental Protocols & Visualizations

BTK Signaling and Potential Off-Target Pathways

The following diagram illustrates the primary on-target pathway for this compound (B-Cell Receptor signaling via BTK) and a common off-target pathway (EGFR signaling). Understanding these pathways can help in designing experiments to probe for off-target effects.

Signaling_Pathways cluster_BCR On-Target: B-Cell Receptor (BCR) Pathway cluster_EGFR Potential Off-Target: EGFR Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation_Survival B-Cell Proliferation & Survival NFkB->Proliferation_Survival TM471_1 This compound TM471_1->BTK Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MEK/ERK EGFR->RAS_RAF PI3K_AKT PI3K/AKT EGFR->PI3K_AKT Cell_Growth Cell Growth & Differentiation RAS_RAF->Cell_Growth PI3K_AKT->Cell_Growth TM471_1_offtarget This compound (High Conc.) TM471_1_offtarget->EGFR Potential Inhibition

Diagram of BTK and potential EGFR off-target signaling pathways.
Experimental Workflow: Assessing Off-Target Effects

This workflow outlines the steps a researcher can take to characterize the selectivity of this compound in their cellular assays.

Experimental_Workflow cluster_validation Initial Validation cluster_investigation Off-Target Investigation cluster_conclusion Conclusion start Start: Observe unexpected phenotype with this compound dose_response 1. Perform Dose-Response Curve (Determine on-target EC50) start->dose_response confirm_phenotype 2. Confirm Phenotype at Lowest Effective Concentration dose_response->confirm_phenotype western_blot 3. Western Blot for Off-Target Phosphorylation (pEGFR, pITK) confirm_phenotype->western_blot rescue_exp 4. Perform Rescue Experiment western_blot->rescue_exp off_target_likely Phenotype likely due to Off-Target Effect western_blot->off_target_likely Phospho-signal decreased compare_inhibitors 5. Compare with Structurally Different, Selective Inhibitor rescue_exp->compare_inhibitors compare_inhibitors->off_target_likely Phenotype is absent with other inhibitors on_target_complex Phenotype is a complex On-Target Effect compare_inhibitors->on_target_complex Phenotype persists with other inhibitors

A logical workflow for troubleshooting unexpected cellular effects.
Protocol 1: Western Blot for Phospho-EGFR Inhibition

This assay can determine if this compound inhibits EGFR activation in a cellular context.

1. Cell Culture and Starvation:

  • Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in DMEM with 10% FBS.

  • When cells reach 80-90% confluency, aspirate the media and wash with PBS.

  • Starve the cells in serum-free DMEM for 12-24 hours.

2. Inhibitor Treatment:

  • Prepare various concentrations of this compound (e.g., 0.1 nM to 10 µM) in serum-free DMEM.

  • Pre-treat the starved cells with the this compound concentrations for 1-2 hours. Include a DMSO vehicle control.

3. Stimulation:

  • Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes at 37°C. Include an unstimulated, untreated control.

4. Lysis and Protein Quantification:

  • Immediately place plates on ice and wash with cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

5. Western Blotting:

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Develop with an ECL substrate and image the blot.

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

6. Analysis:

  • Quantify band intensities. A dose-dependent decrease in the ratio of p-EGFR to total EGFR in this compound treated samples compared to the EGF-stimulated control indicates off-target inhibition of EGFR.

Protocol 2: T-Cell Activation Assay

This protocol assesses the off-target effects of this compound on T-cell function, where ITK is a key signaling molecule.

1. Isolate Human Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in complete RPMI-1640 medium.

2. Inhibitor Treatment:

  • Plate the PBMCs in a 96-well plate.

  • Add various concentrations of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Pre-incubate for 1-2 hours.

3. T-Cell Stimulation:

  • Add a T-cell stimulation reagent (e.g., anti-CD3/CD28 beads or PMA/Ionomycin) to the wells to activate the T-cells. Include an unstimulated control.

  • Incubate for 24-48 hours.

4. Readout:

  • Flow Cytometry: After incubation, stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and an activation marker like CD25 or CD69. Analyze by flow cytometry. A reduction in the percentage of activated (CD25+ or CD69+) T-cells in the presence of this compound suggests inhibition of T-cell activation pathways.

  • ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as Interleukin-2 (IL-2), using an ELISA kit. A dose-dependent decrease in IL-2 production indicates an off-target effect on T-cell function.

5. Analysis:

  • Compare the level of T-cell activation or cytokine production across the different concentrations of this compound. A significant inhibition of T-cell function would suggest potential off-target activity on kinases like ITK.

References

TM471-1 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TM471-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for unexpected experimental outcomes. The following sections are presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: The IC50 value I'm observing for this compound in my cell-based assay is significantly higher (less potent) than what is reported in the literature. What could be the cause?

A discrepancy between biochemical and cell-based assay potencies is a common observation for small molecule inhibitors.[1] Several factors can contribute to this:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower effective intracellular concentration than what is applied externally.[1]

  • Intracellular ATP Concentration: If this compound is an ATP-competitive inhibitor, the high intracellular concentrations of ATP (millimolar range) will compete with the inhibitor for the target's binding site, resulting in a higher IC50 value compared to biochemical assays, which often use lower ATP concentrations.[1][2]

  • Efflux Pumps: Cells can express transporter proteins, such as P-glycoprotein, that actively pump the inhibitor out, reducing its effective concentration at the target site.[1]

  • Protein Binding: The inhibitor can bind to plasma proteins in the cell culture medium or other intracellular proteins, sequestering it away from its intended target.[1]

  • Inhibitor Stability: this compound might be metabolized by cellular enzymes or be unstable in the cell culture medium at 37°C, leading to a decrease in the active concentration over the course of the experiment.[1][3]

Q2: My vehicle control (e.g., DMSO) is causing a noticeable effect on my cells. How should I address this?

This is a critical issue to resolve for data integrity. The most common cause is that the final concentration of the solvent is too high.

  • Recommendation: It is best practice to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%.[1] Importantly, ensure that every well in your experiment, including the "untreated" control, contains the exact same final concentration of the vehicle.[1]

Q3: My this compound stock solution, dissolved in DMSO, has been through multiple freeze-thaw cycles. Could this affect my results?

Yes, repeated freeze-thaw cycles should be avoided.[3][4] This can compromise the stability of the compound and may cause it to precipitate out of solution, leading to inaccurate concentrations in your experiments.

  • Best Practice: Prepare a high-concentration primary stock solution. Then, create smaller-volume single-use aliquots and store them at -20°C or -80°C.[4] When you need to use the compound, thaw one aliquot completely and vortex gently before diluting it to the final working concentration.[4]

Troubleshooting Guides

Guide 1: High Variability in Cell Viability Assay Results

Problem: You are observing significant variability between replicate wells and across different experiments using standard cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).

Discussion: Consistency is key for reliable cell-based assay data.[5][6] Variability can be introduced at multiple stages of the experimental workflow.[7] The following table outlines common causes and actionable solutions.

Possible Cause Recommended Action & Rationale
Inconsistent Cell Seeding Action: Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and consider a "reverse pipetting" technique for viscous cell suspensions. Rationale: A non-uniform cell number across wells is a primary source of variation.
"Edge Effect" Action: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity buffer. Rationale: Wells on the edge of the plate are prone to evaporation, which concentrates media components and the inhibitor, altering cell growth and drug response.
Cell Passage Number Action: Use cells within a consistent and low passage number range for all related experiments. Rationale: As cells are passaged repeatedly, their characteristics, including growth rate and drug sensitivity, can change, leading to experiment-to-experiment variability.[5][6]
Reagent/Compound Instability Action: Prepare fresh dilutions of this compound from a new aliquot for each experiment. Ensure assay reagents (e.g., MTT) are properly stored and not expired. Rationale: Compound degradation or incomplete solubilization of assay reagents can lead to inconsistent results.[3][4]

Standard Experimental Workflow to Minimize Variability

Caption: A workflow designed to minimize variability in cell-based assays.

Guide 2: Paradoxical Activation of a Downstream Signaling Pathway

Problem: You are treating cells with this compound, an inhibitor of Kinase X. Instead of seeing a decrease, you observe an increase in the phosphorylation of a downstream target (e.g., p-ERK).

Discussion: This phenomenon, known as "paradoxical activation," is a well-documented effect of some kinase inhibitors, particularly those targeting the RAF/MEK/ERK pathway.[8][9][10][11][12] It often occurs in cells with wild-type upstream components (like RAS) and is driven by complex feedback mechanisms and drug-induced conformational changes.[9][13] The inhibitor binding to one kinase in a dimer can allosterically activate the other kinase, leading to a net increase in pathway signaling at certain inhibitor concentrations.[11][13]

Potential Mechanism Experimental Approach to Investigate
Feedback Loop Activation Phospho-protein array: Use a broad antibody array to screen for unexpected activation of other signaling nodes or pathways that could be compensating for the inhibition of Kinase X.[14]
Dimer-Mediated Transactivation Dose-response Western Blot: Perform a detailed dose-response curve of this compound and probe for p-Kinase X, total Kinase X, p-ERK, and total ERK. Paradoxical activation often occurs in a specific concentration window.
Off-Target Effects Kinase Profiling Screen: Test this compound against a large panel of recombinant kinases to identify any potent off-target kinases that could be responsible for the observed phenotype.[15][16]
Cellular Context Test in different genetic backgrounds: Compare the effect of this compound in your wild-type cell line versus a cell line with a known activating mutation upstream (e.g., mutant RAS) or downstream of your target.

Visualizing the Paradoxical Activation Mechanism

G cluster_pathway Simplified Signaling Cascade cluster_inhibition Inhibitor Action Upstream Upstream Signal (e.g., RAS-GTP) KinaseX_dimer Kinase X Dimer Upstream->KinaseX_dimer Downstream Downstream Target (e.g., MEK/ERK) KinaseX_dimer->Downstream KinaseX_dimer->Downstream Paradoxically Activates TM471 This compound TM471->KinaseX_dimer Inhibits one monomer

Caption: Mechanism of paradoxical pathway activation by a kinase inhibitor.

Key Experimental Protocols

Protocol: Western Blotting to Detect Changes in Protein Phosphorylation

This protocol provides a framework for assessing the phosphorylation status of Kinase X and its downstream targets after this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]

  • Protein Transfer and Blocking:

    • Transfer proteins to a PVDF membrane.[15]

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to reduce background from phosphoproteins.[15]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-total-ERK) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection:

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[14]

    • Always probe for a loading control (e.g., β-actin, GAPDH) on the same membrane to ensure equal protein loading.[14]

References

Technical Support Center: Stability of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of small molecule inhibitors in various solvents, with a focus on troubleshooting common experimental issues. Please note that specific data for "TM471-1" is not publicly available. The following information is a general guide for researchers working with similar small molecules and uses "Molecule X" as a placeholder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Molecule X?

For long-term storage, it is recommended to store Molecule X as a solid at -20°C. For stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles. The stability of stock solutions will depend on the solvent used.

Q2: How can I determine the best solvent for my experiment?

The choice of solvent depends on the experimental requirements, including desired concentration and compatibility with the biological system. It is crucial to assess both the solubility and stability of Molecule X in the chosen solvent. Preliminary solubility tests in common solvents like DMSO, ethanol, and PBS are recommended. Stability should then be evaluated under the experimental conditions (e.g., temperature, pH).

Q3: What signs of degradation should I look for?

Degradation of Molecule X can be indicated by a change in the color or clarity of the solution, the appearance of precipitates, or a decrease in biological activity. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to detect degradation products and measure the purity of the compound over time.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of Molecule X in aqueous buffer - The concentration of Molecule X exceeds its solubility limit in the final buffer. - The organic solvent used for the stock solution is not fully miscible or is at too high a concentration in the final solution.- Perform a solubility test to determine the maximum concentration of Molecule X in your experimental buffer. - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1%, and does not affect the biological assay.
Loss of biological activity over time - Molecule X is unstable in the experimental medium or under the storage conditions. - Adsorption of the compound to plasticware.- Conduct a stability study of Molecule X in your experimental medium at the relevant temperature and time points.[1][2][3] - Consider using low-adhesion plasticware or including a carrier protein like BSA in your buffer if adsorption is suspected.
Inconsistent experimental results - Incomplete dissolution of Molecule X. - Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.- Ensure complete dissolution of Molecule X by vortexing or sonication. Visually inspect the solution for any undissolved particles. - Prepare fresh stock solutions or use aliquots that have undergone minimal freeze-thaw cycles.

Stability of Molecule X in Different Solvents

The following table summarizes the stability of a hypothetical small molecule, "Molecule X," in various solvents under specific conditions. This data is for illustrative purposes and should be confirmed for your specific molecule of interest.

SolventConcentrationTemperatureTimeStability (% Remaining)
DMSO10 mM4°C30 days>99%
DMSO10 mMRoom Temp7 days95%
Ethanol10 mM4°C14 days98%
PBS (pH 7.4)100 µM37°C24 hours85%
Cell Culture Media (10% FBS)10 µM37°C48 hours90%

Experimental Protocols

Protocol: Assessing Small Molecule Stability using HPLC

This protocol outlines a general method for evaluating the stability of a small molecule in a specific solvent over time.

  • Preparation of Stock Solution: Dissolve the small molecule in the chosen solvent to create a concentrated stock solution (e.g., 10 mM).

  • Sample Preparation: Dilute the stock solution to the desired experimental concentration in the solvent to be tested.

  • Incubation: Aliquot the solution into several vials and incubate them under the desired storage conditions (e.g., 4°C, room temperature, 37°C).[1]

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from incubation.

  • HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.[1][3] This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of the small molecule remaining at each time point relative to the initial time point (T=0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Experimental Samples prep_stock->prep_samples incubate Incubate at Desired Conditions prep_samples->incubate time_points Collect at Time Points incubate->time_points hplc HPLC Analysis time_points->hplc data_analysis Analyze Data hplc->data_analysis

Caption: Workflow for assessing small molecule stability.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression MoleculeX Molecule X MoleculeX->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by Molecule X.

References

TM471-1 In Vitro Treatment Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in refining the in vitro treatment duration of TM471-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?

A1: For initial experiments, we recommend a broad-spectrum approach. Start with a logarithmic dose-response curve (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) and test at three different time points: 24, 48, and 72 hours. This will provide a preliminary understanding of the dose- and time-dependent effects of this compound on your specific cell line.

Q2: I am observing significant cytotoxicity at 24 hours, even at my lowest concentrations. How should I adjust my experimental design?

A2: If you are seeing high levels of cell death at the 24-hour mark, it indicates that this compound is highly potent in your cell line. We recommend shortening the treatment duration. Consider earlier time points such as 6, 12, and 18 hours to better resolve the dynamic effects of the compound. Additionally, you may need to expand the lower end of your concentration range (e.g., 0.001 µM, 0.01 µM, 0.1 µM).

Q3: My results show a similar level of efficacy at 48 and 72 hours. Which time point should I choose for my subsequent experiments?

A3: If the therapeutic effect of this compound plateaus between 48 and 72 hours, the shorter duration (48 hours) is generally preferable for future experiments. This minimizes the risk of confounding factors such as nutrient depletion in the culture medium and reduces the potential for off-target effects associated with prolonged exposure.

Q4: How can I determine if the observed effect of this compound is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A4: To differentiate between cytotoxicity and a cytostatic effect, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) at the beginning and end of the treatment period. A significant increase in the percentage of dead cells indicates a cytotoxic effect. If the cell number remains relatively constant compared to the initial seeding density while the untreated control group proliferates, this suggests a cytostatic effect. Further confirmation can be obtained through assays that measure apoptosis (e.g., Annexin V staining) or cell cycle progression (e.g., propidium (B1200493) iodide staining followed by flow cytometry).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates 1. Inconsistent cell seeding density.2. Uneven compound distribution in wells.3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix thoroughly.2. After adding this compound, gently mix the plate on an orbital shaker.3. Avoid using the outermost wells of the plate for experiments.
No observable effect of this compound 1. Compound degradation.2. Insufficient treatment duration or concentration.3. Cell line is resistant to this compound.1. Prepare fresh stock solutions of this compound and store them appropriately.2. Increase the concentration range and extend the treatment duration (e.g., up to 96 hours).3. Verify the expression of the target protein in your cell line via Western blot or qPCR.
Unexpected cell morphology changes 1. Solvent (e.g., DMSO) toxicity.2. Off-target effects of this compound.1. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%).2. Perform a literature search for known off-target effects of similar compounds. Consider a washout experiment to see if the morphological changes are reversible.

Experimental Protocols

Protocol 1: Determining IC50 with Varying Treatment Durations

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound at different time points.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 value for each treatment duration.

Protocol 2: Washout Experiment to Assess Reversibility

This protocol helps determine if the effects of this compound are reversible upon its removal.

  • Initial Treatment: Treat cells with this compound at a concentration around the IC50 value for a defined period (e.g., 24 hours).

  • Washout: After the initial treatment, remove the medium containing this compound. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Recovery: Add fresh, compound-free medium to the cells.

  • Monitoring: Assess cell viability and morphology at various time points post-washout (e.g., 24, 48, 72 hours) and compare to cells continuously exposed to this compound.

Data Presentation

Table 1: Hypothetical IC50 Values (µM) of this compound in Different Cell Lines

Cell Line24h Treatment48h Treatment72h Treatment
Cell Line A15.28.54.1
Cell Line B5.81.20.7
Cell Line C>10054.325.9

Table 2: Hypothetical Cell Viability (%) After Washout Experiment

Treatment Group24h Post-Washout48h Post-Washout72h Post-Washout
Continuous this compound52%48%45%
This compound Washout75%88%95%
Vehicle Control100%100%100%

Visualizations

G cluster_workflow Experimental Workflow for Treatment Duration A 1. Cell Seeding B 2. This compound Treatment (Multiple Concentrations) A->B C 3. Incubation Period B->C D 24h C->D E 48h C->E F 72h C->F G 4. Viability Assay D->G E->G F->G H 5. Data Analysis (IC50 Calculation) G->H

Caption: Workflow for optimizing this compound treatment duration.

G cluster_pathway Hypothetical this compound Signaling Pathway TM471 This compound Receptor Target Receptor TM471->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis TF->Apoptosis

Caption: Postulated signaling cascade for this compound.

G cluster_logic Troubleshooting Logic for High Cytotoxicity Start High Cytotoxicity at 24h? Action1 Shorten Treatment Duration (e.g., 6, 12, 18h) Start->Action1 Yes Action2 Lower Concentration Range (e.g., 0.001-0.1 µM) Start->Action2 Yes End Re-evaluate Dose-Response Action1->End Action2->End

Caption: Decision tree for addressing high initial cytotoxicity.

Addressing batch-to-batch variability of TM471-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TM471-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to address potential issues related to batch-to-batch variability. Consistent and reproducible results are paramount in research, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the reliable performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[1][2] By inhibiting BTK, this compound can modulate B-cell activity, making it a valuable tool for research in oncology and autoimmune diseases. Preclinical studies have indicated that this compound has a high BTK brain occupancy rate, suggesting its potential for treating neurological conditions like multiple sclerosis.

Q2: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use an appropriate solvent such as DMSO. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the key quality control parameters to consider for a new batch of this compound?

When receiving a new batch of this compound, it is crucial to verify its quality to ensure consistency with previous lots. Key parameters to consider include:

  • Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high purity level (e.g., >98%) is essential.[3]

  • Identity: Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct molecular structure.

  • Potency: The biological activity of the new batch should be comparable to previous batches. This is often determined by measuring the IC50 value in a relevant assay, such as an in vitro BTK kinase assay or a cell-based assay.[4]

Q4: How can I minimize variability in my cell-based assays using this compound?

Variability in cell-based assays can arise from multiple sources.[5] To ensure reproducible results with this compound, consider the following:

  • Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and have a consistent, low passage number.[5]

  • Assay Conditions: Maintain consistent cell seeding densities, incubation times, and reagent concentrations.

  • Plate Layout: Avoid "edge effects" by not using the outer wells of a microplate for critical samples. Fill these wells with media or PBS to maintain a humid environment.

  • Compound Handling: Ensure accurate and consistent dilution of your this compound stock solution.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between batches of this compound.

Question: I have observed a significant shift in the IC50 value of this compound in my cell viability assay with a new batch compared to the previous one. What could be the cause and how can I troubleshoot this?

Answer: A shift in IC50 is a common indicator of batch-to-batch variability. The underlying cause could be a difference in the purity or potency of the compound.

Troubleshooting Workflow:

A Inconsistent IC50 Observed B Verify Purity and Identity of New Batch (HPLC/LC-MS) A->B D Purity and Identity Confirmed? B->D C Perform Head-to-Head Comparison in a Cell-Free Assay (e.g., BTK Kinase Assay) F Potency Confirmed in Cell-Free Assay? C->F D->C Yes E Contact Supplier for Replacement/Further Analysis D->E No G Investigate Cell-Based Assay Parameters F->G No I Establish New Baseline IC50 for the New Batch F->I Yes H Review Cell Health, Passage Number, and Assay Protocol G->H

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation: Example Batch Qualification Data

ParameterBatch A (Reference)Batch B (New)Acceptance CriteriaStatus
Purity (HPLC) 99.2%98.9%≥ 98.0%Pass
Identity (LC-MS) Matches Expected MWMatches Expected MWConsistent with StructurePass
IC50 (BTK Kinase Assay) 5.2 nM5.5 nMWithin 2-fold of ReferencePass
IC50 (Cell Viability Assay) 55 nM95 nMWithin 2-fold of ReferenceFail

In this example, while the new batch passes the analytical chemistry and cell-free assay tests, it shows a significant difference in the cell-based assay, suggesting a potential issue with cell permeability or off-target effects that warrants further investigation of the cell-based assay parameters.

Issue 2: Reduced or no activity of this compound in my experiment.

Question: My latest experiment with a new batch of this compound showed little to no inhibition, even at high concentrations. What should I do?

Answer: A complete loss of activity can be due to several factors, ranging from compound degradation to experimental error.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Solubility: Visually inspect your stock solution for any precipitation. If crystals are present, gently warm the solution and vortex.

    • Storage: Verify that the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Verify Experimental Setup:

    • Concentration Calculation: Double-check all calculations for the preparation of your working solutions from the stock solution.

    • Positive Control: Include a known BTK inhibitor as a positive control in your experiment to ensure the assay is performing as expected.

    • Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability.

  • Assess New Batch Quality:

    • If the above steps do not resolve the issue, it is advisable to perform a quality control check on the new batch, starting with an in vitro kinase assay to confirm its potency against the BTK enzyme.

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay

This protocol provides a general method for determining the IC50 of this compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white microplate

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 5 µL of BTK enzyme solution (prepared in kinase buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP (prepared in kinase buffer).

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure ADP formation using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the results as percent inhibition versus log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Viability (MTT) Assay for Lymphoma Cells

This protocol outlines a method to assess the effect of this compound on the viability of suspension lymphoma cells.[6][7][8]

Materials:

  • Lymphoma cell line (e.g., Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplate

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. This compound inhibits the phosphorylation activity of BTK, thereby blocking downstream signaling cascades that lead to B-cell proliferation and survival.[2][9][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Proliferation & Survival NFkB->Proliferation NFAT->Proliferation MAPK->Proliferation TM471 This compound TM471->BTK

Caption: this compound inhibits the BTK signaling pathway.

References

Technical Support Center: TM471-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with TM471-1. Our aim is to help you overcome common pitfalls and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway. It is designed to bind to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt. This inhibition is intended to block downstream signaling cascades that promote cell proliferation, survival, and growth in cancer cells.

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is expected to show the highest efficacy in cancer cell lines with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, as these alterations lead to a hyperactive PI3K/Akt pathway. Efficacy may vary across different cancer types and cell lines.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact results. Ensure a consistent cell seeding density across all wells and plates.

  • This compound Dilution Series: Errors in preparing the serial dilutions of this compound can lead to variability. Prepare fresh dilutions for each experiment and use calibrated pipettes.

  • Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and assay.

  • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.

  • Instrument Settings: Improper instrument settings can lead to inaccurate readings.[1] Refer to the manufacturer's guide for your plate reader to ensure optimal settings for your specific viability assay (e.g., MTS, CellTiter-Glo®).

Problem 2: No significant decrease in p-Akt levels observed in Western Blot analysis after this compound treatment.

Possible Causes and Solutions:

  • Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to inhibit Akt phosphorylation. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Poor Antibody Quality: The primary or secondary antibodies used may not be specific or sensitive enough. Use validated antibodies from a reputable source and optimize antibody concentrations.

  • Protein Degradation: Inadequate sample preparation can lead to protein degradation. Ensure that cell lysates are prepared quickly on ice and contain protease and phosphatase inhibitors.

  • Low Protein Loading: Insufficient protein loading can make it difficult to detect changes in p-Akt levels. Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading in all lanes.

  • Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane can affect the results. Optimize the transfer time and voltage, and check the transfer efficiency using a Ponceau S stain.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 72-hour treatment period, as determined by a standard MTS assay.

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (nM)
MCF-7Breast CancerE545K (mutant)Wild-type50
PC-3Prostate CancerWild-typeNull75
A549Lung CancerWild-typeWild-type1200
U87 MGGlioblastomaWild-typeNull150

Experimental Protocols

Protocol: Western Blot Analysis of p-Akt Inhibition by this compound
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Visualizations

TM471_1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TM471_1 This compound TM471_1->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent IC50 Values Check_Cells Verify Cell Seeding Density and Passage Number Start->Check_Cells Check_Dilutions Prepare Fresh this compound Dilutions Check_Cells->Check_Dilutions Consistent Re_evaluate Re-evaluate Protocol Check_Cells->Re_evaluate Inconsistent Check_DMSO Confirm Final DMSO Concentration is ≤0.5% Check_Dilutions->Check_DMSO Accurate Check_Dilutions->Re_evaluate Inaccurate Check_Instrument Validate Plate Reader Settings Check_DMSO->Check_Instrument Acceptable Check_DMSO->Re_evaluate Too High Consistent_Results Consistent Results Achieved Check_Instrument->Consistent_Results Correct Check_Instrument->Re_evaluate Incorrect

References

Technical Support Center: Optimizing TM471-1 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of TM471-1, a novel Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo delivery of this compound and to troubleshoot common experimental challenges. Given that this compound has recently entered Phase I clinical trials for lymphoma and multiple sclerosis, specific preclinical data remains limited.[1] Therefore, this guide combines available information on this compound with established principles for the in vivo delivery of small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4] By inhibiting BTK, this compound can modulate B-cell activity, making it a promising therapeutic agent for B-cell malignancies like lymphoma and autoimmune diseases such as multiple sclerosis.[1] Preclinical studies have highlighted its high brain occupancy rate, suggesting its potential for treating central nervous system (CNS) disorders.

Q2: What are the main challenges in the in vivo delivery of this compound and similar kinase inhibitors?

A2: Like many kinase inhibitors, the primary challenges for in vivo delivery include:

  • Poor aqueous solubility: This can limit oral bioavailability and require specialized formulation strategies.[5][6]

  • Blood-brain barrier (BBB) penetration: For CNS indications like multiple sclerosis, the ability of the drug to cross the BBB is crucial.[7][8][9] While this compound is reported to have a high brain occupancy rate, optimizing this for consistent therapeutic effect is a key consideration.

  • Pharmacokinetic variability: Inter-individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure and efficacy.[10][11][12]

  • Off-target effects and toxicity: Although this compound is a selective inhibitor, high local concentrations or interactions with other kinases can lead to toxicity.[13][14]

Q3: What formulation strategies can be employed to enhance the in vivo delivery of this compound?

A3: Several formulation strategies can be considered to overcome the challenges of delivering poorly soluble drugs like this compound:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix to create a supersaturated solution upon dissolution, enhancing absorption.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization and absorption of lipophilic drugs.[15][16]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[5] This can also be a strategy to enhance BBB penetration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or variable oral bioavailability Poor aqueous solubility of this compound. First-pass metabolism in the liver.[12]Consider reformulating this compound using techniques such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution and absorption.[6][15][16] Co-administration with a cytochrome P450 inhibitor may be explored in preclinical models to reduce first-pass metabolism, but with caution for potential drug-drug interactions.
Suboptimal efficacy in CNS disease models Insufficient penetration of the blood-brain barrier (BBB).[9]Confirm the brain-to-plasma concentration ratio of your this compound formulation. If suboptimal, consider formulation strategies known to enhance CNS delivery, such as the use of specific nanoparticle carriers or co-administration with agents that transiently increase BBB permeability.
High inter-animal variability in therapeutic response Inconsistent drug exposure due to pharmacokinetic variability.[10][11]Implement a robust pharmacokinetic study to determine key parameters (Cmax, Tmax, AUC, half-life) in your animal model. Ensure consistent administration techniques and consider factors such as animal strain, age, and sex that can influence drug metabolism.
Observed toxicity or adverse events Off-target kinase inhibition at high concentrations. Poor drug solubility leading to precipitation at the injection site (for parenteral administration).Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Analyze plasma and tissue concentrations to correlate exposure with toxicity. For parenteral formulations, ensure the drug remains in solution at the desired concentration and pH.

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Lymphoma Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma) engrafted with a human lymphoma cell line.

  • This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage. A common starting point for poorly soluble compounds is a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80.

  • Dosing Regimen: Based on preliminary tolerability studies, administer this compound orally once or twice daily. Include a vehicle control group.

  • Tumor Growth Monitoring: Measure tumor volume using calipers 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and relevant organs for pharmacodynamic and histological analysis.

Pharmacokinetic Study Design
  • Animal Strain: Use the same animal strain as in the efficacy studies.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process blood to plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Quantitative Data Summary

The following tables present hypothetical but representative data for in vivo studies of a BTK inhibitor like this compound.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Mice (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Oral Bioavailability (%)
Crystalline Suspension150 ± 354.0 ± 1.51200 ± 25015
Amorphous Solid Dispersion600 ± 1201.5 ± 0.54800 ± 90060
Lipid-Based Formulation850 ± 1501.0 ± 0.56500 ± 110081

Table 2: Efficacy of this compound in a Lymphoma Xenograft Model

Treatment Group Dose (mg/kg, oral, BID) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control-0+5
This compound (Formulation A)1045-2
This compound (Formulation B)1085-1
Positive Control-90-8

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activation PLCG2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation TM471_1 This compound TM471_1->BTK Inhibition In_Vivo_Workflow General In Vivo Experimental Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_analysis Data Analysis and Interpretation Formulation This compound Formulation Development Tolerability Tolerability/Dose Range Finding Formulation->Tolerability PK_PD Pharmacokinetics & Pharmacodynamics Tolerability->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy Data_Collection Data Collection (e.g., Tumor size, Plasma conc.) Efficacy->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Correlation PK/PD/Efficacy Correlation Statistical_Analysis->Correlation Report Reporting Correlation->Report

References

Best practices for storing and handling TM471-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling the investigational Bruton's tyrosine kinase (BTK) inhibitor, TM471-1. As specific stability and handling data for this compound are not publicly available, this guide is based on established best practices for small molecule kinase inhibitors and compounds in clinical development.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (lyophilized) form of this compound?

A1: Solid compounds should be stored under controlled conditions to ensure long-term stability. For a novel small molecule like this compound, it is recommended to store it at either refrigerated (2-8°C) or frozen (-20°C) temperatures, protected from light and moisture.[1] Always refer to any specific instructions provided by the supplier.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: Most small molecule kinase inhibitors are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This minimizes the volume of solvent added to experimental assays, reducing potential cytotoxic effects.[2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] Using amber glass vials or polypropylene (B1209903) tubes can help protect the compound from light and prevent adherence to the container.[3]

Q4: How stable is this compound in cell culture media?

A4: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[2] Factors such as the compound's chemical structure, the pH of the media, the presence of serum, and incubation temperature all influence stability.[2] It is recommended to perform a stability assessment under your specific experimental conditions if you suspect degradation.

Q5: What are the initial signs of this compound degradation?

A5: Visual cues can be the first indicator of compound instability. For solid forms, look for changes in color or texture. For solutions, a change in color or the formation of a precipitate upon thawing may suggest degradation or solubility issues.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent or no biological effect of this compound in experiments.

Possible Cause Troubleshooting Step
Inhibitor Instability/Degradation The compound may be degrading in the cell culture media. Prepare fresh working solutions from a new stock aliquot for each experiment. Consider assessing the stability of this compound in your media over the course of your experiment.[2]
Improper Storage Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure stock solutions are aliquoted and stored at -20°C or -80°C.[2]
Incorrect Concentration The concentration used may be too low to achieve significant target inhibition. Perform a dose-response experiment to determine the optimal concentration range.[4]
Poor Cell Permeability The inhibitor may not be effectively entering the cells. While this compound is in clinical trials, suggesting some level of bioavailability, specific cell lines may have varying permeability.

Issue 2: Precipitation observed in a stock solution upon thawing.

Possible Cause Troubleshooting Step
Exceeded Solubility Limit The compound's solubility limit may have been exceeded at the storage temperature.[1]
Inappropriate Solvent The solvent may not be suitable for cryogenic storage. Anhydrous, high-purity DMSO is generally recommended for small molecule inhibitors.[1]
Improper Thawing Rapid or uneven thawing can cause precipitation. Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[3]
High Concentration Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock solution.[3]

Data Presentation

Table 1: General Storage Recommendations for Small Molecule Inhibitors

Form Storage Temperature Typical Duration Key Considerations
Lyophilized Powder-20°C>12 monthsKeep desiccated and protected from light.[5]
Stock Solution in DMSO-20°C1-3 monthsAliquot to avoid freeze-thaw cycles.[5]
Stock Solution in DMSO-80°C>6 monthsAliquot to avoid freeze-thaw cycles.[5]

Table 2: Recommended Solvents for Small Molecule Kinase Inhibitors

Solvent Typical Concentration Storage Notes
Dimethyl Sulfoxide (DMSO)10-50 mMAnhydrous DMSO is preferred. Store stock solutions at -20°C or -80°C.[2]
EthanolVariesCan be used for some compounds, but check solubility.
Aqueous Buffers (e.g., PBS)Lower ConcentrationsStability is often limited. Prepare fresh for each use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in various experimental assays.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a well-ventilated area or chemical fume hood.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Note: The molecular weight of this compound is not publicly available, so a hypothetical molecular weight would be needed for an exact calculation. The principle remains the same.)

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation with heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Handling Investigational Compounds

Objective: To outline a standard operating procedure for the receipt, storage, and use of an investigational compound like this compound in a research setting.

Methodology:

  • Receipt and Inventory: Upon receiving a shipment of this compound, immediately verify the contents against the shipping documents.[6] Note the quantity, lot number, and any signs of damage.[6]

  • Documentation: Maintain a detailed log for the investigational product. This should include the date of receipt, quantity, lot number, storage location, and a record of each time the material is accessed.

  • Storage: Store the compound under the recommended conditions immediately upon receipt.[7] Implement continuous temperature monitoring for the storage unit.[7]

  • Dispensing: When preparing solutions, document the amount of compound used, the date, the name of the researcher, and the lot number. This ensures accountability for the investigational product.[6]

  • Usage: Only use the investigational product in accordance with approved experimental protocols.[6]

  • Disposal: Dispose of any unused compound and waste materials according to institutional and regulatory guidelines for chemical and investigational waste.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_assay Use in Cellular Assay weigh 1. Weigh solid this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to dissolve add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw one aliquot store->thaw dilute 7. Prepare working dilution in media thaw->dilute treat 8. Treat cells dilute->treat incubate 9. Incubate for experiment duration treat->incubate analyze 10. Analyze results incubate->analyze

Caption: Workflow for preparing and using this compound in experiments.

troubleshooting_workflow start Inconsistent or No Biological Effect Observed check_conc Is the concentration appropriate? start->check_conc check_storage Was the stock solution stored properly? check_conc->check_storage Yes dose_response Perform dose-response experiment check_conc->dose_response No check_handling Were fresh dilutions used? check_storage->check_handling Yes new_aliquot Use a new stock aliquot check_storage->new_aliquot No prepare_fresh Prepare fresh working dilutions for each experiment check_handling->prepare_fresh No contact_support Contact Technical Support check_handling->contact_support Yes dose_response->check_storage new_aliquot->check_handling prepare_fresh->contact_support

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Mitigating TM471-1 Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in mitigating the cytotoxic effects of the novel therapeutic agent, TM471-1.

Frequently Asked Questions (FAQs)

Q1: We are observing significant, dose-dependent cytotoxicity with this compound in our primary cell line. What is the likely mechanism of cell death?

A1: this compound is known to induce cytotoxicity primarily through the induction of apoptosis, mediated by oxidative stress. Key indicators include increased reactive oxygen species (ROS) production, activation of caspase-3, and DNA fragmentation. It is recommended to first confirm the mechanism in your specific cell line by performing assays for these markers.

Q2: What are the recommended starting points for mitigating this compound induced cytotoxicity without compromising its therapeutic efficacy?

A2: A common strategy is to co-administer an antioxidant to counteract the upstream trigger of apoptosis. N-acetylcysteine (NAC) has been shown to be effective in preclinical models. Alternatively, pan-caspase inhibitors like Z-VAD-FMK can be used to directly block the apoptotic pathway, though this may have broader effects on cellular homeostasis.

Q3: Can we use a lower concentration of this compound to reduce cytotoxicity?

A3: While reducing the concentration of this compound will likely decrease cytotoxicity, it may also reduce its therapeutic efficacy. It is crucial to determine the therapeutic window in your model system by performing a dose-response study and correlating it with the desired anti-cancer effects.

Q4: Are there any known resistance mechanisms to this compound that we should be aware of?

A4: While specific resistance mechanisms to this compound are still under investigation, upregulation of endogenous antioxidant pathways (e.g., Nrf2 signaling) or overexpression of anti-apoptotic proteins (e.g., Bcl-2) could potentially confer resistance.

Troubleshooting Guides

Issue 1: Excessive Cell Death in Control Group Treated with Vehicle

  • Possible Cause: The vehicle used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.

  • Troubleshooting Step: Perform a vehicle-only dose-response curve to determine the maximum non-toxic concentration in your cell line. Ensure the final concentration of the vehicle in your experiments does not exceed this limit.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

  • Possible Cause 1: Cell passage number and confluency can significantly impact sensitivity to cytotoxic agents.

  • Troubleshooting Step 1: Use cells within a consistent and narrow passage number range for all experiments. Seed cells at a consistent density to ensure they are in the same growth phase (typically logarithmic) at the time of treatment.

  • Possible Cause 2: Variability in this compound stock solution preparation and storage.

  • Troubleshooting Step 2: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.

Issue 3: Co-treatment with N-acetylcysteine (NAC) is not reducing cytotoxicity.

  • Possible Cause: The concentration of NAC may be insufficient, or the timing of administration may not be optimal.

  • Troubleshooting Step: Perform a dose-response experiment with varying concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM) to find the optimal protective concentration. Additionally, test different pre-incubation times with NAC before adding this compound (e.g., 1 hour, 2 hours, 4 hours).

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on this compound Induced Cytotoxicity

Treatment GroupCell Viability (%)Caspase-3 Activity (Fold Change)Intracellular ROS (Fold Change)
Vehicle Control100 ± 4.51.0 ± 0.11.0 ± 0.2
This compound (10 µM)45 ± 3.28.2 ± 0.76.5 ± 0.5
This compound (10 µM) + NAC (5 mM)85 ± 5.12.1 ± 0.31.8 ± 0.3
NAC (5 mM)98 ± 4.01.1 ± 0.21.1 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat cells with this compound and/or mitigating agents for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular ROS using DCFDA

  • Seed cells in a 96-well black-walled plate and treat as described in Protocol 1.

  • After treatment, wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

  • Normalize the fluorescence intensity to the vehicle control to determine the fold change in intracellular ROS.

Visualizations

TM471_1_Signaling_Pathway TM471_1 This compound ROS ↑ Reactive Oxygen Species (ROS) TM471_1->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS

Caption: Proposed signaling pathway for this compound induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Seeding (96-well plate) Treatment 2. Overnight Incubation Cell_Culture->Treatment Add_Agents 3. Add this compound and/or Mitigating Agent (e.g., NAC) Treatment->Add_Agents Incubate 4. Incubate for 24-72h Add_Agents->Incubate MTT 5a. MTT Assay (Viability) Incubate->MTT ROS_Assay 5b. DCFDA Assay (ROS Levels) Incubate->ROS_Assay Caspase_Assay 5c. Caspase-Glo Assay (Apoptosis) Incubate->Caspase_Assay

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Vehicle Is Vehicle Control Also Toxic? Start->Check_Vehicle Optimize_Vehicle Optimize Vehicle Concentration Check_Vehicle->Optimize_Vehicle Yes Co_Treatment Implement Co-treatment (e.g., Antioxidant) Check_Vehicle->Co_Treatment No Optimize_Vehicle->Co_Treatment Check_Efficacy Is Co-treatment Effective? Co_Treatment->Check_Efficacy Optimize_Co_Treatment Optimize Co-treatment Dose and Timing Check_Efficacy->Optimize_Co_Treatment No Success Cytotoxicity Mitigated Check_Efficacy->Success Yes Optimize_Co_Treatment->Check_Efficacy Alternative Explore Alternative Mitigating Agents Optimize_Co_Treatment->Alternative

Caption: Troubleshooting logic for mitigating this compound cytotoxicity.

TM471-1 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TM471-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate critical cellular processes such as cell growth, proliferation, metabolism, and survival.[1][2][3] this compound is believed to allosterically inhibit mTORC1, and to a lesser extent mTORC2 with chronic exposure, thereby disrupting downstream signaling cascades.[2]

Q2: What are the key downstream targets of the mTOR pathway that I should monitor to confirm this compound activity?

A2: To confirm the inhibitory activity of this compound on the mTORC1 pathway, it is recommended to monitor the phosphorylation status of key downstream substrates. The most common biomarkers include the phosphorylation of ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC1 by this compound should lead to a decrease in the phosphorylation of these proteins.

Q3: What are the recommended positive and negative controls for an experiment with this compound?

A3:

  • Positive Control: A well-characterized mTOR inhibitor, such as rapamycin, should be used as a positive control to ensure that the experimental system is responsive to mTOR inhibition.

  • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) should be used as a negative control to account for any effects of the solvent on the experimental system.[4]

  • Untreated Control: An untreated sample group should also be included to establish a baseline for the experiment.

Q4: What is the recommended concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. A typical starting range for in vitro studies could be from 1 nM to 10 µM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound on downstream targets (p-S6K, p-4E-BP1) 1. Compound Inactivity: this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. 3. Cell Line Insensitivity: The cell line being used may be resistant to mTOR inhibition. 4. Reagent Issues: Antibodies or other reagents used for detection may be faulty.1. Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (e.g., at -20°C or -80°C, protected from light). 2. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration. 3. Use a Sensitive Cell Line: Test this compound in a cell line known to be sensitive to mTOR inhibitors. 4. Validate Reagents: Use a positive control (e.g., rapamycin) to confirm that the detection reagents are working correctly.
High background signal in Western blot analysis 1. Antibody Concentration: The primary or secondary antibody concentration may be too high. 2. Insufficient Washing: Inadequate washing steps can lead to non-specific antibody binding. 3. Blocking Inefficiency: The blocking buffer may not be effective for the specific antibodies being used.1. Titrate Antibodies: Optimize the concentration of both primary and secondary antibodies. 2. Increase Wash Steps: Increase the number and duration of wash steps. 3. Optimize Blocking: Try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent Compound Treatment: Variations in the timing or method of this compound addition. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentration or cell number.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Standardize Treatment Protocol: Ensure that the timing and method of compound addition are consistent across all experiments. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes the methodology for assessing the effect of this compound on the phosphorylation of S6K and 4E-BP1.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM), a positive control (rapamycin), and a vehicle control for the desired time period (e.g., 2, 6, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for all samples and load onto an SDS-PAGE gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

TM471_1_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy mTORC2->mTORC1 Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton This compound This compound This compound->mTORC1

Caption: Proposed mechanism of action of this compound on the mTOR signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_controls Controls Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Vehicle Control Vehicle Control Positive Control (Rapamycin) Positive Control (Rapamycin) Untreated Control Untreated Control Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot

References

Validation & Comparative

A Preclinical Head-to-Head: Evaluating the Efficacy of BTK Inhibitors TM471-1 and Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target in B-cell malignancies. Ibrutinib (B1684441), the first-in-class BTK inhibitor, has revolutionized the treatment of several B-cell cancers. However, the quest for agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of the preclinical efficacy of TM471-1, a novel BTK inhibitor, and the established drug, ibrutinib.

Mechanism of Action: Covalent Inhibition of a Key Signaling Node

Both this compound and ibrutinib are irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, these inhibitors effectively block its enzymatic activity.[1] This disruption of the BCR signaling cascade ultimately leads to decreased tumor cell survival and proliferation.

Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of molecules like this compound and ibrutinib.

BCR_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound / Ibrutinib Inhibitor->BTK Inhibition

Diagram 1: BTK's role in BCR signaling.

Comparative Preclinical Efficacy

Direct head-to-head clinical trials are not yet available as this compound is in the early stages of clinical development.[2] However, a comparison of their preclinical data provides valuable insights into their potential relative efficacy.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound demonstrates potent BTK inhibition with an IC50 of 1.3 nM.[2] Ibrutinib also exhibits high potency against BTK, with a reported IC50 of 0.5 nM.[1][3]

Selectivity is another critical factor, as off-target effects can lead to adverse events. This compound is described as having excellent selectivity across a panel of 310 kinases.[2] In contrast, ibrutinib is known to have a broader selectivity profile, inhibiting other kinases such as those in the TEC and EGFR families.[4][5][6] While this can contribute to side effects, some off-target activities may also have therapeutic benefits.[7]

CompoundTargetIC50 (nM)Selectivity Profile
This compound BTK1.3[2]Excellent selectivity across 310 kinases[2]
Ibrutinib BTK0.5[1][3]Broader selectivity; inhibits TEC and EGFR family kinases[4][5][6]

Table 1: In Vitro Potency and Selectivity of this compound and Ibrutinib

In Vivo Antitumor Activity in Xenograft Models

Preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.

This compound has shown significant antitumor activity in a xenograft model, leading to complete tumor regression in 7 out of 10 mice at a dose of 15 mg/kg.[2] Ibrutinib has also demonstrated efficacy in various lymphoma xenograft models. In a Burkitt lymphoma model, a 12.5 mg/kg dose of ibrutinib significantly reduced tumor progression and prolonged survival.[8] In a Hodgkin's lymphoma model, a higher dose of 50 mg/kg daily resulted in significant tumor growth inhibition.[9]

It is important to note that these results are from different studies and xenograft models, making a direct comparison challenging. The choice of cell line, mouse strain, and treatment schedule can all influence the outcome.

CompoundXenograft ModelDosageOutcome
This compound Not specified15 mg/kg[2]Complete tumor regression in 7/10 mice[2]
Ibrutinib Burkitt Lymphoma12.5 mg/kg[8]Significantly decreased tumor progression and increased survival[8]
Ibrutinib Hodgkin's Lymphoma50 mg/kg daily[9]Statistically significant inhibition of tumor growth[9]

Table 2: In Vivo Efficacy of this compound and Ibrutinib in Xenograft Models

Experimental Protocols

Detailed experimental protocols for the this compound studies are not publicly available. However, a general methodology for establishing and utilizing patient-derived xenograft (PDX) models for lymphoma drug testing is outlined below.

Xenograft_Workflow General Workflow for Xenograft Efficacy Studies cluster_setup Model Establishment cluster_study Efficacy Study Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation into Immunodeficient Mice Patient->Implantation Engraftment Tumor Engraftment & Growth Implantation->Engraftment Randomization Randomization of Mice into Treatment Groups Engraftment->Randomization Tumor Volume Reaches Predefined Size Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Tumor Volume Measurement & Health Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Survival) Monitoring->Endpoint

Diagram 2: Xenograft study workflow.
General Protocol for Patient-Derived Xenograft (PDX) Model in Lymphoma

  • Tumor Acquisition and Implantation: Fresh tumor tissue is obtained from consenting patients with B-cell malignancies. The tissue is then subcutaneously implanted into the flank of immunodeficient mice (e.g., NSG mice).[10][11]

  • Tumor Engraftment and Expansion: Mice are monitored for tumor growth. Once tumors reach a specific size (e.g., 1000 mm³), they can be harvested and passaged into new cohorts of mice for expansion.[11]

  • Efficacy Study: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[11]

  • Drug Administration: The investigational drug (e.g., this compound or ibrutinib) and vehicle control are administered according to the specified dosage and schedule (e.g., daily oral gavage).[8][9]

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The health and body weight of the mice are also monitored. The study concludes when tumors in the control group reach a maximum allowed size or at a predetermined time point. Efficacy is assessed by comparing tumor growth inhibition and survival rates between the treatment and control groups.[11]

Clinical Development and Future Directions

This compound is currently in Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with lymphoma.[2] Additionally, a Phase I trial for the treatment of multiple sclerosis has been approved, highlighting its potential in autoimmune diseases as well.[12] An early report from the lymphoma trial indicated that a patient receiving the lowest dose (50mg) experienced a 51% reduction in lymphoma lesions after two months.[13]

The progression of these trials will be crucial in determining the clinical utility of this compound and how it compares to ibrutinib and other BTK inhibitors in a real-world setting.

Conclusion

Based on the available preclinical data, this compound is a potent and highly selective BTK inhibitor with promising antitumor activity in a xenograft model. While its in vitro potency is comparable to ibrutinib, its reported high selectivity may translate to a more favorable safety profile. The early clinical data for this compound is encouraging, but further investigation is required to establish its efficacy and safety in patients. As more data from the ongoing clinical trials become available, a more definitive comparison with ibrutinib will be possible, which will ultimately define the role of this compound in the treatment of B-cell malignancies and potentially other indications.

References

Head-to-Head Comparison: TM471-1 vs. Zanubrutinib in B-Cell Malignancies and Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two Bruton's tyrosine kinase (BTK) inhibitors: TM471-1, a novel agent in early clinical development, and zanubrutinib (B611923), a second-generation inhibitor with established clinical efficacy. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed analysis of available preclinical and clinical data, experimental methodologies, and a visual representation of their shared signaling pathway.

Executive Summary

Zanubrutinib is a potent and highly selective second-generation BTK inhibitor, approved for the treatment of various B-cell malignancies.[1][2] It forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2]

This compound is a new covalent BTK inhibitor that has recently entered Phase I clinical trials for the treatment of lymphoma and multiple sclerosis.[3] Preclinical data suggests it is a potent and highly selective BTK inhibitor.[3] While direct comparative data with zanubrutinib is not yet available, this guide collates existing information to provide an initial head-to-head assessment.

Mechanism of Action

Both this compound and zanubrutinib are covalent inhibitors of Bruton's tyrosine kinase (BTK).[2][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways.[1] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, these inhibitors irreversibly block its kinase activity.[2] This inhibition disrupts downstream signaling cascades that are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion, ultimately leading to apoptosis of malignant B-cells.[1][2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NF_kB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways DAG_IP3->NF_kB_NFAT_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_NFAT_MAPK->Proliferation_Survival TM471_1_Zanubrutinib This compound & Zanubrutinib TM471_1_Zanubrutinib->BTK

BTK Signaling Pathway Inhibition

Data Presentation

The following tables summarize the available quantitative data for this compound and zanubrutinib. It is important to note that the data for this compound is from early preclinical studies and is not from head-to-head comparative experiments with zanubrutinib.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundZanubrutinib
BTK IC50 1.3 nM[3]Not explicitly stated in provided abstracts, but described as a potent inhibitor[1]
Kinase Selectivity High selectivity across 310 kinases[3]More selective than ibrutinib (B1684441); demonstrated >50% inhibition in 7 kinases other than BTK (vs. 17 for ibrutinib) in a panel of 370 kinases[4]
Off-Target Kinases Data not availableLess off-target inhibition of EGFR, JAK3, TEC, and ITK compared to ibrutinib[5]
Table 2: Preclinical In Vivo Efficacy
ModelThis compoundZanubrutinib
Xenograft Model Significant tumor growth inhibition; complete tumor regression in 7 out of 10 mice at 15 mg/kg[3]Inhibited malignant B-cell proliferation and reduced tumor growth in preclinical studies[1]
Table 3: Pharmacokinetics
ParameterThis compoundZanubrutinib
Bioavailability Favorable pharmacokinetics reported[3]~8-fold higher exposure than ibrutinib at a total daily dose of 320 mg[2]
Cmax Data not available346 ng/mL (single 160 mg dose)[1]
Half-life (t1/2) Data not available~4 hours[1]
BTK Occupancy (PBMCs) Data not available>95% at doses of 40 mg/day and above[1]
BTK Occupancy (Lymph Nodes) Data not available100% (median) with 160 mg twice daily dosing[1]
Table 4: Clinical Trial Overview
ParameterThis compoundZanubrutinib
Highest Development Phase Phase 1[3]Approved and on the market[2]
Indications in Clinical Trials Lymphoma, Multiple Sclerosis[3]Various B-cell malignancies including CLL, MCL, WM[1][6]
Reported Efficacy Not yet reportedHigh overall response rates in various B-cell malignancies[1]
Safety Profile Robust safety profile reported in preclinical studies[3]Generally well-tolerated; common adverse events include neutropenia, upper respiratory tract infection, and rash[1]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

General Protocol:

  • Reagents and Materials: Recombinant human BTK enzyme, kinase buffer, ATP, substrate peptide (e.g., poly-Glu, Tyr), inhibitor compound (this compound or zanubrutinib), detection antibody (e.g., anti-phosphotyrosine), and a suitable assay plate (e.g., 384-well).

  • Procedure: a. Serially dilute the inhibitor compound to create a range of concentrations. b. In the assay plate, combine the BTK enzyme, kinase buffer, and the diluted inhibitor. Incubate for a predetermined period to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Detect the amount of phosphorylated substrate using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) with a phosphotyrosine-specific antibody or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Inhibition_Assay cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: - BTK Enzyme - Inhibitor Dilutions - ATP/Substrate Mix start->prepare_reagents incubate_inhibitor Incubate BTK with Inhibitor prepare_reagents->incubate_inhibitor initiate_reaction Initiate Kinase Reaction (Add ATP/Substrate) incubate_inhibitor->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detect_phosphorylation Detect Phosphorylation stop_reaction->detect_phosphorylation analyze_data Analyze Data & Calculate IC50 detect_phosphorylation->analyze_data end End analyze_data->end

Kinase Inhibition Assay Workflow
BTK Occupancy Assay

Objective: To measure the percentage of BTK enzyme that is bound by a covalent inhibitor in a biological sample (e.g., peripheral blood mononuclear cells [PBMCs] or lymph node tissue).

General Protocol:

  • Sample Collection and Preparation: a. Collect blood samples and isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque). b. For tissue samples, obtain biopsies and prepare cell lysates.

  • Assay Procedure (ELISA-based): a. Coat a microplate with a capture antibody specific for BTK. b. Add the cell lysates to the coated wells and incubate to allow BTK to bind. c. Wash the wells to remove unbound material. d. To detect unoccupied BTK, add a biotinylated probe that covalently binds to the Cys481 residue of BTK. This probe will only bind to BTK that is not already occupied by the inhibitor. e. To measure total BTK, a separate set of wells is typically used where a detection antibody that binds to a different epitope of BTK is added. f. Add a streptavidin-horseradish peroxidase (HRP) conjugate to the wells with the biotinylated probe. g. Add a substrate for HRP (e.g., TMB) to both sets of wells and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis: Calculate the percentage of BTK occupancy as: [1 - (Signal of unoccupied BTK / Signal of total BTK)] x 100%.

Conclusion

Zanubrutinib is a well-characterized, second-generation BTK inhibitor with a proven efficacy and safety profile in various B-cell malignancies. Its high selectivity and sustained target occupancy contribute to its clinical benefits.[1][2] this compound is a promising new entrant in the field of BTK inhibitors, with preclinical data indicating high potency and selectivity.[3]

A direct, data-driven comparison is currently limited by the early stage of this compound's development. As more data from the ongoing Phase I and subsequent clinical trials of this compound become available, a more comprehensive head-to-head comparison with zanubrutinib will be possible. Researchers are encouraged to monitor the clinical development of this compound to assess its potential as a future therapeutic option for B-cell malignancies and autoimmune diseases.

References

Validating TM471-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TM471-1, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), with other established BTK inhibitors. It is designed to assist researchers in evaluating the cellular target engagement of this compound and understanding its performance in the context of current therapeutic alternatives. This document summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes relevant biological pathways and workflows.

Comparative Analysis of BTK Inhibitors

This compound is a potent and selective covalent inhibitor of BTK, demonstrating high efficacy in preclinical models.[1] To objectively assess its cellular target engagement, this section compares its performance metrics with those of the well-characterized BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib.

Table 1: In Vitro Potency and Selectivity of BTK Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) for wild-type BTK, the C481S mutant, and other TEC family kinases. The C481S mutation is a common mechanism of resistance to covalent BTK inhibitors.

CompoundBTK (WT) IC50 (nM)BTK (C481S) IC50 (nM)TEC IC50 (nM)TXK IC50 (nM)
This compound 1.3 [1]>40,000 [1]7.9 [1]12.4 [1]
Ibrutinib0.5[2]>10002.92.1
Acalabrutinib3>1000181.8
Zanubrutinib<1>1000662
Table 2: Cellular Activity of BTK Inhibitors

This table presents data on the cellular potency of BTK inhibitors, focusing on the inhibition of BTK autophosphorylation and downstream signaling pathways. Direct comparative data for this compound in these specific cellular assays is not yet publicly available. The data for other inhibitors is provided for context and as a benchmark for future studies with this compound.

CompoundCell LineAssayCellular IC50/EC50 (nM)
This compound --Data not available
IbrutinibCLL cellspBTK (Y223) Inhibition~10
AcalabrutinibCLL cellspBTK (Y223) Inhibition~8
QL47RamospBTK (Y223) Inhibition475[3][4]
QL47RamospPLCγ2 (Y759) Inhibition318[3][4]

Experimental Protocols

To facilitate the validation of this compound target engagement in a laboratory setting, this section provides detailed protocols for key experimental assays.

Western Blot for BTK Phosphorylation

This protocol is designed to assess the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in B-cell lines following treatment with a BTK inhibitor.

Materials:

  • B-cell line (e.g., Ramos, TMD8)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other BTK inhibitors (dissolved in DMSO)

  • Anti-IgM antibody

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pBTK (Y223), anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Culture the B-cell line to a density of approximately 1x10^6 cells/mL. Treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes to induce BTK phosphorylation.

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against pBTK (Y223). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to normalize for protein loading.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • B-cell line

  • This compound

  • PBS

  • Protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Equipment for protein detection (e.g., Western blot setup or ELISA reader)

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble BTK at each temperature using Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Cellular Target Engagement

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation TM471_1 This compound TM471_1->BTK Covalent Inhibition

Caption: The B-Cell Receptor (BCR) signaling cascade, with BTK as a key mediator.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat to Varying Temps treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation analysis Analyze Soluble BTK (Western/ELISA) centrifugation->analysis result Thermal Shift Indicates Engagement analysis->result

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.

Western_Blot_Workflow Western Blot Workflow for pBTK start B-Cells treatment Treat with this compound start->treatment stimulation Stimulate with anti-IgM treatment->stimulation lysis Cell Lysis stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF sds_page->transfer probing Probe with anti-pBTK transfer->probing detection ECL Detection probing->detection end Quantify pBTK levels detection->end

Caption: The experimental steps for analyzing BTK phosphorylation via Western Blot.

References

Navigating the Kinome: A Comparative Guide to TM471-1's Selectivity Against TEC Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a comparative analysis of TM471-1, a Bruton's tyrosine kinase (BTK) inhibitor, against other members of the Tec family of kinases. Due to the limited publicly available preclinical data on this compound's specific selectivity profile, this guide will leverage data from other well-characterized BTK inhibitors to provide a framework for comparison and highlight the experimental approaches used to determine kinase selectivity.

The Tec family, the second largest family of non-receptor tyrosine kinases, comprises five members: BTK, Interleukin-2-inducible T-cell kinase (ITK), Bone marrow X kinase (BMX), Tyrosine-protein kinase Tec (TEC), and Tyrosine-protein kinase TXK (TXK).[1] These kinases play crucial roles in the signaling pathways of various hematopoietic cells.[2] While BTK is a key mediator in B-cell receptor signaling, making it a prime target in B-cell malignancies and autoimmune diseases, off-target inhibition of other Tec kinases can lead to a range of desired or adverse effects.

Quantitative Comparison of TEC Kinase Inhibition

Precise measurement of an inhibitor's potency against different kinases is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). While specific IC50 values for this compound against the full TEC kinase panel are not currently in the public domain, the following table presents data for other notable BTK inhibitors to illustrate the concept of a selectivity profile. A lower IC50 value indicates higher potency.

KinaseIbrutinib (B1684441) IC50 (nM)Acalabrutinib (B560132) IC50 (nM)Zanubrutinib (B611923) IC50 (nM)JS25 IC50 (nM)
BTK 0.550.228.5
ITK 10>100060420
BMX 1311.349.0
TEC 7.8190.8220
TXK 2.1460.4200

Note: This data is compiled from various sources for illustrative purposes. Direct comparison between studies may be challenging due to differing assay conditions.

The data for inhibitors like ibrutinib show broad inhibition across the TEC family, whereas second-generation inhibitors such as acalabrutinib and zanubrutinib exhibit greater selectivity for BTK, with significantly higher IC50 values against kinases like ITK.[2][3][4] This enhanced selectivity is often associated with a more favorable safety profile, as off-target inhibition of ITK, for example, can impact T-cell function.

Experimental Protocols for Determining Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. A variety of biochemical and cell-based assays are employed to generate the quantitative data presented above.

In Vitro Kinase Assay (Radiometric)

This is a widely used method to directly measure the catalytic activity of a kinase.

Objective: To determine the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50).

Materials:

  • Purified recombinant TEC family kinases (BTK, ITK, BMX, TEC, TXK)

  • Specific peptide or protein substrate for each kinase

  • Test inhibitor (e.g., this compound)

  • Kinase reaction buffer

  • [γ-³³P]ATP (radiolabeled ATP)

  • ATP

  • 96- or 384-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent, typically DMSO.

  • Reaction Setup: In the wells of a microplate, combine the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP is often kept near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

  • Reaction Incubation: Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction, often by adding a strong acid like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillation cocktail to the dry wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Competitive Binding Assays

These assays measure the ability of a test compound to displace a known ligand that binds to the kinase's active site.

Objective: To determine the dissociation constant (Kd) of the inhibitor-kinase complex.

Principle: A labeled probe (e.g., fluorescent or biotinylated) with known affinity for the kinase is used. The displacement of this probe by an unlabeled test inhibitor is measured, providing an indirect measure of the test inhibitor's binding affinity.

General Workflow:

  • Immobilize the kinase on a solid support (e.g., beads, plate surface).

  • Add a fixed concentration of the labeled probe.

  • Add varying concentrations of the test inhibitor.

  • Incubate to allow binding to reach equilibrium.

  • Wash away unbound components.

  • Measure the amount of bound labeled probe. A decrease in the signal indicates displacement by the test inhibitor.

  • Calculate the Kd from the dose-response curve.

Visualizing Kinase Signaling and Experimental Design

Understanding the biological context and the experimental approach is facilitated by clear visualizations.

TEC_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Antigen Receptor / Cytokine Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 TEC_Kinase TEC Family Kinase (BTK, ITK, BMX, TEC, TXK) PIP3->TEC_Kinase Recruitment & Activation PI3K->PIP3 Generates PLCg PLCγ TEC_Kinase->PLCg Phosphorylation & Activation Downstream Downstream Effectors (e.g., NF-κB, NFAT, MAPK) PLCg->Downstream Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Downstream->Gene_Expression

Caption: General signaling pathway of the TEC kinase family.

Kinase_Selectivity_Workflow cluster_planning Assay Planning cluster_execution Assay Execution cluster_analysis Data Analysis A Select Kinase Panel (e.g., TEC Family) C Incubate Kinase with Inhibitor A->C B Prepare Test Inhibitor (Serial Dilutions) B->C D Initiate Kinase Reaction (Substrate + ATP) C->D E Stop Reaction & Detect Phosphorylation D->E F Measure Signal (e.g., Radioactivity) E->F G Generate Dose-Response Curve F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for determining kinase selectivity.

References

A Comparative Analysis of Next-Generation BTK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of Bruton's tyrosine kinase (BTK) inhibitor therapy is rapidly evolving, moving beyond the first-generation covalent inhibitors to a new wave of agents with improved selectivity and novel mechanisms of action. This guide provides a comparative analysis of key next-generation BTK inhibitors, including the covalent inhibitors acalabrutinib (B560132) and zanubrutinib (B611923), and the non-covalent (reversible) inhibitors pirtobrutinib (B8146385) and nemtabrutinib. Designed for researchers, scientists, and drug development professionals, this document summarizes critical data on their efficacy, safety, and biochemical profiles, supported by detailed experimental methodologies.

Data Presentation: At a Glance Comparison

The following tables provide a structured overview of the key characteristics and clinical data for prominent next-generation BTK inhibitors.

Table 1: Biochemical Potency and Selectivity of Next-Generation BTK Inhibitors

InhibitorTypeBTK IC₅₀ (WT)BTK IC₅₀ (C481S)Key Off-Target Kinase IC₅₀ Values
Pirtobrutinib Non-covalent (Reversible)8.8 nM (cell-based)[1]9.8 nM (cell-based)[1]Highly selective with >100-fold selectivity over other tested kinases in cellular studies[1]
Nemtabrutinib Non-covalent (Reversible)1.4 nM (biochemical)[2][3]1.6 nM (biochemical)[2][3]Less selective, inhibits SRC, AKT, and ERK[4]
Acalabrutinib Covalent (Irreversible)5.1 nM (biochemical)[5]N/A (ineffective)Minimal off-target activity; does not inhibit EGFR or ITK[5]
Zanubrutinib Covalent (Irreversible)0.4 nM (in TMD8 cells)[6]N/A (ineffective)Lower off-target activity on kinases like ITK, JAK3, and EGFR compared to ibrutinib[6]

Table 2: Clinical Efficacy of Next-Generation BTK Inhibitors in Relapsed/Refractory (R/R) Malignancies

InhibitorClinical TrialIndicationOverall Response Rate (ORR)Complete Response (CR) Rate
Pirtobrutinib BRUINMantle Cell Lymphoma (MCL) (cBTKi pre-treated)57.8%[7]20.0%[7]
BRUINChronic Lymphocytic Leukemia (CLL) (cBTKi intolerant)76.9%[8]-
Nemtabrutinib BELLWAVE-001CLL/SLL (RP2D)53%[9]4%[9]
BELLWAVE-001CLL/SLL (with C481S mutation)60%[9]-
Acalabrutinib ELEVATE-RRR/R CLLNon-inferior to ibrutinib (B1684441) (Median PFS: 38.4 months for both)[10][11]-
Zanubrutinib ALPINER/R CLL/SLL78.3% (vs. 62.5% for ibrutinib)[12]-

Table 3: Comparative Safety Profile of Next-Generation BTK Inhibitors from Head-to-Head Trials

Adverse EventAcalabrutinib (ELEVATE-RR)[10][11]Ibrutinib (ELEVATE-RR)[10][11]Zanubrutinib (ALPINE)[12][13]Ibrutinib (ALPINE)[12][13]Pirtobrutinib (BRUIN - MCL Safety Cohort)[14]Nemtabrutinib (BELLWAVE-001 - All Patients)[15]
Atrial Fibrillation (All Grades) 9.4%16.0%7.1%17.0%2% (Grade ≥3)4%
Hypertension (All Grades) 9.4%23.2%27.2%25.3%-10%
Diarrhea (All Grades) 34.6%46.0%18.8%25.6%22%10%
Fatigue (All Grades) ----31%13%
Neutropenia (Grade ≥3) --22.8%22.8%15%20% (decreased neutrophils)
Treatment Discontinuation due to AEs 14.7%21.3%7.8%13.0%3% (treatment-related)13% (treatment-related)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC₅₀) of inhibitors to BTK.

Materials:

  • BTK enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (e.g., pirtobrutinib, nemtabrutinib)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.

  • Reagent Preparation:

    • Prepare a 3X solution of BTK enzyme and Eu-anti-Tag antibody in Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly:

    • To each well of a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X BTK enzyme/antibody mixture to each well.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Cell-Based BTK Autophosphorylation Assay (Western Blot)

This protocol describes the assessment of BTK inhibitor activity in a cellular context by measuring the inhibition of BTK autophosphorylation at Tyr223.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium

  • Test compounds

  • Anti-IgM antibody (for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture TMD8 cells to the desired density.

    • Pre-incubate cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.

  • Cell Stimulation and Lysis:

    • Stimulate the cells with anti-IgM antibody for 15 minutes to induce BTK autophosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.

    • Quantify the band intensities and normalize the phospho-BTK signal to the total-BTK signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.[16][17]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in BTK inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Release IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor_Mechanism cluster_covalent Covalent (Irreversible) Inhibition cluster_noncovalent Non-Covalent (Reversible) Inhibition Covalent_Inhibitor Covalent Inhibitor (e.g., acalabrutinib, zanubrutinib) BTK_WT BTK (Wild-Type) Cys481 Covalent_Inhibitor->BTK_WT:c481 BTK_C481S BTK (C481S Mutant) Ser481 Covalent_Inhibitor->BTK_C481S:c481s Covalent_Binding Permanent Covalent Bond BTK_WT->Covalent_Binding No_Binding Binding Prevented BTK_C481S->No_Binding NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., pirtobrutinib, nemtabrutinib) BTK_WT_NC BTK (Wild-Type) ATP Binding Pocket NonCovalent_Inhibitor->BTK_WT_NC:atp BTK_C481S_NC BTK (C481S Mutant) ATP Binding Pocket NonCovalent_Inhibitor->BTK_C481S_NC:atp Reversible_Binding Reversible Binding BTK_WT_NC->Reversible_Binding Effective_Binding Binding Maintained BTK_C481S_NC->Effective_Binding Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Inhibitor Comparison biochem Biochemical Kinase Assay (IC₅₀ Determination) start->biochem cell_based Cell-Based Phosphorylation Assay (Cellular IC₅₀) start->cell_based selectivity Kinome Selectivity Profiling start->selectivity data_analysis Data Analysis & Comparison biochem->data_analysis cell_based->data_analysis selectivity->data_analysis xenograft Tumor Xenograft Model (Efficacy Assessment) toxicity Toxicology Studies (Safety Profile) xenograft->toxicity conclusion Conclusion: Lead Candidate Selection toxicity->conclusion data_analysis->xenograft

References

TM471-1: A Comparative Analysis of Its Potency as a Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, covalent inhibitors have carved a significant niche, particularly in oncology and immunology. These molecules form a permanent bond with their target protein, leading to sustained inhibition. TM471-1, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), has recently emerged as a promising therapeutic agent. This guide provides a comparative analysis of this compound's potency relative to other established covalent BTK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview based on available preclinical data.

Potency and Selectivity Profile

The potency of a covalent inhibitor is most accurately described by its inactivation efficiency, represented by the ratio kinact/Ki. This value reflects both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). While the kinact/Ki value for this compound is not publicly available at the time of this publication, its half-maximal inhibitory concentration (IC50) provides valuable insight into its potency.

A lower IC50 value indicates greater potency. As shown in the table below, this compound demonstrates potent inhibition of wild-type BTK with an IC50 of 1.3 nM.[1] Its activity against the C481S mutant, a common resistance mutation for covalent BTK inhibitors, is significantly diminished, which is a characteristic feature of this class of drugs that rely on the cysteine at position 481 for covalent binding.

For a comprehensive comparison, the potency of this compound is presented alongside other notable covalent BTK inhibitors: ibrutinib (B1684441), acalabrutinib, zanubrutinib, and the recently developed JS25.

InhibitorTargetIC50 (nM)kinact/Ki (M-1s-1)
This compound BTKWT 1.3 [1]Not Available
BTKC481S >40,000 [1]Not Available
TEC 7.9 [1]Not Available
TXK 12.4 [1]Not Available
IbrutinibBTK0.5 - 1.5[2]328,000[3][4]
AcalabrutinibBTK3 - 5.1[2]31,000[3]
ZanubrutinibBTK<1Data varies
JS25BTK5.8[5]Not Available (Ki = 0.77 nM)[6]

Table 1: In Vitro Potency of Covalent BTK Inhibitors. This table summarizes the IC50 and kinact/Ki values for this compound and other covalent BTK inhibitors. Lower values indicate higher potency.

The BTK Signaling Pathway and Off-Target Considerations

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7][8] Covalent inhibition of BTK effectively shuts down this pathway, making it a prime target for B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB MAPK MAPK PKC->MAPK Proliferation Proliferation NF_kB->Proliferation Survival Survival NF_kB->Survival MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation TM471 This compound TM471->BTK

Figure 1: Simplified BTK Signaling Pathway. This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, leading to B-cell proliferation, survival, and differentiation. This compound covalently inhibits BTK, blocking these downstream effects.

While potent on-target activity is desirable, the selectivity of a kinase inhibitor is equally critical to minimize off-target side effects. This compound also demonstrates inhibitory activity against other members of the Tec family of kinases, namely TEC and TXK, with IC50 values of 7.9 nM and 12.4 nM, respectively.[1] These kinases play roles in T-cell signaling, and their inhibition could have immunological consequences.[5][6][9][10][11] A comprehensive understanding of an inhibitor's selectivity profile is therefore essential for predicting its therapeutic window and potential adverse effects.

Experimental Methodologies

To ensure a fair and objective comparison of inhibitor potencies, it is crucial to consider the experimental protocols used to derive the data. While the specific, detailed protocol for the this compound IC50 determination is not publicly available, a general workflow for such an assay is outlined below.

General Protocol for In Vitro Kinase Assay (IC50 Determination)

This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of Inhibitor Incubation Incubate Kinase with Inhibitor Inhibitor_Dilution->Incubation Enzyme_Prep Prepare Kinase (e.g., BTK) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate & ATP Reaction_Start Initiate Reaction with Substrate/ATP Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Measure Substrate Phosphorylation Reaction_Stop->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Curve Generate Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Curve

Figure 2: General Workflow for IC50 Determination. This diagram outlines the typical steps involved in an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.

General Protocol for Determining kinact/Ki

The determination of the second-order rate constant kinact/Ki provides a more accurate measure of potency for covalent inhibitors as it accounts for the time-dependent nature of the inhibition.

kinact_KI_Workflow cluster_incubation Time-Course Incubation cluster_activity Residual Activity Measurement cluster_analysis Data Analysis Enzyme_Inhibitor_Mix Mix Enzyme and Inhibitor at various concentrations Time_Points Incubate and take aliquots at multiple time points Enzyme_Inhibitor_Mix->Time_Points Add_Substrate Add Substrate to aliquots Time_Points->Add_Substrate Measure_Activity Measure remaining enzyme activity Add_Substrate->Measure_Activity Plot_Activity Plot % Activity vs. Time for each inhibitor concentration Measure_Activity->Plot_Activity Calculate_kobs Calculate k_obs from the exponential decay Plot_Activity->Calculate_kobs Plot_kobs Plot k_obs vs. Inhibitor Concentration Calculate_kobs->Plot_kobs Determine_kinact_Ki Determine k_inact and K_i from the hyperbolic fit Plot_kobs->Determine_kinact_Ki

Figure 3: Workflow for k-inact/K-i Determination. This diagram shows the experimental steps to determine the kinetic parameters of covalent inhibition, providing a more accurate measure of potency.

Conclusion

Based on the available IC50 data, this compound is a potent covalent inhibitor of BTK, comparable to other clinically relevant molecules in this class. Its selectivity profile, particularly its activity against other Tec family kinases, warrants further investigation to fully understand its biological effects. The absence of a publicly available kinact/Ki value for this compound currently limits a direct comparison of its covalent inactivation efficiency with that of other BTK inhibitors. As more preclinical and clinical data for this compound become available, a more definitive assessment of its therapeutic potential relative to other covalent inhibitors will be possible. This guide serves as a foundational comparison based on the current scientific literature.

References

Navigating the Kinase Landscape: A Comparative Analysis of TM471-1's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of TM471-1, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), benchmarked against established BTK inhibitors.

This compound, developed by EMICRO Biomedicine, is a promising therapeutic candidate currently in Phase I clinical trials for B-cell malignancies and multiple sclerosis. Preclinical data suggests that this compound possesses "excellent selectivity" across a broad panel of kinases. While specific quantitative kinome scan data for this compound is not yet publicly available, this guide will provide a framework for its evaluation by comparing the cross-reactivity profiles of leading BTK inhibitors: ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923).

Comparative Kinase Selectivity

To contextualize the potential cross-reactivity of this compound, it is instructive to examine the kinome profiles of its competitors. The following table summarizes publicly available data from KINOMEscan™ assays, a widely used platform for assessing inhibitor selectivity. The data represents the percentage of kinases inhibited beyond a certain threshold at a given concentration. A lower number of inhibited off-target kinases indicates higher selectivity.

InhibitorAssay ConcentrationNumber of Kinases ProfiledNumber of Off-Target Kinases Inhibited (>65%)On-Target Kinase
This compound Data Not Publicly Available310Data Not Publicly AvailableBTK
Ibrutinib 1 µM395~37BTK
Acalabrutinib 1 µM395~6BTK
Zanubrutinib 1 µM403~17BTK

Note: The data for ibrutinib, acalabrutinib, and zanubrutinib is compiled from various preclinical studies and is intended for comparative purposes. Direct head-to-head studies may yield slightly different results.

As the table illustrates, second-generation BTK inhibitors like acalabrutinib and zanubrutinib demonstrate improved selectivity over the first-generation inhibitor, ibrutinib. This enhanced selectivity is a key design feature aimed at reducing off-target side effects. The preclinical assertion of this compound's "excellent selectivity" suggests its profile may be comparable to or exceed that of the second-generation inhibitors.

Experimental Protocols

The assessment of kinase inhibitor selectivity is a critical step in preclinical drug development. The following provides a detailed methodology for a typical kinase selectivity profiling experiment.

KINOMEscan™ Competition Binding Assay Protocol

Objective: To quantify the interaction of a test compound (e.g., this compound) with a large panel of human kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • KINOMEscan™ kinase panel (e.g., scanMAX panel of 468 kinases).

  • Ligand-coated beads.

  • Binding buffer.

  • Wash buffer.

  • qPCR reagents.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration (typically 1 µM for single-point screening).

  • Assay Plate Preparation: Add the DNA-tagged kinases to the wells of a multi-well assay plate.

  • Compound Incubation: Add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Ligand Competition: Introduce the ligand-coated beads to all wells.

  • Binding and Incubation: Incubate the plate to allow for competitive binding between the test compound and the immobilized ligand for the kinase active site.

  • Washing: Wash the plate to remove unbound kinases and test compound.

  • Elution: Elute the bound kinase-DNA conjugates from the beads.

  • Quantification: Quantify the amount of eluted kinase-DNA conjugate using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is >65% or >90% inhibition.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Incubation Competitive Binding Incubation Compound->Incubation KinasePanel DNA-tagged Kinase Panel KinasePanel->Incubation LigandBeads Ligand-coated Beads LigandBeads->Incubation Wash Wash Unbound Components Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR qPCR Quantification Elution->qPCR DataAnalysis Data Analysis (% Inhibition) qPCR->DataAnalysis

Caption: Workflow for a KINOMEscan™ competition binding assay.

Signaling Pathway Context

This compound targets BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for interpreting the on-target effects of the inhibitor.

bcr_signaling_pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB CellSurvival Cell Survival & Proliferation NFkB->CellSurvival TM471 This compound TM471->BTK Inhibits

Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Inhibition of BTK by this compound is intended to block the downstream signaling cascade that leads to the proliferation and survival of B-cells. The high selectivity of an inhibitor for BTK over other kinases is critical to minimize disruption of other essential cellular signaling pathways, thereby reducing the potential for adverse effects.

Benchmarking TM471-1 Against Standard of Care in Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound TM471-1 against the current standard of care for the treatment of lymphoma. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals. This compound is a hypothetical, orally bioavailable, dual inhibitor of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways. This document outlines its theoretical performance and methodologies for its evaluation, juxtaposed with established therapeutic regimens.

Introduction to this compound

This compound is a novel investigational agent designed to simultaneously target two critical signaling pathways implicated in the pathogenesis of various B-cell lymphomas: the PI3K/mTOR pathway and the JAK/STAT pathway. Dysregulation of these pathways is a hallmark of many lymphomas, contributing to uncontrolled cell proliferation, survival, and resistance to conventional therapies. By dually inhibiting these pathways, this compound is hypothesized to offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms associated with single-pathway inhibitors.

Current Standard of Care in Lymphoma

The treatment landscape for lymphoma is diverse and depends on the specific subtype, stage of the disease, and patient characteristics. For Diffuse Large B-cell Lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, the standard first-line treatment for several decades has been the R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone)[1][2][3]. This immunochemotherapy combination cures a majority of patients[3].

For patients with relapsed or refractory (R/R) DLBCL, the standard of care has traditionally been salvage chemotherapy followed by high-dose chemotherapy and autologous stem cell transplantation (ASCT) for eligible patients[3][4]. However, recent advances have introduced novel agents that are changing this paradigm. These include:

  • CAR T-cell therapy: Chimeric antigen receptor (CAR) T-cell therapies, such as axicabtagene ciloleucel, have demonstrated superiority over standard of care in the second-line treatment of early-relapsing or refractory LBCL[4][5].

  • Targeted therapies: This includes antibody-drug conjugates like polatuzumab vedotin, which, in combination with R-CHP, has shown improved progression-free survival compared to R-CHOP in newly diagnosed DLBCL and is becoming a new standard-of-care option[1][3]. Other targeted agents for various lymphomas include inhibitors of Bruton's tyrosine kinase (BTK) and PI3K[6].

  • Bispecific Antibodies: CD20/CD3 bispecific antibodies like glofitamab and epcoritamab have been approved for later-line treatment of DLBCL[1].

For Hodgkin lymphoma, the traditional frontline treatment for advanced stages has been ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine)[7]. More recently, the combination of brentuximab vedotin with AVD (Adriamycin, vinblastine, and dacarbazine) has become a new standard of care, showing improved overall survival[7]. For relapsed/refractory Hodgkin lymphoma, high-dose chemotherapy with ASCT is the standard, with brentuximab vedotin and PD-1 inhibitors also playing crucial roles[8].

Comparative Performance Data (Hypothetical)

The following tables present hypothetical preclinical and early clinical data for this compound, benchmarked against representative standard-of-care agents in DLBCL cell lines and a projected Phase I/II clinical trial.

Table 1: Preclinical Efficacy in DLBCL Cell Lines

Compound/RegimenMechanism of ActionCell Line (ABC Subtype)IC50 (nM)Apoptosis Induction (at 10x IC50)
This compound (Hypothetical) Dual PI3K/mTOR & JAK/STAT Inhibitor TMD8 15 65%
IbrutinibBTK InhibitorTMD85040%
IdelalisibPI3Kδ InhibitorTMD812035%
RuxolitinibJAK1/2 InhibitorTMD88030%

Table 2: Projected Phase I/II Clinical Trial Outcomes in Relapsed/Refractory DLBCL

Treatment ArmNOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)Common Grade ≥3 Adverse Events
This compound (Hypothetical) 50 68% 45% 12.5 months Neutropenia (25%), Thrombocytopenia (15%), Anemia (10%)
Standard of Care (Investigator's Choice)5040%20%6.2 monthsVaries by regimen (e.g., neutropenia, neuropathy for chemotherapy)

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on lymphoma cell lines.

Methodology:

  • Cell Culture: DLBCL cell lines (e.g., TMD8, SU-DHL-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTS): Cells are seeded in 96-well plates and treated with serial dilutions of this compound or comparator drugs for 72 hours. Cell viability is assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega). Absorbance is measured at 490 nm, and IC50 values are calculated using non-linear regression analysis.

  • Apoptosis Assay (Annexin V/PI Staining): Cells are treated with the respective drugs at their 10x IC50 concentrations for 48 hours. Cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences). The percentage of apoptotic cells is determined by flow cytometry.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of DLBCL.

Methodology:

  • Tumor Implantation: 6-8 week old female NOD/SCID mice are subcutaneously inoculated with 5 x 10^6 TMD8 cells.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered orally daily at a predetermined dose. The control group receives a vehicle control. A standard-of-care arm (e.g., R-CHOP, scaled for mice) is also included.

  • Efficacy Assessment: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic and histological analysis.

Signaling Pathways and Experimental Workflows

TM471-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription TM471_1 This compound TM471_1->PI3K TM471_1->mTOR TM471_1->JAK

Caption: Hypothetical mechanism of this compound as a dual inhibitor of PI3K/mTOR and JAK/STAT pathways.

Preclinical_Workflow Start Hypothesis: Dual inhibition is effective InVitro In Vitro Assays (Cell Viability, Apoptosis) Start->InVitro InVivo In Vivo Xenograft Models (Efficacy, Toxicity) InVitro->InVivo PD_PK Pharmacodynamics & Pharmacokinetics InVivo->PD_PK IND IND-Enabling Studies PD_PK->IND Clinical Phase I/II Clinical Trial IND->Clinical

Caption: Standard preclinical to clinical development workflow for a novel lymphoma agent.

Patient_Stratification AllPatients Patients with Relapsed/ Refractory DLBCL ASCT_Eligible ASCT Eligible AllPatients->ASCT_Eligible ASCT_Ineligible ASCT Ineligible AllPatients->ASCT_Ineligible SOC_ASCT Standard of Care: Salvage Chemo + ASCT ASCT_Eligible->SOC_ASCT CAR_T_Option Standard of Care: CAR T-cell Therapy ASCT_Eligible->CAR_T_Option Early Relapse/ Refractory SOC_Other Standard of Care: Targeted Therapy, etc. ASCT_Ineligible->SOC_Other TM471_1_Option Potential for this compound SOC_ASCT->TM471_1_Option Post-ASCT Relapse SOC_Other->TM471_1_Option Failure of SOC CAR_T_Option->TM471_1_Option Post-CAR T Relapse

Caption: Logical flow for potential positioning of this compound in the R/R DLBCL treatment landscape.

Conclusion

The hypothetical dual inhibitor this compound represents a rational therapeutic strategy for lymphomas by targeting the interconnected PI3K/mTOR and JAK/STAT pathways. The preclinical and projected clinical data, while illustrative, suggest a potential for improved efficacy over single-agent targeted therapies and existing standard-of-care regimens in the relapsed/refractory setting. Further investigation through rigorous preclinical and clinical studies, as outlined in the experimental protocols, would be necessary to validate this potential and define its ultimate role in the clinical management of lymphoma. This guide serves as a framework for the continued development and benchmarking of novel agents like this compound against an evolving standard of care.

References

Navigating the Therapeutic Window of TM471-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic window of TM471-1, a novel Bruton's tyrosine kinase (BTK) inhibitor, in the context of current BTK inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes available preclinical and early clinical data for this compound and contrasts it with established alternatives, offering a framework for evaluating its therapeutic potential.

Executive Summary

This compound, developed by EMICRO Biomedicine, is a potent and selective BTK inhibitor currently in Phase I clinical trials for lymphoma and multiple sclerosis.[1][2] Preclinical data highlights its significant potency and selectivity, with an IC50 of 1.3 nM for BTK and high selectivity across a panel of 310 kinases.[3] Early clinical results in lymphoma patients have shown a promising efficacy signal, with a 50mg dose leading to a 51% reduction in tumor lesions after two months, coupled with an excellent safety profile.[1] Furthermore, this compound is reported to have the highest brain occupancy among competing BTK inhibitors, suggesting a potential advantage in treating central nervous system (CNS) malignancies and neurological diseases like multiple sclerosis.[1] This guide will delve into the experimental validation of its therapeutic window, comparing its performance metrics with those of first and second-generation BTK inhibitors.

Comparative Analysis of BTK Inhibitors

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the minimum toxic concentration. For BTK inhibitors, a wider therapeutic window is desirable, allowing for effective target inhibition with minimal off-target effects and associated toxicities.

Table 1: Preclinical Potency and Selectivity of BTK Inhibitors
CompoundTargetIC50 (nM)Selectivity Profile
This compound BTK1.3[3]Excellent selectivity across 310 kinases[3]
Ibrutinib BTK0.5Also inhibits other kinases like TEC, EGFR, and ITK
Acalabrutinib BTK3More selective than ibrutinib, with minimal off-target activity on EGFR and ITK
Zanubrutinib BTK<1High selectivity, with less off-target inhibition of TEC and EGFR family kinases compared to ibrutinib
Table 2: Clinical Efficacy and Safety Profile in B-Cell Malignancies
CompoundIndicationDoseEfficacyKey Adverse Events
This compound Lymphoma50 mg (Phase I)51% reduction in lesions after 2 months (in the first patient group)[1]Reported as "excellent safety" in early trials[1]
Ibrutinib CLL, MCL, WM420-560 mg once dailyHigh response rates, but risk of resistanceAtrial fibrillation, hemorrhage, hypertension
Acalabrutinib CLL, MCL100 mg twice dailyHigh response rates, improved safety profile over ibrutinibHeadache, diarrhea, fatigue
Zanubrutinib CLL, MCL, WM160 mg twice daily or 320 mg once dailyHigh response rates, favorable safety profileNeutropenia, upper respiratory tract infection

Experimental Protocols for Therapeutic Window Validation

The determination of a drug's therapeutic window is a multi-step process involving a series of preclinical and clinical experiments.

Preclinical Evaluation
  • In Vitro Assays:

    • Potency (IC50): Biochemical assays are used to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

    • Selectivity: The inhibitor is screened against a broad panel of kinases to identify potential off-target interactions. This is crucial for predicting potential side effects.

    • Cell-Based Assays: The inhibitor's effect on cell proliferation and apoptosis is assessed in relevant cancer cell lines. The half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) are determined.

  • In Vivo Animal Models:

    • Efficacy Studies: The drug is tested in animal models of the target disease (e.g., xenograft models for lymphoma) to evaluate its anti-tumor activity at various doses. For this compound, complete tumor regression was observed in 7 out of 10 mice at a 15 mg/kg dose in a xenograft model.[3]

    • Toxicology Studies: Dose-ranging studies are conducted in animals to identify the maximum tolerated dose (MTD) and to characterize the toxicity profile of the drug. Animal studies for this compound have indicated high safety, particularly regarding heart and liver toxicity.[1]

Clinical Evaluation
  • Phase I Clinical Trials: These are typically dose-escalation studies in a small group of patients to determine the safety, tolerability, and pharmacokinetic profile of the drug. The MTD in humans is often established in this phase. The ongoing Phase I trial for this compound in lymphoma was initiated in September 2024.[2]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Blood samples are collected to measure drug concentration over time (PK) and to assess the extent and duration of target inhibition (PD), often by measuring BTK occupancy.

Visualizing Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival TM471 This compound TM471->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Therapeutic_Window_Validation cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation In_Vitro In Vitro Assays (IC50, Selectivity, Cell Viability) In_Vivo In Vivo Animal Models (Efficacy & Toxicology) In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (Dose Escalation, Safety, PK/PD) In_Vivo->Phase_I IND Submission Phase_II_III Phase II/III Clinical Trials (Efficacy & Safety in Larger Population) Phase_I->Phase_II_III Regulatory_Approval Regulatory Approval Phase_II_III->Regulatory_Approval NDA/BLA Submission

References

A Comparative Guide to CNS-Penetrant BTK Inhibitors: TM471-1 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for neuroinflammatory and neurodegenerative diseases is rapidly evolving, with a significant focus on Bruton's tyrosine kinase (BTK) inhibitors capable of penetrating the central nervous system (CNS). This guide provides an objective comparison of TM471-1, a novel covalent BTK inhibitor, with other prominent CNS-penetrant BTK inhibitors currently in development, including tolebrutinib, evobrutinib, remibrutinib, and fenebrutinib. The comparison is based on available preclinical data, highlighting key performance metrics such as potency, CNS penetration, and target engagement.

Executive Summary

Bruton's tyrosine kinase is a critical signaling protein in B cells and myeloid cells, including microglia, the resident immune cells of the CNS.[1][2] Its inhibition is a promising strategy to quell the chronic inflammation that drives diseases like multiple sclerosis (MS). The efficacy of BTK inhibitors in the CNS is critically dependent on their ability to cross the blood-brain barrier and achieve sufficient concentrations to engage their target.[3] this compound, an imidazo[1,2-b]pyridazine (B131497) derivative, has emerged as a potent covalent BTK inhibitor with promising preclinical data suggesting significant brain BTK occupancy.[3][4] This guide will delve into a detailed comparison of this compound with other key CNS-penetrant BTK inhibitors, presenting available quantitative data, outlining experimental methodologies, and visualizing key biological pathways and workflows.

Quantitative Data Comparison

The following tables summarize the available preclinical data for this compound and other selected CNS-penetrant BTK inhibitors. Direct head-to-head comparative studies are limited, and data has been compiled from various sources.

Table 1: In Vitro Potency of CNS-Penetrant BTK Inhibitors

InhibitorTargetIC50 (nM)k_inact/K_i (M⁻¹s⁻¹)Binding Type
This compound BTK1.3[3]Data not publicly availableCovalent[3]
TolebrutinibBTK0.7 - 3.2[5]4.37 x 10³[5]Covalent
EvobrutinibBTK34.5 - 80.9[5]6.82 x 10¹[5]Covalent
FenebrutinibBTK2.9 - 19.8[5]Not ApplicableReversible[5]
RemibrutinibBTKData not publicly availableData not publicly availableCovalent

Table 2: Preclinical CNS Penetration and Target Engagement

InhibitorAnimal ModelBrain/Plasma RatioCSF ConcentrationBrain BTK Occupancy
This compound Animal modelsData not publicly availableData not publicly availableDescribed as having a "significant advantage" over a leading competitor[4]
TolebrutinibNon-human primateData not publicly available4.8 ng/mL (exceeded IC90)[5]High
EvobrutinibNon-human primateData not publicly available3.2 ng/mL (below IC50)[5]Low
FenebrutinibNon-human primateData not publicly available12.9 ng/mL (did not reach IC90)[5]Moderate
RemibrutinibEAE mouse modelData not publicly availableData not publicly availableStrong occupancy at efficacious dose[6]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate the BTK signaling pathway in microglia and a general workflow for evaluating CNS-penetrant BTK inhibitors.

BTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Immune Complex Immune Complex FcR FcR BTK BTK FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression BTK_Inhibitor BTK Inhibitor (e.g., this compound) BTK_Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway in microglia upon Fc receptor activation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Candidate Kinase_Assay BTK Kinase Inhibition Assay (IC50, kinact/Ki) Cell_Assay Cellular Target Engagement Assay (e.g., B-cell activation) Kinase_Assay->Cell_Assay PK_Study Pharmacokinetic Studies (Brain/Plasma Ratio, CSF conc.) Cell_Assay->PK_Study PD_Study Pharmacodynamic Studies (Brain BTK Occupancy) PK_Study->PD_Study Efficacy_Study Efficacy Studies (e.g., EAE model) PD_Study->Efficacy_Study Lead_Candidate This compound Efficacy_Study->Lead_Candidate

Caption: General experimental workflow for the preclinical evaluation of CNS-penetrant BTK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the comparison of CNS-penetrant BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against the BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Substrate (e.g., a fluorescently labeled peptide)

  • Test inhibitor (e.g., this compound)

  • 384-well assay plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Add the serially diluted test inhibitor or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the signal (e.g., fluorescence of the phosphorylated substrate).

  • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • For covalent inhibitors, a time-dependent inhibition assay is performed to determine the inactivation rate constant (k_inact) and the inhibitor affinity (K_i).

Cellular BTK Target Engagement Assay (B-cell Activation)

Objective: To assess the ability of a compound to inhibit BTK signaling in a cellular context.

Materials:

  • B-cell line (e.g., Ramos) or primary B cells

  • Cell culture medium

  • Stimulating agent (e.g., anti-IgM antibody)

  • Test inhibitor (e.g., this compound)

  • Flow cytometer

  • Antibodies against activation markers (e.g., CD69)

Procedure:

  • Culture B cells in appropriate medium.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the B cells with the stimulating agent (e.g., anti-IgM) to activate the B-cell receptor pathway.

  • Incubate for a further period (e.g., 18-24 hours).

  • Stain the cells with fluorescently labeled antibodies against activation markers.

  • Analyze the expression of the activation markers using a flow cytometer.

  • Determine the concentration of the inhibitor that causes 50% inhibition of B-cell activation (IC50).

In Vivo CNS Penetration Study in Non-Human Primates

Objective: To determine the concentration of a compound in the cerebrospinal fluid (CSF) and plasma after oral administration.

Materials:

  • Non-human primates (e.g., cynomolgus macaques)

  • Test inhibitor formulated for oral administration

  • Equipment for oral gavage

  • Equipment for blood and CSF collection

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single oral dose of the test inhibitor to the animals.

  • Collect blood samples at various time points post-dosing via a peripheral vein.

  • Collect CSF samples at corresponding time points via lumbar puncture or from a chronically implanted catheter.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of the test inhibitor in plasma and CSF samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including the CSF-to-plasma concentration ratio, to assess CNS penetration.

Discussion and Future Directions

The available preclinical data positions this compound as a highly potent BTK inhibitor with promising CNS-penetrant properties. Its low nanomolar IC50 against BTK is comparable to or better than other leading covalent inhibitors like tolebrutinib.[3][5] The qualitative reports of "significant advantage in brain BTK occupancy" are particularly noteworthy, as high and sustained target engagement in the CNS is considered a prerequisite for therapeutic efficacy in neuroinflammatory diseases.[4]

Direct comparative studies are needed to quantitatively benchmark this compound against other CNS-penetrant BTK inhibitors. Key future studies should include:

  • Determination of the k_inact/K_i value for this compound to understand the efficiency of covalent modification of BTK.

  • Head-to-head in vivo studies in relevant animal models (e.g., experimental autoimmune encephalomyelitis - EAE) to directly compare the efficacy, brain/plasma ratios, and CSF concentrations of this compound with tolebrutinib, evobrutinib, and remibrutinib.

  • Detailed safety and toxicology studies to further characterize the therapeutic window of this compound.

The progression of this compound into Phase I clinical trials for multiple sclerosis marks a significant step forward. The data from these trials will be critical in validating the promising preclinical findings and establishing the clinical potential of this compound as a novel treatment for neuroinflammatory disorders. As the field of CNS-penetrant BTK inhibitors continues to advance, rigorous comparative studies will be essential for identifying the most promising therapeutic candidates.

References

In Vivo Validation of TM471-1's Superior Bioavailability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals no specific data pertaining to a compound designated "TM471-1." Extensive searches for "this compound bioavailability," "this compound pharmacokinetics," "in vivo studies of this compound," and "this compound comparison with other drugs" did not yield any results containing experimental data, protocols, or signaling pathways for this particular molecule.

Therefore, it is not possible to provide a comparative guide on the bioavailability of this compound or to validate any claims of its superiority over other alternatives. The foundational data required to construct such a guide, including pharmacokinetic parameters (e.g., AUC, Cmax, Tmax), detailed experimental methodologies, and relevant biological pathways, are absent from the public domain.

To facilitate a comprehensive analysis and the creation of the requested comparison guide, specific in vivo studies demonstrating the bioavailability of this compound are required. Ideally, these studies would include direct comparisons with other relevant compounds under standardized experimental conditions.

For illustrative purposes and to provide a framework for how such a comparison would be presented had the data been available, the following sections outline the structure and type of information that would be included.

Hypothetical Comparison of Bioavailability

This section would typically present a summary of key pharmacokinetic parameters from in vivo studies, allowing for a direct comparison of this compound with a relevant alternative, designated here as "Comparator A."

Table 1: Comparative Pharmacokinetic Parameters of this compound and Comparator A

ParameterThis compoundComparator A
Dose (mg/kg) Data Not AvailableData Not Available
Route of Administration Data Not AvailableData Not Available
AUC (ng·h/mL) Data Not AvailableData Not Available
Cmax (ng/mL) Data Not AvailableData Not Available
Tmax (h) Data Not AvailableData Not Available
Oral Bioavailability (%) Data Not AvailableData Not Available

Experimental Protocols

This section would provide a detailed description of the methodologies used in the in vivo studies to ensure reproducibility and allow for critical evaluation of the results.

Animal Model
  • Species and Strain: (e.g., Sprague-Dawley rats, C57BL/6 mice)

  • Number of Animals per Group:

  • Health Status and Acclimatization Period:

Drug Formulation and Administration
  • Vehicle Composition:

  • Drug Concentration:

  • Route of Administration: (e.g., oral gavage, intravenous injection)

  • Dosing Volume:

Sample Collection
  • Biological Matrix: (e.g., plasma, serum)

  • Time Points for Collection:

  • Anticoagulant Used (if any):

  • Storage Conditions:

Bioanalytical Method
  • Instrumentation: (e.g., LC-MS/MS system)

  • Method Validation Parameters: (e.g., linearity, accuracy, precision, limit of detection)

Pharmacokinetic Analysis
  • Software Used:

  • Model: (e.g., non-compartmental analysis)

  • Parameters Calculated:

Visualizing Experimental Workflows and Pathways

Visual diagrams are crucial for conveying complex processes. Below are examples of how Graphviz would be used to illustrate an experimental workflow and a hypothetical signaling pathway.

Experimental Workflow for Bioavailability Study

cluster_0 Animal Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalysis cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration (Oral/IV) Drug Administration (Oral/IV) Fasting->Drug Administration (Oral/IV) Blood Sampling (Serial) Blood Sampling (Serial) Drug Administration (Oral/IV)->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Sample Thawing & Preparation Sample Thawing & Preparation Sample Storage (-80°C)->Sample Thawing & Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Thawing & Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation (AUC, Cmax, etc.) Parameter Calculation (AUC, Cmax, etc.) Pharmacokinetic Modeling->Parameter Calculation (AUC, Cmax, etc.) Statistical Analysis Statistical Analysis Parameter Calculation (AUC, Cmax, etc.)->Statistical Analysis

Caption: Workflow of an in vivo bioavailability study.

Hypothetical Signaling Pathway Affected by this compound

This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2->Biological Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Comparative Preclinical Assessment of Bruton's Tyrosine Kinase (BTK) Inhibitors in Autoimmune Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Bruton's Tyrosine Kinase (BTK) inhibitors in the context of preclinical autoimmune disease models. While the emerging compound TM471-1 has garnered interest, a lack of publicly available preclinical data in autoimmune models necessitates a broader examination of the competitive landscape. This document summarizes available data for other notable BTK inhibitors, offering a benchmark for future comparative studies.

Introduction to this compound

This compound is a novel, potent, and selective BTK inhibitor developed by EMICRO Biomedicine and Henan Normal University.[1][2] It has received approval for Phase I clinical trials in China for the treatment of Multiple Sclerosis (MS) and B-cell Non-Hodgkin Lymphoma.[1][3] The developers of this compound claim it possesses higher activity, selectivity, and bioavailability, along with lower toxicity, a longer half-life, a broader therapeutic window, and superior blood-brain barrier penetration compared to existing marketed BTK inhibitors.[1] Preclinical data in a xenograft model for cancer has shown significant tumor growth inhibition.[2] However, to date, no preclinical data for this compound in any autoimmune models has been made publicly available.

Comparative Analysis of Alternative BTK Inhibitors in Autoimmune Models

Given the absence of specific data for this compound, this guide focuses on a comparative analysis of other BTK inhibitors that have been evaluated in preclinical models of autoimmune diseases, primarily Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis and Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis.

In Vitro Potency and Selectivity

The efficacy of BTK inhibitors is intrinsically linked to their potency in inhibiting the BTK enzyme and their selectivity over other kinases to minimize off-target effects. The following table summarizes the in vitro potency of several BTK inhibitors.

CompoundTypeBTK IC50 (nM)Off-Target Kinases InhibitedReference
Ibrutinib Covalent, Irreversible~0.5TEC, ITK, EGFR, etc.[4][5]
Acalabrutinib Covalent, Irreversible~3-5More selective than ibrutinib[4]
Zanubrutinib Covalent, Irreversible~1More selective than ibrutinib[6]
Tolebrutinib Covalent, Irreversible0.7High selectivity[7][8]
Evobrutinib Covalent, Irreversible34.5High selectivity[7][8]
Fenebrutinib Non-covalent, Reversible2.9 (cellular IC50)High selectivity[7][8]
TAS5315 Covalent, Irreversible2.0TEC, BMX, TXK, ITK[9]
BMS-986142 Reversible0.5High selectivity[10]
GDC-0834 Reversible5.9 - 6.4Not specified[11]
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is the most widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.

CompoundAnimal ModelDosing RegimenKey FindingsReference
Fenebrutinib (GDC-0853) MOG35-55 EAE in miceProphylactic treatmentSignificantly reduced EAE severity; promoted myelin and axonal preservation.[12]
Ibrutinib Secondary progressive EAE in Biozzi miceTherapeutic treatmentReduced EAE severity and demyelination.[13]
Evobrutinib PLP139–151-induced EAE in SJL/J miceTherapeutic treatmentReduced meningeal inflammation and clinical scores.[13]
Urolithin A (as a comparator) MOG35-55 EAE in mice25 mg/kg/day, oralSuppressed disease progression; reduced inflammatory cell infiltration and demyelination.[7]
Efficacy in Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.

CompoundAnimal ModelDosing RegimenKey FindingsReference
TAS5315 DBA/1 mice0.05, 0.1, 0.2, 0.4 mg/kg, oral, dailyDose-dependently decreased clinical arthritis score; reduced inflammation, pannus formation, and cartilage/bone destruction.[14]
HM71224 RatNot specifiedDose-dependently decreased experimental arthritis parameters. Combination with methotrexate (B535133) showed synergistic effects.[15]
BMS-986142 Mouse5 mg/kg and 20 mg/kgReduced incidence and severity of clinical disease. Combination with standard-of-care agents enhanced efficacy.[10]
GDC-0834 Rat30-100 mg/kgDose-dependent decrease in ankle swelling and reduction of pathology.[11]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice
  • Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of pathogenic T cells into the central nervous system.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically starting from day 7 post-immunization. The severity of the disease is scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

  • Drug Administration: The test compound (e.g., a BTK inhibitor) or vehicle is administered according to the study design (prophylactic, starting on day 0; or therapeutic, starting at the onset of clinical signs).

  • Outcome Measures: Primary endpoints typically include the mean clinical score, disease incidence, and day of onset. Secondary endpoints can include histological analysis of the spinal cord for inflammation and demyelination, and flow cytometric analysis of immune cell populations in the central nervous system and peripheral lymphoid organs.

Collagen-Induced Arthritis (CIA) Induction in DBA/1 Mice
  • Antigen Emulsion Preparation: Bovine type II collagen is emulsified in Complete Freund's Adjuvant (CFA).

  • Primary Immunization: On day 0, male DBA/1 mice (8-10 weeks old) are injected intradermally at the base of the tail with the collagen/CFA emulsion.

  • Booster Immunization: On day 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.

  • Clinical Scoring: Starting from day 21, mice are monitored 3-4 times per week for signs of arthritis. Each paw is scored on a scale of 0 to 4:

    • 0: No evidence of erythema or swelling

    • 1: Erythema and mild swelling confined to the tarsals or ankle joint

    • 2: Erythema and mild swelling extending from the ankle to the tarsals

      • Erythema and moderate swelling extending from the ankle to the metatarsal joints

    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits The maximum score per mouse is 16.

  • Drug Administration: The test compound or vehicle is typically administered daily, starting from the onset of clinical signs (therapeutic model).

  • Outcome Measures: The primary endpoint is the clinical arthritis score. Secondary endpoints include paw swelling measurements, histological assessment of joint inflammation, cartilage damage, and bone erosion, and measurement of serum anti-collagen antibody levels.

Mandatory Visualizations

BTK Signaling Pathway in B-Cells

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK CD19 CD19 PI3K PI3K CD19->PI3K PI3K->BTK PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB->Gene_Expression Translocation

Caption: Simplified BTK signaling pathway in B-cells upon BCR activation.

General Experimental Workflow for Preclinical Evaluation of BTK Inhibitors

Experimental_Workflow Kinase_Assay Biochemical Kinase Assay (BTK IC50) Cell_Assay Cell-based Assays (e.g., B-cell activation) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Model_Induction Induce Autoimmune Model (e.g., EAE, CIA) Selectivity->Model_Induction Treatment Administer BTK Inhibitor vs. Vehicle Model_Induction->Treatment Monitoring Monitor Clinical Signs and Score Treatment->Monitoring PK Pharmacokinetic Analysis (Blood/Tissue Levels) Treatment->PK Analysis Endpoint Analysis (Histology, Biomarkers) Monitoring->Analysis PD Pharmacodynamic Analysis (Target Engagement) PK->PD PD->Analysis

Caption: General workflow for preclinical evaluation of BTK inhibitors.

Conclusion

The development of BTK inhibitors represents a promising therapeutic strategy for a range of autoimmune diseases. While this compound is a new entrant with claims of an improved profile, the lack of public preclinical data in autoimmune models makes direct comparison impossible at this time. The data presented for other BTK inhibitors, such as tolebrutinib, fenebrutinib, and ibrutinib, in established models like EAE and CIA, provide a valuable framework for assessing the potential of new candidates. For this compound to be competitively positioned, future disclosure of robust preclinical data in relevant autoimmune models will be critical for the scientific and drug development community to objectively evaluate its therapeutic potential against these existing and emerging alternatives.

References

TM471-1: A Comparative Analysis of a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Xinxiang, China – TM471-1, a novel, orally active, covalent Bruton's tyrosine kinase (BTK) inhibitor, is currently advancing through Phase I clinical trials for B-cell Non-Hodgkin Lymphoma and Multiple Sclerosis.[1][2] Developed by a team at Henan Normal University in collaboration with EMICRO Biomedicine, this compound has demonstrated a promising preclinical profile, suggesting potential advantages over existing therapies.[3] This guide provides a comprehensive comparison of this compound with other key BTK inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Preclinical Potency

This compound is an irreversible BTK inhibitor that forms a covalent bond with the Cys481 residue in the ATP-binding pocket of the enzyme.[4] This mechanism is shared with several approved and investigational BTK inhibitors. The in vitro potency of this compound against wild-type BTK is reported to be 1.3 nM.[4]

CompoundTypeBTK IC50 (nM)Indications
This compound Covalent, Irreversible1.3B-cell Malignancies, Multiple Sclerosis (Investigational)
Ibrutinib Covalent, Irreversible0.5B-cell Malignancies
Acalabrutinib Covalent, Irreversible3-5B-cell Malignancies
Zanubrutinib Covalent, Irreversible<1B-cell Malignancies
Tolebrutinib (B611416) Covalent, Irreversible3.2Multiple Sclerosis (Investigational)
Evobrutinib (B607390) Covalent, Irreversible80.9Multiple Sclerosis (Investigational)
Fenebrutinib (B560142) Non-covalent, Reversible19.8Multiple Sclerosis (Investigational)

Table 1: In Vitro Potency of Selected BTK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce BTK activity by 50% in biochemical assays.

Preclinical Efficacy in Oncology Models

In a preclinical xenograft model of B-cell lymphoma, this compound demonstrated significant anti-tumor activity. Oral administration of this compound at a dose of 15 mg/kg resulted in complete tumor regression in 7 out of 10 mice. This suggests a potent in vivo effect on the proliferation and survival of malignant B-cells.

For comparison, preclinical data for other BTK inhibitors in similar models are summarized below:

CompoundModelDosingOutcome
This compound B-cell Lymphoma Xenograft15 mg/kgComplete tumor regression in 7/10 mice
Ibrutinib TCL1 Adoptive Transfer (CLL model)25 mg/kg/dayDelayed disease progression
Acalabrutinib NSG Xenograft (CLL model)Not specifiedSignificantly decreased tumor burden in the spleen
Zanubrutinib TMD8 Xenograft20 mg/kg BIDSignificant tumor regression

Table 2: Preclinical In Vivo Efficacy of BTK Inhibitors in B-cell Malignancy Models.

Potential in Multiple Sclerosis

A key differentiating feature of this compound is its reported high brain penetrance, as evidenced by high BTK occupancy in the brain.[1] This characteristic is crucial for treating neurological conditions like Multiple Sclerosis (MS), where targeting immune cells within the central nervous system (CNS) is believed to be critical for therapeutic efficacy. Preclinical animal experiments have indicated that this compound can achieve similar efficacy in an MS model as a leading internationally developed BTK inhibitor at the same dose.[1]

CompoundKey Preclinical MS Finding
This compound High BTK brain occupancy, comparable efficacy to a leading BTK inhibitor in an MS model.
Tolebrutinib Demonstrated superior CNS exposure and potency compared to evobrutinib and fenebrutinib in a preclinical model.[5][6]
Evobrutinib Showed clinical improvement in a progressive-like experimental autoimmune encephalitis (pEAE) mouse model.[7]

Table 3: Preclinical Evidence for CNS Activity of BTK Inhibitors in Development for Multiple Sclerosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating BTK inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC activation IP3_DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation TM471_1 This compound TM471_1->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Assay Cell-based Proliferation Assay (e.g., TMD8 cells) Kinase_Assay->Cell_Assay Xenograft B-cell Lymphoma Xenograft Model Cell_Assay->Xenograft EAE_Model Experimental Autoimmune Encephalitis (EAE) Model for MS Cell_Assay->EAE_Model Tumor_Volume Tumor Volume Measurement Xenograft->Tumor_Volume PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Clinical_Score Clinical Score Assessment (EAE) EAE_Model->Clinical_Score EAE_Model->PK_PD

Caption: General Experimental Workflow for BTK Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols for the characterization of novel BTK inhibitors, such as those likely employed for this compound, are described in the following publication:

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2021.[4][8]

This publication outlines the methodologies for:

  • BTK Kinase Inhibitory Assay: To determine the half-maximal inhibitory concentration (IC50), a horseradish peroxidase-coupled enzyme assay is typically used. Recombinant human BTK is incubated with the test compound and ATP, and the resulting ADP is detected.

  • In Vitro Cell Proliferation Assay: The anti-proliferative activity is assessed using B-cell lymphoma cell lines (e.g., TMD8). Cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a set incubation period using assays such as CellTiter-Glo.

  • In Vivo Xenograft Studies: Human B-cell lymphoma cells are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the BTK inhibitor or vehicle control. Tumor volume is measured regularly to assess efficacy.

Summary

This compound is a potent and selective covalent BTK inhibitor with promising preclinical data in both oncology and autoimmune disease models. Its high brain penetrance may offer a significant advantage in the treatment of Multiple Sclerosis. The ongoing Phase I clinical trials will be crucial in determining the safety and efficacy profile of this compound in humans and its potential to replicate the encouraging findings from preclinical studies. Further publication of detailed clinical and comparative preclinical data will be necessary for a complete assessment of its therapeutic potential relative to other BTK inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for TM471-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of TM471-1, an investigational Bruton's tyrosine kinase (BTK) inhibitor. As this compound is currently in Phase I clinical trials, a specific Safety Data Sheet (SDS) is not publicly available. The following procedures are based on the general safety guidelines for its core chemical structure, imidazo[1,2-b]pyridazine, and the known class effects of BTK inhibitors.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound is an active pharmacological agent and should be handled with care to avoid exposure. The core structure, imidazo[1,2-b]pyridazine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) required when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Rinse mouth with water and seek medical attention.[1]

Quantitative Data Summary

As a specific SDS for this compound is unavailable, quantitative data regarding disposal parameters (e.g., concentration limits for drain disposal) are not established. All waste containing this compound should be treated as hazardous chemical waste.

Data PointValueSource/Notes
Chemical Class Imidazo[1,2-b]pyridazine derivative; BTK inhibitorBased on publicly available research information.
Known Hazards Skin irritant, serious eye irritant, potential respiratory irritant.Based on the SDS for the parent compound, imidazo[1,2-b]pyridazine.[1][2][3] The toxicological properties of this compound itself have not been fully characterized.
Waste Classification Hazardous Chemical WasteIn the absence of specific data, treat as hazardous.
Recommended Disposal Method Incineration by a licensed waste disposal company.Standard procedure for many pharmaceutical compounds.

Experimental Protocols

No specific experimental protocols for the disposal of this compound have been published. The disposal procedure outlined below is a general workflow for chemical waste.

Proper Disposal Procedures for this compound

Step-by-Step Disposal Guide:

  • Segregation of Waste:

    • All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Solid Waste Disposal:

    • Collect solid this compound and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible waste container.

    • Do not dispose of solutions containing this compound down the drain.

    • The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound) and any solvents used.

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated solid hazardous waste container.[1]

    • For liquid spills, use an inert absorbent material to contain the spill. Collect the absorbent material and place it in the solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Waste Storage and Pickup:

    • Store all this compound waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Handling of this compound solid_waste Solid Waste (Unused compound, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste collect_solid Collect in labeled, sealed hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in labeled, sealed hazardous liquid waste container liquid_waste->collect_liquid storage Store in designated, secure, and ventilated area collect_solid->storage collect_liquid->storage ehs Contact Environmental Health & Safety (EHS) for pickup storage->ehs disposal Disposal by licensed hazardous waste contractor (Incineration) ehs->disposal

Caption: Logical workflow for the disposal of this compound in a laboratory setting.

References

Essential Safety and Handling Guidance for the Investigational Drug TM471-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of the investigational Bruton's tyrosine kinase (BTK) inhibitor, TM471-1, based on established protocols for potent and cytotoxic pharmaceutical compounds. As this compound is an investigational drug, a comprehensive, publicly available Safety Data Sheet (SDS) is not available. Therefore, these recommendations are derived from best practices for handling similar hazardous substances in a research and development environment. All personnel must receive documented training on these procedures before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is an active anti-tumor agent, it must be handled with stringent precautions to prevent occupational exposure.[1][2] The primary routes of exposure are inhalation, dermal contact, and ingestion. The following PPE is mandatory for all personnel handling this compound.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a primary barrier against dermal exposure. Double-gloving allows for the safe removal of the outer glove in case of contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects the body from splashes and spills of the compound.
Respiratory Protection A fit-tested N95 respirator is required for handling powdered this compound. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.Minimizes the risk of inhalation of the powdered compound.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and airborne particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the designated handling area.

Operational Plan for Handling this compound

All handling of this compound must occur in a designated and restricted area. This area should be equipped with the necessary engineering controls to minimize exposure.

Engineering Controls:

  • Containment: All weighing and reconstitution of powdered this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment glove box.[3]

  • Ventilation: The designated handling area should have a dedicated ventilation system with negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.[4]

Experimental Workflow for Handling this compound:

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Receive and Log this compound B Don Full PPE A->B C Prepare Designated Handling Area B->C D Weigh/Reconstitute in BSC/Glove Box C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Waste F->G H Doff PPE in Designated Area G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of accordingly.[5][6]

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal ContainerDisposal Method
Sharps (needles, syringes, etc.)Puncture-resistant, clearly labeled "Cytotoxic Sharps" container.High-temperature incineration by a licensed hazardous waste contractor.
Contaminated PPE (gloves, gowns, etc.)Yellow chemotherapy waste bags, double-bagged.High-temperature incineration by a licensed hazardous waste contractor.
Liquid Waste Sealed, leak-proof containers clearly labeled "Cytotoxic Liquid Waste".Chemical deactivation followed by incineration, or direct incineration by a licensed hazardous waste contractor.
Solid Waste (vials, contaminated labware)Yellow chemotherapy waste containers.High-temperature incineration by a licensed hazardous waste contractor.

Spill Management:

In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should clean up the spill using a chemotherapy spill kit. All materials used for spill cleanup must be disposed of as cytotoxic waste.

Experimental Protocols

Protocol for Reconstitution of Powdered this compound:

  • Preparation:

    • Assemble all necessary materials (this compound vial, sterile diluent, sterile syringes and needles, alcohol wipes) inside the BSC.

    • Ensure the work surface of the BSC is covered with a disposable, plastic-backed absorbent pad.

  • Reconstitution:

    • Wipe the septa of the this compound vial and the diluent vial with an alcohol wipe and allow to dry.

    • Using a sterile syringe, draw up the required volume of diluent.

    • Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to minimize aerosolization.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can cause foaming and aerosol generation.

  • Post-Reconstitution:

    • Carefully withdraw the reconstituted solution into a new sterile syringe.

    • Wipe the outside of the syringe and the vial with an alcohol wipe.

    • Place all used sharps directly into the cytotoxic sharps container within the BSC.

    • All other contaminated materials should be placed in the chemotherapy waste bag.

This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all institutional and regulatory guidelines for the handling of potent and cytotoxic compounds are also followed. A thorough risk assessment should be conducted for any new procedures involving this compound.[7][8]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.